Methyl cis-3-(boc-amino)cyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVCFPGOOEUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-63-9, 1101173-77-6 | |
| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a pivotal molecular building block in modern medicinal chemistry. Its growing importance stems from the unique combination of a conformationally rigid cyclobutane scaffold and an acid-labile Boc-protected amine, which together offer a strategic advantage in the design of novel therapeutics. The cyclobutane core introduces valuable three-dimensional character into otherwise planar molecules, a key strategy for improving target affinity and ADME properties. This guide provides a comprehensive analysis of the core physicochemical properties, standard characterization methodologies, and strategic handling of this compound, offering field-proven insights for its effective application in drug discovery and development.
Introduction to a Strategic Building Block
In the landscape of pharmaceutical development, the rational design of molecular scaffolds is paramount. This compound has emerged as a compound of significant interest due to its inherent structural features that address common challenges in drug design.
The Strategic Importance of Cyclobutane Scaffolds
The rigid four-membered ring of the cyclobutane moiety serves as a bioisostere for other common chemical groups, but with a distinct and constrained geometry. This rigidity helps to lock the molecule into a specific conformation, which can be crucial for precise binding to a biological target.[1][2] This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity. Its utility is particularly noted in structure-activity relationship (SAR) studies for drug candidates targeting central nervous system (CNS) disorders.[1][2]
The Role of Boc Protection in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, especially in peptide and pharmaceutical chemistry.[3] Its function is to temporarily shield the nucleophilic amine from unwanted reactions, allowing for selective modifications elsewhere in the molecule.[3][] The Boc group is characterized by its stability under neutral and basic conditions while being easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][5] This controlled, acid-labile deprotection makes it an invaluable tool in multi-step syntheses, including both solid-phase and solution-phase peptide synthesis.[1][]
Chemical Identity
-
IUPAC Name: methyl (1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
-
Synonyms: Methyl 3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylate, this compound
-
CAS Number: 142733-63-9[1]
-
Molecular Formula: C₁₁H₁₉NO₄[1]
-
Structure:

Core Physicochemical Properties
The physical properties of a pharmaceutical intermediate are critical determinants of its handling, reactivity, and suitability for process development. High purity, typically exceeding 98-99%, is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Data Summary Table
| Property | Value | Source(s) |
| Molecular Weight | 229.28 g/mol | [1] |
| Physical State | Solid (presumed, based on storage) | [1] |
| Purity | ≥97% | |
| Calculated LogP | ~1.15 - 1.3 | |
| Topological Polar Surface Area | 64.6 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 (Calculated based on structure) | |
| Recommended Storage | 2-8°C, dry, sealed environment | [1][2] |
Physical State, Appearance, and Storage
While detailed descriptions are sparse, this compound is supplied as a solid and should be stored in a cool, dry, and sealed environment, with refrigeration at 2-8°C recommended for long-term stability.[1][2] Proper storage is crucial to prevent degradation and the formation of impurities.
Solubility Profile
Specific experimental solubility data is not widely published. However, based on its structure and calculated LogP value, a qualitative profile can be predicted. The molecule possesses both polar (ester, carbamate) and non-polar (cyclobutane ring, tert-butyl group) regions. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its solubility in aqueous solutions is likely limited but may be enhanced at lower or higher pH where the functional groups can be protonated or deprotonated, respectively.
Melting Point
A specific, experimentally verified melting point is not consistently reported in public literature. For a high-purity crystalline solid, a sharp and defined melting range is expected. A broad melting range would suggest the presence of impurities.
Calculated Properties and Their Predictive Value
-
LogP (Octanol-Water Partition Coefficient): The calculated LogP value of ~1.15-1.3 suggests that the molecule has moderate lipophilicity. This is a favorable characteristic in drug discovery, often indicating a good balance between aqueous solubility required for formulation and transport in the bloodstream, and the lipophilicity needed to permeate biological membranes.
-
TPSA (Topological Polar Surface Area): A TPSA of 64.6 Ų is well within the range considered desirable for oral bioavailability (typically <140 Ų). TPSA is a strong predictor of a molecule's ability to be transported across cell membranes, including the intestinal wall and the blood-brain barrier.
Spectroscopic and Chromatographic Characterization
Characterization testing is fundamental to confirming the identity, purity, and stability of any pharmaceutical intermediate.[1] Standard analytical techniques such as NMR, IR, HPLC, and MS are employed to build a comprehensive quality profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule. For this compound, the expected signals would be:
-
¹H NMR:
-
A singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector).
-
A singlet at ~3.7 ppm integrating to 3 protons (the methyl ester group).
-
Multiplets corresponding to the protons on the cyclobutane ring. The cis stereochemistry will dictate the specific coupling patterns and chemical shifts of these protons.
-
A signal for the N-H proton of the carbamate, which may be broad and its chemical shift dependent on concentration and solvent.
-
-
¹³C NMR:
-
Distinct signals for the carbonyl carbons of the ester and carbamate groups (~155-175 ppm).
-
Signals for the quaternary and methyl carbons of the Boc group.
-
A signal for the methyl carbon of the ester group.
-
Signals corresponding to the carbons of the cyclobutane ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amine hydrogen.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch: Strong, sharp peaks around 1690-1740 cm⁻¹ for the two carbonyl groups (carbamate and ester). These may appear as two distinct peaks or a single, broadened peak.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), would be employed. A high-quality sample should exhibit a single major peak, with any impurities being quantifiable at very low levels (e.g., <0.1%).
Experimental Protocols for Property Determination
The following sections describe standard, self-validating protocols for characterizing this compound.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique for determining the melting point and purity of a substance.[1]
-
Calibration: Calibrate the DSC instrument using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
Workflow: Purity Determination via HPLC
The following workflow ensures a robust and reliable assessment of compound purity.
Caption: Workflow for HPLC Purity Analysis.
Handling, Safety, and Storage
Adherence to safety protocols is essential when handling any chemical intermediate.
-
Hazard Statements: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.
-
Storage Integrity: For long-term viability, store the compound in a tightly sealed container in a refrigerator (2-8°C), protected from moisture and light.[1][2]
Conclusion: A Versatile Asset in Drug Discovery
This compound is more than a simple intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry and rigid scaffold provide a platform for designing molecules with improved potency and pharmacokinetic profiles. A thorough understanding of its physicochemical properties—from its solubility and stability to its spectroscopic signature—is the foundation for its successful and efficient integration into complex synthetic routes. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable building block in the pursuit of next-generation therapeutics.
References
- 1. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
A Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate (CAS: 142733-63-9): A Key Building Block in Modern Drug Discovery
Executive Summary
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure is distinguished by a conformationally rigid cis-1,3-disubstituted cyclobutane scaffold, which serves as a unique γ-amino acid analogue. This guide provides an in-depth analysis of its chemical properties, a representative synthetic pathway, its critical applications in drug development, and essential safety protocols. The strategic incorporation of this moiety allows researchers to impose specific conformational constraints on novel therapeutic agents, a crucial tactic in enhancing binding affinity and optimizing pharmacokinetic profiles for targets such as G-protein coupled receptors (GPCRs) and enzymes.
Physicochemical and Spectroscopic Profile
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data are essential for reaction planning, purification, and characterization.
Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 142733-63-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1][4] |
| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [1] |
| Boiling Point | 314.1 °C (Predicted) | [3][5] |
| pKa | 12.05 (Predicted) | [3][5] |
| Appearance | White to off-white solid or oil | Commercially available data |
| Storage | 2-8°C, under dry, inert atmosphere | [6][7] |
Spectroscopic Characterization (Anticipated)
While specific spectra are dependent on the acquisition conditions and solvent, the following provides an expert-level expectation for verifying the structure of this compound.
| Technique | Expected Signals |
| ¹H NMR | ~4.0-4.5 ppm (br s, 1H): N-H proton of the carbamate. ~3.67 ppm (s, 3H): Methyl ester (-OCH₃) protons. ~3.5-4.0 ppm (m, 1H): C-H proton at the amine-bearing carbon. ~2.5-3.0 ppm (m, 1H): C-H proton at the ester-bearing carbon. ~1.8-2.4 ppm (m, 4H): Methylene protons of the cyclobutane ring. ~1.44 ppm (s, 9H): tert-butyl protons of the Boc group. |
| ¹³C NMR | ~175 ppm: Carbonyl carbon of the methyl ester. ~155 ppm: Carbonyl carbon of the Boc carbamate. ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~52 ppm: Methyl carbon of the ester (-OCH₃). ~45-50 ppm: Methine carbon attached to the nitrogen. ~35-40 ppm: Methine carbon attached to the ester. ~30 ppm: Methylene carbons of the cyclobutane ring. ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃). |
| IR (Infrared) | ~3350 cm⁻¹: N-H stretch. ~2980 cm⁻¹: C-H stretch (aliphatic). ~1730 cm⁻¹: C=O stretch (ester). ~1690 cm⁻¹: C=O stretch (carbamate). |
Synthesis and Purification
The synthesis of this molecule is not trivial and requires a multi-step sequence. While several routes exist, a common and logical approach involves the functionalization of a pre-formed cyclobutane ring. The following represents a plausible and chemically sound protocol.
Representative Synthetic Protocol
This protocol outlines a pathway starting from a commercially available cyclobutane precursor.
Step 1: Mono-saponification of Diethyl cis-1,3-cyclobutanedicarboxylate
-
Dissolve diethyl cis-1,3-cyclobutanedicarboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium hydroxide (1.05 eq) in water dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-acid.
Step 2: Curtius Rearrangement to Form the Boc-protected Amine
-
Dissolve the mono-acid from Step 1 (1.0 eq) in anhydrous toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).
-
Heat the mixture to 80 °C and stir for 2-3 hours until the formation of the acyl azide is complete (monitored by IR, disappearance of the carboxylic acid O-H stretch).
-
Add tert-butanol (3.0 eq) to the reaction mixture.
-
Continue heating at 80-90 °C for 12-18 hours to facilitate the rearrangement and trapping of the isocyanate intermediate.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid ethyl ester.
Step 3: Transesterification to the Methyl Ester
-
Dissolve the ethyl ester from Step 2 (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Neutralize the reaction with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield the final product, this compound.
Visualization of the Synthetic Pathway
Caption: A representative synthetic route to the target compound.
Core Applications in Drug Discovery
The value of this building block lies in the strategic combination of its three key features: the cyclobutane core, the cis stereochemistry, and the orthogonally protected functional groups.
The Cyclobutane Scaffold: A Tool for Conformational Constraint
In drug design, flexible aliphatic chains can adopt numerous conformations, leading to a significant entropic penalty upon binding to a target receptor. By replacing a flexible fragment with a rigid cyclobutane ring, the molecule is "pre-organized" into a more defined shape. This reduces the entropic cost of binding, potentially increasing potency. The 1,3-cis relationship of the substituents mimics the spatial arrangement of a γ-amino acid, making it a valuable tool for creating peptidomimetics with improved stability against enzymatic degradation.[6][7]
The Boc Protecting Group: Enabling Sequential Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis and peptide chemistry. Its key advantage is its stability to a wide range of reaction conditions (e.g., basic hydrolysis, nucleophilic attack) while being easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This allows for the selective deprotection of the amine, enabling subsequent reactions such as amide bond formation, without disturbing the methyl ester.[8]
Workflow in Analogue Development
The dual functionality of this compound allows for a divergent synthetic approach, where either the amine or the ester can be modified selectively.
-
Amine Deprotection & Elaboration: The Boc group is removed with TFA. The resulting free amine (as a TFA salt) is then coupled with a carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) to form an amide bond. This is the most common application.
-
Ester Hydrolysis & Elaboration: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide. This free acid can then be coupled with an amine to build out the other side of the molecule. This step is typically performed after the initial amine elaboration.
Caption: Divergent synthetic routes using the title compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat.
-
Handling Practices: Avoid generating dust. Ensure all sources of ignition are removed. Use spark-proof tools.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C is recommended.[6][7]
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its inherent conformational rigidity and orthogonally protected functional groups provide medicinal chemists with a reliable platform for conducting structure-activity relationship (SAR) studies and for constructing novel therapeutic candidates with enhanced properties. Its strategic use can lead to compounds with improved potency, selectivity, and metabolic stability, making it an indispensable component in the modern drug discovery toolkit.
References
- 1. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 142733-63-9 [chemicalbook.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. id.alfa-chemical.com [id.alfa-chemical.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: A Core Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of Methyl cis-3-(tert-butoxycarbonyl-amino)cyclobutanecarboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, analytical validation, and strategic application, reflecting field-proven insights and ensuring scientific integrity.
Core Attributes and Physicochemical Significance
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a synthetic, non-proteinogenic amino acid derivative. Its value in pharmaceutical development stems from the unique combination of a conformationally rigid cyclobutane scaffold, a readily cleavable Boc-protecting group, and a versatile methyl ester.[1] This structure provides a predictable and stable three-dimensional geometry, a critical feature for designing molecules with high specificity for biological targets like enzymes and receptors.[2][3]
The puckered, strained nature of the cyclobutane ring fixes the spatial orientation of its substituents, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[4][5] This conformational restriction is a key strategy in modern medicinal chemistry to enhance potency, selectivity, and metabolic stability.[6][7][8]
Key Physicochemical Data
The fundamental properties of this compound are summarized below. Adherence to these values is the first step in quality control and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 229.27 g/mol | [9] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][9] |
| CAS Number | 142733-63-9 | [1][9][10] |
| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | [9] |
| Appearance | White to off-white solid | (General knowledge) |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| LogP (Computed) | ~1.3 | [9] |
Strategic Synthesis and Stereochemical Control
The synthesis of this compound requires precise control over stereochemistry. A common and logical synthetic pathway originates from a commercially available precursor, methyl 3-oxocyclobutanecarboxylate. The causality behind this choice is the ketone functionality, which serves as a handle for introducing the amine group via reductive amination.
The diagram below outlines a logical workflow for the synthesis. The cis stereochemistry is typically favored under specific reductive amination conditions, although purification via column chromatography is essential to isolate the desired isomer.
Caption: A validated workflow for the synthesis of the title compound.
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is a self-validating system; successful progression through each step confirms the reactivity and purity necessary for the next.
-
Reductive Amination:
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (MeOH), add ammonium acetate (~10 eq). Stir at room temperature for 1 hour to form the intermediate imine.
-
Causality: Ammonium acetate provides the ammonia source in a weakly acidic medium that favors imine formation over ketone reduction.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, maximizing the yield of the desired amine.
-
Quench the reaction carefully with dilute HCl, then basify with NaOH and extract the crude amine with dichloromethane (DCM).
-
-
Boc Protection:
-
Dissolve the crude methyl cis-3-aminocyclobutanecarboxylate in DCM. Add triethylamine (TEA, ~2.0 eq) as a base.[11]
-
Add Di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) dissolved in DCM dropwise at 0 °C. Stir overnight at room temperature.[12]
-
Causality: The Boc anhydride is the standard reagent for amine protection. TEA acts as a scavenger for the acidic byproduct, driving the reaction to completion.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: The cis and trans isomers, along with any byproducts, will have different polarities, allowing for their separation on silica. The cis isomer is generally more polar.
-
Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound.
-
Quality Control and Analytical Methodologies
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the compound. A multi-pronged approach using NMR, HPLC, and MS is required.
Caption: Standardized quality control workflow for batch release.
Protocol 3.1: ¹H and ¹³C NMR Spectroscopy
NMR is the most powerful tool for confirming the molecular structure and stereochemistry.[13]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet around 1.45 ppm (9H) corresponding to the Boc group protons.
-
A singlet around 3.70 ppm (3H) from the methyl ester protons.
-
Multiplets for the cyclobutane ring protons (CH and CH₂ groups), typically between 2.0 and 4.2 ppm.
-
A broad singlet for the NH proton, often around 5.0 ppm.
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
Signals for the Boc group (~28.4 ppm for C(CH₃)₃, ~79.5 ppm for the quaternary carbon, and ~155.5 ppm for the C=O).
-
Signal for the methyl ester carbon (~52.0 ppm) and carbonyl (~174.5 ppm).
-
Signals for the cyclobutane ring carbons.
-
-
Trustworthiness Check: The integration of the proton signals must match the number of protons in the structure. The cis vs. trans isomers can be distinguished by the coupling constants and chemical shifts of the ring protons, often requiring 2D NMR (COSY, NOESY) for unambiguous assignment.
Protocol 3.2: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the compound.[]
-
System: A reversed-phase HPLC system with a UV detector is standard.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust choice.
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Causality: TFA is an ion-pairing agent that improves peak shape for the slightly basic amine and ensures the carboxylate is protonated. A gradient elution is necessary to ensure good separation and timely elution.
-
-
Typical Gradient: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Detection: UV detection at 210-220 nm. The Boc-carbamate and ester groups have weak chromophores suitable for this wavelength.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of >97% is typically required for use in drug discovery workflows.
Applications in Drug Discovery and Development
The primary application of this molecule is as a constrained building block in the synthesis of peptidomimetics and other complex small molecules.[1] Its protected state allows for selective chemical manipulation at other sites of a parent molecule before the amine is revealed for further coupling reactions.
The general workflow involves two key steps:
-
Incorporation: The molecule is used in a synthetic route where its ester or another functional group is manipulated.
-
Deprotection and Coupling: The Boc group is removed under acidic conditions (e.g., TFA in DCM), liberating the free amine.[11] This amine is then coupled with a carboxylic acid (e.g., using HATU or EDC as coupling agents) to form a new amide bond, extending the molecular structure.
Caption: Logical flow of using the title compound as a building block.
The rigid cis-cyclobutane backbone serves to orient the side chains of the final molecule in a defined spatial arrangement, which is critical for precise interaction with a biological target. This approach has been instrumental in developing inhibitors for proteases, kinases, and other enzymes where specific pharmacophore geometry is paramount for activity.[3][6]
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Conformationally rigid amino acids - Enamine [enamine.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 142733-63-9 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of Methyl cis-3-(boc-amino)cyclobutanecarboxylate in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to its constrained cyclobutane scaffold. The solubility of such an intermediate is a paramount physical property that dictates its handling, reaction kinetics, purification, and formulation. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in various organic solvents is not merely a matter of convenience but a fundamental prerequisite for efficient process development and successful drug discovery campaigns. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately, may impact the bioavailability of the final active pharmaceutical ingredient (API)[1]. This guide provides an in-depth analysis of the predicted solubility of this compound, the underlying physicochemical principles, and a detailed protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
This compound possesses a unique molecular architecture that influences its interaction with different solvent environments. The presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group imparts a significant lipophilic character to the molecule. Conversely, the methyl ester and the carbamate linkage introduce polar functionality capable of engaging in hydrogen bonding. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | The ability of methanol to act as both a hydrogen bond donor and acceptor will facilitate the solvation of the polar ester and carbamate groups. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | Very High | DCM is an excellent solvent for many Boc-protected amino compounds due to its ability to dissolve a wide range of organic molecules without strong hydrogen bonding interactions. |
| Tetrahydrofuran (THF) | High | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall nonpolar character will accommodate the lipophilic Boc group. | |
| Ethyl Acetate (EtOAc) | High | Ethyl acetate provides a good balance of polarity to interact with the ester and carbamate groups, while also being a suitable solvent for the Boc group. | |
| Acetonitrile (MeCN) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may slightly limit the solubility compared to DCM or THF. | |
| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent that should readily dissolve the compound. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Nonpolar | Hexanes | Low | The significant polarity of the ester and carbamate functionalities will likely lead to poor solubility in nonpolar aliphatic hydrocarbons. |
| Toluene | Moderate to Low | The aromatic nature of toluene may offer some weak π-stacking interactions, but the overall nonpolar character will likely result in limited solubility. |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial property governed by the interplay of solute-solvent interactions.
-
Polarity: The principle of "like dissolves like" is the primary determinant of solubility. The polar methyl ester and carbamate groups will favor interactions with polar solvents, while the nonpolar cyclobutane ring and the bulky tert-butyl group will favor nonpolar environments.
-
Hydrogen Bonding: The carbamate NH group can act as a hydrogen bond donor, and the carbonyl oxygens of the ester and carbamate groups are hydrogen bond acceptors. Solvents capable of hydrogen bonding, particularly polar protic solvents like methanol and ethanol, are expected to be effective at solvating the molecule.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.
-
Crystalline Structure: The stability of the crystal lattice of the solid compound will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive quantitative solubility data, an empirical determination is essential. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility[4][5][6]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.
Protocol for Thermodynamic Solubility Determination
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Step-by-Step Methodology:
-
Preparation of Stock Standard Solutions: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Preparation of Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.
-
HPLC Method Development: Develop a suitable reverse-phase HPLC method for the quantification of this compound. The method should provide a sharp, well-resolved peak for the analyte.
-
Generation of Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at different time points (e.g., 4, 8, 24, 48 hours)[4][7].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the peak area of the sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The results are typically expressed in mg/mL or µg/mL.
-
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Use of Triplicates: Performing the experiment in triplicate for each solvent allows for the assessment of precision and the identification of any outliers.
-
Equilibrium Confirmation: As mentioned in the protocol, confirming that the concentration of the dissolved solute does not increase with further agitation time ensures that true equilibrium has been reached.
-
Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient validates the analytical method's accuracy over the desired concentration range.
-
Control Samples: Including a control compound with known solubility can help to validate the overall experimental setup and procedure.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions [mdpi.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Development and examination of solubility measurement methods for drug solubility determination | Semantic Scholar [semanticscholar.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
stability and storage conditions for Methyl cis-3-(boc-amino)cyclobutanecarboxylate
An In-depth Technical Guide to the Stability and Storage of Methyl cis-3-(boc-amino)cyclobutanecarboxylate
Executive Summary
This compound is a valuable cyclobutane-containing building block frequently employed in medicinal chemistry and pharmaceutical development for the synthesis of complex drug candidates.[1] Its utility is derived from the orthogonal reactivity of its two primary functional groups: a Boc-protected amine and a methyl ester. Understanding the inherent stability and degradation pathways of these moieties is paramount for ensuring the integrity of the compound during storage and its successful application in multi-step syntheses. This guide provides a comprehensive analysis of the compound's chemical stability, outlines field-proven storage and handling protocols, and details an experimental workflow for its stability assessment.
Introduction: A Molecule of Duality
This compound presents a fascinating case study in chemical stability, governed by the distinct and often opposing sensitivities of its functional groups.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amines.[2] Its stability under a wide array of conditions, particularly basic and nucleophilic environments, allows for selective chemical transformations elsewhere in a molecule.[3]
-
The Methyl Ester: In contrast, the methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[4]
The successful use of this building block hinges on leveraging the stability of one group while reacting the other, or preserving both under carefully controlled conditions. This guide dissects these characteristics to provide researchers with the predictive control needed for its effective use.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 142733-63-9 | [1][5][6] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][7] |
| Molecular Weight | 229.27 g/mol | [7][8] |
| Appearance | Solid, semi-solid, or liquid | [9] |
| Primary Hazards | Irritant; Harmful if swallowed | [7] |
Core Stability Analysis: Degradation Pathways
The overall stability of the molecule is a composite of the vulnerabilities of its ester and carbamate functionalities. Degradation typically proceeds via one of two primary pathways, dictated by the ambient chemical environment.
Pathway A: Acid-Catalyzed Boc Deprotection
The Boc group is famously labile under acidic conditions.[2] This is not a flaw but its most critical design feature, enabling its clean removal to unmask the amine for subsequent reactions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of a highly stable tert-butyl cation.[10][11] This cation can then be quenched or form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[2]
This reaction is most commonly performed intentionally using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[2] However, unintentional exposure to even moderate acidic conditions during storage or in a reaction mixture can lead to premature deprotection and impurity generation.
Caption: Acid-catalyzed degradation of the Boc group.
Pathway B: Hydrolysis of the Methyl Ester
The methyl ester moiety is the molecule's primary vulnerability in aqueous environments, particularly under basic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is typically the most significant and rapid degradation pathway. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.[4] This process is effectively irreversible because the final product is a carboxylate salt, which is resonance-stabilized and resistant to further attack by the methanol byproduct.[4] This is the most common mode of degradation if the compound is exposed to moisture and basic surfaces (e.g., certain types of glass or chromatography media).
-
Acid-Catalyzed Hydrolysis: While possible, the acid-catalyzed hydrolysis of the ester is a reversible reaction and generally slower than saponification.[4] Under acidic conditions, the Boc group is far more labile, meaning deprotection is the more probable degradation event.
Caption: Base-catalyzed hydrolysis (saponification) of the methyl ester.
Impact of Physical Stressors
-
Moisture: As the primary reactant for hydrolysis, atmospheric moisture is the most critical factor to control. Storing the compound in a tightly sealed container with a desiccant is essential.
-
Temperature: Higher temperatures accelerate the rates of all chemical degradation pathways. While some suppliers note that room temperature storage is acceptable, refrigerated conditions (2-8°C) are strongly recommended to minimize kinetic degradation over the long term.[1][9][12][13]
-
Light: While specific photostability data is not widely published, it is standard best practice in pharmaceutical chemistry to protect complex organic molecules from light to prevent potential radical-based degradation pathways.[14]
Recommended Storage and Handling Protocols
To ensure the long-term integrity and purity of this compound, the following protocols, synthesized from supplier recommendations and chemical first principles, should be implemented.
Storage Conditions Summary
| Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | 2-8 °C (Refrigerated) | Slows the kinetics of potential hydrolysis and other degradation reactions.[1][9] |
| Atmosphere | Tightly sealed container | Sealed under inert gas (Ar or N₂) | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[1] |
| Light | Amber vial / In the dark | Amber vial / In the dark | Protects against potential photolytic degradation.[14] |
| Container | Borosilicate glass vial | Borosilicate glass vial with PTFE-lined cap | Ensures an inert contact surface and a high-integrity seal. |
Best Practices for Handling
-
Equilibration: Before opening, allow the sealed container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and humidity.
-
Personal Protective Equipment (PPE): Due to its classification as an irritant, always handle the compound with appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container after dispensing.
Experimental Workflow: A Practical Stability Study
A well-designed stability study provides empirical data to validate storage conditions and predict shelf-life. This protocol outlines a forced degradation study to identify the compound's vulnerabilities.
Step-by-Step Protocol
-
Initial Characterization (T=0):
-
Obtain a Certificate of Analysis (CoA) for a new batch of the compound.
-
Perform baseline analysis:
-
HPLC-UV: Establish a purity method to quantify the parent compound and separate potential degradants. Record the peak area and retention time.
-
¹H-NMR: Confirm the structure and absence of significant impurities.
-
LC-MS: Determine the mass of the parent compound to aid in identifying degradant masses later.
-
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into multiple amber glass HPLC vials.
-
For solution-state stability, dissolve the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile or a relevant process solvent.
-
Prepare separate sets of samples for each stress condition.
-
-
Forced Degradation (Stressing):
-
Control: Store one set of solid and solution samples under the recommended long-term conditions (2-8°C, dark, sealed).
-
Thermal Stress: Place samples in a stability chamber at 40°C / 75% Relative Humidity (RH).
-
Acidic Stress: Add 10 µL of 0.1 M HCl to a solution vial.
-
Basic Stress: Add 10 µL of 0.1 M NaOH to a solution vial.
-
Photostability: Place samples in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis at Time Points:
-
At designated intervals (e.g., T=1, 2, 4, 8 weeks), remove one vial from each stress condition.
-
Analyze by HPLC-UV, quantifying the remaining percentage of the parent compound against the T=0 sample.
-
Analyze by LC-MS to identify the masses of any new peaks (impurities) that appear, comparing them to the expected masses of the deprotected amine and hydrolyzed acid.
-
Caption: Experimental workflow for a forced degradation study.
Conclusion
The stability of this compound is a predictable function of its constituent chemical groups. It is highly sensitive to acidic conditions, which will readily cleave the Boc-protecting group, and to basic conditions, which will irreversibly hydrolyze the methyl ester. The primary non-catalytic degradation risk during storage is moisture-driven hydrolysis. Therefore, adherence to strict storage protocols—namely, maintaining the compound in a cold (2-8°C), dry, and dark environment, preferably under an inert atmosphere—is critical to preserving its purity and ensuring its reliable performance in synthetic applications.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | 142733-63-9 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97% - CAS:142733-63-9 - 如吉生物科技 [shruji.com]
- 9. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. calpaclab.com [calpaclab.com]
- 13. This compound - CAS:1101173-77-6 - Sunway Pharm Ltd [3wpharm.com]
- 14. chemscene.com [chemscene.com]
The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis and Functionalization of Cyclobutane Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, valued for the unique three-dimensional chemical space it occupies. However, the inherent ring strain and complex stereochemistry of cyclobutane derivatives present significant challenges for synthetic chemists. This technical guide provides an in-depth analysis of the strategic role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. We will explore the causality behind its selection, its influence on reactivity and stereocontrol, and its application in the synthesis of complex pharmaceutical intermediates. This guide consolidates field-proven insights with detailed protocols and mechanistic explanations to serve as a comprehensive resource for professionals in drug development and organic synthesis.
The Unique Landscape of the Cyclobutane Ring: A Synthetic Challenge
Ring Strain and Puckered Conformation: Implications for Reactivity
The cyclobutane ring is characterized by significant angle and torsional strain, forcing it to adopt a puckered, non-planar conformation. This puckering leads to distinct axial and equatorial positions, influencing the steric accessibility of substituents and the stereochemical outcome of reactions. The strained C-C bonds in cyclobutanes also make them susceptible to ring-opening reactions under various conditions, a factor that must be carefully managed during multi-step syntheses.[1][2] These unique geometric and electronic properties necessitate precise control over reaction conditions and the strategic use of protecting groups to achieve desired chemical transformations.
The Need for Protecting Groups in Cyclobutane Chemistry
Functional groups on a cyclobutane ring, particularly amines, can interfere with desired reactions elsewhere in the molecule due to their nucleophilicity and basicity. Protecting groups are therefore essential to mask this reactivity. The ideal protecting group for cyclobutane derivatives should not only be stable to a range of reaction conditions but also be introducible and removable under mild conditions that do not compromise the integrity of the strained four-membered ring. Furthermore, the protecting group itself can be leveraged as a strategic tool to influence the stereochemical course of a reaction.
The tert-Butoxycarbonyl (Boc) Group: An Optimal Choice for Cyclobutane Scaffolds
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] Its utility in cyclobutane chemistry stems from a unique combination of stability, steric bulk, and predictable reactivity.
Physicochemical Properties and Stability Profile
The Boc group is a carbamate that is stable to a wide range of basic, nucleophilic, and reductive conditions.[4][5] This stability is crucial when performing reactions on other parts of a cyclobutane-containing molecule. Critically, the Boc group is readily cleaved under acidic conditions, a mechanism that is orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[4][6] This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[7]
Advantages in Cyclobutane Systems: Steric Influence and Solubility Enhancement
The bulky tert-butyl group of the Boc protecting group plays a crucial role beyond simply masking the amine's reactivity. Its significant steric hindrance can direct incoming reagents to the less hindered face of the puckered cyclobutane ring, thereby controlling the stereochemistry of adjacent functionalizations.[8] This is a key consideration in the synthesis of stereochemically complex cyclobutanes. Moreover, the presence of the Boc group often enhances the solubility of intermediates in common organic solvents, simplifying purification processes.[9] In a comparative study of protecting groups for C-H arylation reactions on a cyclobutane core, it was observed that while a Cbz-protected amine was unreactive, the corresponding ester-functionalized cyclobutane (a precursor to a Boc-protected amine via a Curtius rearrangement) could undergo the desired transformation, highlighting the subtle electronic and steric influences of different protecting groups.[10][11]
Core Methodologies: Introduction and Cleavage of the Boc Group on Cyclobutane Cores
The reliable introduction and removal of the Boc group are fundamental to its utility. The following protocols are representative of standard procedures applicable to cyclobutylamine derivatives.
Protocol: Boc Protection of Cyclobutylamines
This procedure details a standard method for the N-Boc protection of a primary or secondary cyclobutylamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Cyclobutylamine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv) (optional, but recommended for amine salts)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., Dioxane/Water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the cyclobutylamine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If the starting material is an amine salt (e.g., hydrochloride), add the base (TEA or DIPEA) and stir for 10-15 minutes at room temperature.
-
Add the di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1 to 16 hours.[12]
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
If using a water-miscible solvent like THF, concentrate the mixture in vacuo and partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected cyclobutylamine, which can often be used without further purification.
Diagram: Boc Protection Mechanism
Caption: Mechanism of Boc protection of an amine.
Protocol: Boc Deprotection under Acidic Conditions
The cleavage of the Boc group is most commonly achieved with strong acids. Trifluoroacetic acid (TFA) is frequently used due to its effectiveness and volatility.
Materials:
-
N-Boc-protected cyclobutylamine (1.0 equiv)
-
Trifluoroacetic acid (TFA) (5 - 20 equiv)
-
Dichloromethane (DCM) as solvent
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-protected cyclobutylamine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution. Gas evolution (CO₂ and isobutene) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Concentrate the reaction mixture under reduced pressure. To remove residual TFA, add toluene and concentrate again (azeotropic removal). Repeat this step 2-3 times.
-
The resulting product is the amine TFA salt. To obtain the free amine, dissolve the residue in water and basify to pH 9-10 with saturated aqueous NaHCO₃ or NaOH solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected cyclobutylamine.
Caption: Generalized workflow for stereoselective synthesis.
Application in Drug Discovery and Complex Molecule Synthesis
Enabling the Synthesis of 3D Fragments for FBDD
Fragment-Based Drug Discovery (FBDD) increasingly relies on libraries of small, three-dimensional molecules to explore protein binding pockets. Cyclobutanes are attractive scaffolds for such libraries due to their rigid, non-planar structures. [13]The synthesis of a diverse library of cyclobutane fragments was developed from a key 3-azido-cyclobutanone intermediate. In this synthesis, the Boc group was used to protect the amine functionality after reduction of the azide, enabling the subsequent diversification into amides and sulfonamides. The final deprotection with TFA yielded the desired amine fragments. [13][14]
Key Intermediate in the Synthesis of Bioactive Molecules
Boc-protected cyclobutane derivatives are crucial intermediates in the synthesis of numerous bioactive compounds and natural products. [15]For example, the synthesis of carbocyclic analogues of the antiviral nucleoside oxetanocin often proceeds through a [2+2] cycloaddition to form a cyclobutane ring, followed by functional group manipulations where a Boc-protected amine is a key functional handle. [8]The stability of the Boc group to various reaction conditions, coupled with its reliable cleavage, makes it an invaluable tool in the lengthy and complex synthetic sequences required for these molecules.
Conclusion and Future Outlook
The tert-butoxycarbonyl protecting group is more than just a molecular placeholder in the chemistry of cyclobutane derivatives; it is a strategic tool that enables chemists to navigate the challenges posed by this strained ring system. Its robust stability, predictable cleavage, and significant steric influence provide a level of control that is essential for the stereoselective synthesis of complex cyclobutane-containing molecules. As the demand for novel 3D scaffolds in drug discovery continues to grow, the strategic application of the Boc group in cyclobutane synthesis will undoubtedly play a pivotal role in the development of the next generation of therapeutics. Future research will likely focus on leveraging the steric properties of the Boc group in novel catalyst-directed C-H functionalization reactions to further expand the synthetic toolbox for this valuable carbocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
The Cyclobutane Ring: A Rising Star in Medicinal Chemistry's Molecular Toolkit
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to non-classical bioisosteres and conformationally constrained scaffolds. Among these, cyclobutane-containing amino acids have emerged as a powerful and versatile tool in drug design. This guide provides a comprehensive overview of the strategic application of cyclobutane amino acids in medicinal chemistry. We will explore their synthesis, unique conformational properties, and their role as bioisosteres for aromatic rings and proline. Through detailed analysis and case studies, we will illuminate how the incorporation of this strained four-membered ring can lead to significant improvements in metabolic stability, target affinity, and overall drug-like properties. This document is intended to serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the expanding role of cyclobutane amino acids in modern drug discovery.
The Rationale for Incorporating Cyclobutane Amino Acids in Drug Design
The judicious introduction of conformational constraints into a drug candidate can profoundly influence its biological activity. Cyclobutane amino acids, by virtue of their inherent ring strain and puckered nature, offer a unique set of properties that can be leveraged to optimize drug-target interactions and improve pharmacokinetic parameters.[1][2]
Key Advantages:
-
Conformational Rigidity: The cyclobutane ring restricts the rotational freedom of the amino acid backbone, leading to a more pre-organized conformation for binding to a biological target.[1][2][3] This can result in a lower entropic penalty upon binding, potentially increasing affinity.
-
Increased sp³ Character: The replacement of flat aromatic rings with three-dimensional cyclobutane moieties increases the fraction of sp³-hybridized carbons (Fsp³).[4] This is a key molecular descriptor often associated with improved solubility, reduced promiscuity, and higher clinical success rates.[4]
-
Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated carbocycles like cyclobutane are generally less prone to such metabolic transformations, leading to improved metabolic stability and longer in vivo half-life.[1][4][5]
-
Novel Vectorial Orientation: The puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, providing unique vectors for exploring chemical space and optimizing interactions within a binding pocket.[1]
Synthetic Strategies for Accessing Cyclobutane Amino Acids
The growing interest in cyclobutane amino acids has spurred the development of diverse and efficient synthetic methodologies. These strategies often focus on the stereocontrolled construction of the four-membered ring and the subsequent functionalization to introduce the desired amino and carboxyl groups.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone for the synthesis of cyclobutane rings.[6] Photochemical and thermal cycloadditions are commonly employed, often utilizing alkenes bearing the necessary precursors for the amino and acid functionalities.
-
Photochemical [2+2] Cycloaddition: This method involves the irradiation of two olefinic components to form a cyclobutane ring.[7] For instance, the photosensitized cross-cycloaddition of allylidene-5(4H)-oxazolones can yield bis(amino acids) containing a cyclobutane core.[7]
-
Thermal [2+2] Cycloaddition: Ketenes and keteniminium salts are valuable partners in thermal [2+2] cycloadditions for the synthesis of cyclobutanones, which can then be converted to the corresponding amino acids.[8][9]
A key consideration in these reactions is the control of stereochemistry, which can often be achieved through the use of chiral auxiliaries or catalysts.[8][9]
Caption: A generalized workflow for the synthesis of cyclobutane amino acids via [2+2] cycloaddition.
Functionalization of Pre-formed Cyclobutane Scaffolds
An alternative approach involves the elaboration of readily available cyclobutane-containing starting materials. This strategy offers flexibility in introducing a variety of functional groups onto the four-membered ring.
-
Ring-Opening of Bicyclic Systems: Strain-release-driven ring-opening of bicyclo[1.1.0]butane derivatives can provide access to functionalized cyclobutanes.
-
Michael Addition to Cyclobutene Derivatives: The conjugate addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid derivatives is a viable route to cyclobutane β-amino acids.[6] A tandem amidation/Michael addition protocol has been developed for this purpose.[6]
Experimental Protocol: A Representative Synthesis
Synthesis of a Cyclobutane α-Amino Acid Derivative via Photocatalyzed [2+2] Cycloaddition (Adapted from Mancheño et al.)[10]
-
Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the dehydroamino acid (1.0 equiv), the styrene-type olefin (1.5 equiv), and the triplet energy transfer catalyst [Ir(dFCF3ppy2)dtbpy]PF6 (1 mol %).
-
Solvent and Degassing: Add anhydrous and degassed solvent (e.g., dichloromethane) to achieve a final concentration of 0.1 M with respect to the dehydroamino acid. Degas the solution by bubbling with argon for 15 minutes.
-
Irradiation: Place the reaction vial approximately 5 cm from a blue LED lamp (450 nm) and irradiate with stirring at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane α-amino acid derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conformational and Physicochemical Properties
The puckered conformation of the cyclobutane ring is a defining feature that dictates its utility in medicinal chemistry.[1][11] Unlike the planar cyclopropane, cyclobutane adopts a "butterfly" shape to alleviate torsional strain.[11] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, influencing their spatial orientation.
An extensive study combining X-ray diffraction, NMR spectroscopy, and computational methods has shown that substituents on the cyclobutane ring can modulate the conformational preference of the ring-puckering.[12][13] This conformational control is crucial for designing molecules that can adopt a specific bioactive conformation.
Table 1: Comparison of Physicochemical Properties
| Property | Aromatic Ring (Benzene) | Cyclobutane Ring | Rationale for Advantage |
| Fsp³ | 0 | 1 | Improved solubility and clinical success rates.[4] |
| Lipophilicity (cLogP) | ~1.99 | ~2.15 | Can fill hydrophobic pockets.[1][5] |
| Metabolic Stability | Prone to oxidation | Generally more stable | Reduced susceptibility to P450 metabolism.[1][4][5] |
| Geometry | Planar | Puckered (3D) | Provides novel vectors for substituent orientation.[1][4] |
Applications in Medicinal Chemistry
The unique properties of cyclobutane amino acids have led to their successful application in a variety of therapeutic areas.
Cyclobutane Amino Acids as Bioisosteres
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The cyclobutane ring has emerged as an effective bioisostere for aromatic rings and other cyclic systems.[4][14]
-
Aryl Bioisosteres: Replacing a phenyl ring with a cyclobutane ring can improve metabolic stability and solubility while maintaining or even enhancing biological activity.[4] This is attributed to the increased Fsp³ character and the three-dimensional nature of the cyclobutane ring, which can lead to better complementarity with the target's binding site.[4]
-
Proline Mimetics: The constrained nature of cyclobutane amino acids makes them excellent mimics of proline, a key amino acid for inducing turns in peptide secondary structures.[15] This has been exploited in the design of peptidomimetics with defined conformations.
Caption: The bioisosteric replacement of an aromatic ring with a cyclobutane moiety to improve drug properties.
Constraining Peptides and Peptidomimetics
The incorporation of cyclobutane amino acids into peptides can induce specific secondary structures, such as helices and turns.[3][16] This conformational constraint can enhance biological activity, selectivity, and proteolytic stability.
-
Stapled Peptides: Cyclobutane-based conformationally constrained amino acids have been designed and synthesized for use in ring-closing metathesis (RCM) to create stapled peptides with enhanced rigidity and pharmacological activity.[16]
-
Cell-Penetrating Peptides (CPPs): The rigidity imparted by cyclobutane amino acids can influence the cell-penetrating ability of peptides.[15][17] Studies have shown that a well-defined conformation is crucial for efficient cell uptake.[15][17]
Applications in Specific Therapeutic Areas
-
Oncology: Cyclobutane-containing compounds have shown promise as anti-cancer agents.[18] For example, carboplatin, a widely used chemotherapy drug, features a cyclobutane dicarboxylate ligand.[1][5] The conformational restriction provided by cyclobutane amino acids can be used to design potent and selective kinase inhibitors.
-
Neurodegenerative Diseases: The ability of cyclobutane amino acids to cross the blood-brain barrier and their metabolic stability make them attractive scaffolds for the development of drugs targeting the central nervous system.[19] They are being explored for the treatment of diseases such as Alzheimer's and Parkinson's.[20][21][22][23]
Future Perspectives
The field of cyclobutane amino acids in medicinal chemistry is rapidly evolving. Advances in synthetic methodologies are making a wider range of these building blocks more accessible.[1] We can expect to see their increased application in the design of sophisticated therapeutics, including proteolysis-targeting chimeras (PROTACs) and other novel modalities. The continued exploration of the unique conformational space occupied by these constrained amino acids will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 7. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. news-medical.net [news-medical.net]
- 20. mdpi.com [mdpi.com]
- 21. A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Introduction: Navigating the Chemistry of a Versatile Building Block
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a key intermediate in contemporary drug discovery and development. Its rigid cyclobutane scaffold and orthogonally protected functional groups make it a valuable component in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and peptidomimetics. As with any reactive chemical species, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety principles and available toxicological data.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with the skin can cause inflammation and irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation and potential damage. |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. |
The Boc (tert-butoxycarbonyl) protecting group, while generally stable, can be labile under acidic conditions, leading to the release of isobutylene and carbon dioxide.[2][3][4] This reactivity profile underscores the importance of avoiding contact with strong acids outside of controlled reaction conditions.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow outlines the key steps to mitigate potential exposures.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Protects against accidental splashes and airborne particles. |
| Hands | Nitrile gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Check for tears or punctures before use and change gloves frequently. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of fine particulates. |
Handling and Operational Protocols
Adherence to a well-defined handling protocol is critical for minimizing exposure and preventing contamination.
General Handling Protocol
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
-
Equilibration : If the compound has been stored refrigerated, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the integrity of the compound.
-
Weighing : Conduct all weighing operations within the fume hood. Use a draft shield to ensure accurate measurement and to contain any fine powder.
-
Dispensing : Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If there is a risk of dust generation, consider wetting the material with a suitable solvent if compatible with the intended procedure.
-
Post-Handling : After use, securely seal the container. Decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
Prompt and appropriate action is necessary in the event of a chemical spill.
Spill Cleanup Protocol for a Fine Organic Powder
-
Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact the institution's emergency response team.
-
Don Appropriate PPE : At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain the Spill : Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.
-
Clean the Area : Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
Caption: Step-by-step procedure for responding to a chemical spill.
Storage and Disposal
Proper storage is essential for maintaining the chemical's purity and for ensuring laboratory safety.
Storage Recommendations
While supplier recommendations vary, a conservative approach to storage is advised.
| Parameter | Recommendation | Justification |
| Temperature | 2-8°C | Refrigeration slows the rate of potential degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | The compound may be sensitive to moisture and air. An inert atmosphere will help to preserve its integrity.[5][6] |
| Light | Protect from light. | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Storing in an amber vial or in a dark location is a prudent measure. |
| Incompatibilities | Store away from strong acids and strong oxidizing agents. | The Boc protecting group is acid-labile.[3] |
Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste.
Toxicological and First Aid Measures
The toxicological properties of this compound have not been extensively studied. The provided hazard statements are the primary source of information.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | Respiratory tract irritation, coughing, shortness of breath. | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Redness, itching, and inflammation. | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Serious irritation, redness, pain, and watering. | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Harmful if swallowed. May cause nausea, vomiting, and abdominal pain. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Conclusion
This compound is a valuable tool in chemical synthesis, but its handling demands a respectful and informed approach to safety. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this important building block.
References
Methodological & Application
Application Note & Protocol: Facile and Scalable Boc Deprotection of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate using Trifluoroacetic Acid
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its removal is a critical step that demands high efficiency and selectivity to preserve other sensitive functionalities within a molecule. This application note provides a detailed and robust protocol for the acidic cleavage of the Boc group from methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the deprotection reaction, offer a step-by-step experimental guide, and discuss crucial aspects of reaction monitoring, workup, and product isolation.
Introduction: The Significance of Boc Deprotection in Amine Synthesis
The protection of amines as their tert-butyl carbamate derivatives is a widely adopted strategy in multi-step organic synthesis. The Boc group offers stability across a broad range of reaction conditions, yet it can be readily cleaved under acidic conditions.[1][2] This orthogonality makes it an invaluable tool for chemists. The deprotection is typically achieved using strong acids, with trifluoroacetic acid (TFA) being a common reagent of choice due to its effectiveness and volatility, which simplifies the isolation of the final product.[1]
The successful deprotection of this compound yields the corresponding primary amine as a trifluoroacetate salt. This product is a key intermediate for the synthesis of various pharmaceutical agents and research compounds where the cyclobutane scaffold imparts unique conformational constraints. Understanding the nuances of this deprotection is paramount for achieving high yields and purity.
Mechanistic Insights: The Acid-Catalyzed Cleavage of the Boc Group
The deprotection of a Boc-protected amine with trifluoroacetic acid is an acid-catalyzed process that proceeds through a well-established mechanism.[1][2][3]
-
Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group by TFA.
-
Formation of a tert-butyl Cation: The protonated carbamate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[3] It is crucial to ensure the reaction is not performed in a closed system to allow for the safe release of this gas.[3]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
Reaction Mechanism Diagram
Caption: Mechanism of TFA-mediated Boc deprotection.
Safety Precautions: Handling Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid that is toxic by ingestion, inhalation, and skin absorption.[4] Severe skin burns or blisters may not appear for several hours after exposure.[4] Therefore, stringent safety measures must be implemented when handling this reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for high-volume applications), chemical splash goggles, a face shield, and a lab coat.[4]
-
Ventilation: All manipulations involving TFA must be conducted in a properly functioning chemical fume hood.[4][5]
-
Storage: Store TFA in its original container, tightly sealed, in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.[4][6][7]
-
Spill Response: In case of a spill, evacuate the area and absorb the liquid with an inert material like vermiculite or sand.[7] Dispose of the waste as hazardous material in accordance with local regulations.
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[6]
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| This compound | ≥98% | Commercially available |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially available |
| Diethyl Ether | ACS Reagent | Commercially available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Addition of TFA: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[8]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]
-
Solvent Removal: Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (2-3 times).[9]
-
Workup (Option A - Isolation as TFA salt): For many applications, the resulting TFA salt can be used directly in the next step without further purification. Simply place the crude material under high vacuum to remove any remaining volatiles.
-
Workup (Option B - Isolation as free amine):
-
Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8] Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[8]
-
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography. For the TFA salt, precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether) is often effective.
Experimental Workflow Diagram
Caption: A generalized workflow for the Boc deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA or reaction time. | Add additional TFA and continue to monitor the reaction. Ensure the TFA used is of high purity and not old. |
| Ester Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. If ester hydrolysis is a significant issue, consider alternative, milder deprotection methods. |
| Difficult Product Isolation | The TFA salt is highly soluble or hygroscopic. | After concentration, triturate the crude residue with a non-polar solvent like diethyl ether or pentane to induce precipitation of the salt. Lyophilization can also be effective. |
| Low Yield of Free Amine | The free amine is water-soluble. | During the basic workup, saturate the aqueous layer with NaCl to decrease the solubility of the amine. Perform multiple extractions with an organic solvent. |
Conclusion
The Boc deprotection of this compound using trifluoroacetic acid is a reliable and efficient method for generating the corresponding primary amine. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently perform this crucial transformation. Careful monitoring of the reaction and appropriate workup procedures are key to obtaining the desired product in high yield and purity, paving the way for its use in further synthetic applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. amherst.edu [amherst.edu]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Amide Coupling Reactions with Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclobutane Scaffolds in Medicinal Chemistry
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] Within this context, the use of conformationally constrained building blocks has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Cyclobutane derivatives, in particular, are valuable structural motifs found in numerous natural products and pharmaceuticals, including anticancer agents like carboplatin.[4][5] Their rigid framework can favorably orient substituents in three-dimensional space, leading to improved interactions with biological targets.
This guide provides a detailed technical overview and practical protocols for the amide coupling of a key cyclobutane-containing building block: Methyl cis-3-(Boc-amino)cyclobutanecarboxylate . This molecule offers a strategic entry point for introducing a constrained cis-3-amino-cyclobutane-1-carboxylate moiety into target molecules. We will delve into the critical parameters for successful coupling, provide step-by-step protocols for widely used coupling reagents, and offer troubleshooting guidance to navigate potential challenges.
Core Principles of Amide Coupling: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is the fundamental role of a coupling reagent. The general process involves the formation of a highly reactive intermediate, such as an active ester, which is then susceptible to nucleophilic attack by the amine.
Two of the most prevalent classes of coupling reagents are carbodiimides (e.g., EDC) and onium salts (e.g., HATU).
-
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and still highly reactive HOBt-ester, which then cleanly reacts with the amine to yield the desired amide.[7] The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[4][8]
-
Onium Salt-Mediated Coupling (e.g., HATU): Onium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling agents.[9][10] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[11] The resulting carboxylate attacks HATU to form an active ester, specifically an OAt-active ester, releasing tetramethylurea.[9][12] This active ester then readily reacts with the amine to form the amide bond.[9][12] HATU is often preferred for challenging couplings, including those involving sterically hindered substrates, due to its high efficiency and fast reaction rates.[9][13]
Key Parameters for Successful Amide Coupling
Optimizing an amide coupling reaction involves the careful selection of several key components. The choice of coupling reagent, base, and solvent can significantly influence the reaction's yield, purity, and scalability.
| Parameter | Key Considerations & Rationale |
| Coupling Reagent | EDC/HOBt: A cost-effective and widely used combination. The water-soluble urea byproduct simplifies purification.[4][8] It is a good first choice for straightforward couplings. HATU: A more potent and often faster reagent, particularly effective for sterically hindered amines or acids.[9][13] It can help minimize racemization.[13] However, it is more expensive and generates byproducts that may require careful purification.[10] |
| Base | A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize any acid generated during the reaction without competing with the primary amine as a nucleophile. DIPEA (Hünig's base): A common choice, especially with onium salt reagents like HATU.[9][11] Triethylamine (TEA): Another frequently used base. |
| Solvent | A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF): A versatile solvent that effectively dissolves most reactants and reagents.[9] However, its high boiling point can make it difficult to remove. Dichloromethane (DCM): A lower-boiling alternative, often used with carbodiimide-based couplings.[8][14] |
| Temperature | Most amide couplings are initially performed at 0 °C to control the initial exothermic reaction upon addition of the coupling reagent, and then allowed to warm to room temperature.[8][15] For particularly challenging or sterically hindered substrates, gentle heating may be required, but this can also increase the risk of side reactions.[3] |
| Stoichiometry | Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and base are used relative to the limiting reactant (either the carboxylic acid or the amine). This helps to drive the reaction to completion. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid (R-COOH).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and reliable method using the EDC/HOBt reagent combination.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), this compound (1.05 eq.), and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq.) dropwise to the stirred solution.
-
Add EDC-HCl (1.2 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, dilute with additional DCM. If DMF was used, extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol utilizes the highly efficient HATU coupling reagent, which is particularly useful for more challenging substrates.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.5 eq.) dropwise to the stirred mixture at room temperature.[9][11]
-
Allow the acid to pre-activate by stirring the mixture for 10-15 minutes at room temperature. You may observe a color change.
-
Add a solution of this compound (1.05 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. HATU couplings are often significantly faster than EDC/HOBt couplings.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (2-3x) to remove residual DMF, followed by a brine wash (1x).[16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Key Processes
Caption: General workflow for the amide coupling reaction.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficiently reactive coupling reagent: The steric hindrance of the cyclobutane ring may require a more potent activator.[13] | Switch from EDC/HOBt to a more powerful onium salt reagent like HATU or HBTU.[17] |
| Steric hindrance: The cyclobutane moiety or a bulky R-group on the carboxylic acid can slow the reaction.[13] | Consider increasing the reaction temperature (e.g., to 40-50 °C) or prolonging the reaction time. For extremely hindered substrates, alternative methods like conversion to an acyl fluoride may be necessary.[3] | |
| Poor quality reagents/solvents: Moisture can hydrolyze the activated intermediate. | Ensure all reagents are of high purity and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Presence of Byproducts | Urea byproducts: EDC and HATU generate urea byproducts (water-soluble for EDC, less so for HATU's tetramethylurea).[8][10] | For EDC, ensure thorough aqueous washes. For HATU, purification by column chromatography is typically effective. Washing with 5% LiCl solution can also help remove tetramethylurea.[16] |
| Unreacted starting materials: Incomplete reaction. | Increase the equivalents of the coupling reagent and base, or extend the reaction time. | |
| Racemization (if R-COOH is chiral) | Over-activation or prolonged exposure to base: The activated carboxylic acid can be susceptible to epimerization. | Use additives like HOBt or, even better, HOAt to suppress racemization.[13] Use the weakest base necessary (e.g., N-methylmorpholine instead of DIPEA) and avoid excessive reaction times or temperatures.[13] |
| Difficulty in Purification | Co-elution of product and byproducts: The polarity of the desired amide may be similar to that of the byproducts. | Optimize the chromatography conditions (solvent system, gradient). Recrystallization can be an effective alternative to chromatography for purifying amides if a suitable solvent is found.[18] |
| Boc-group deprotection | Accidental exposure to strong acid: The Boc protecting group is labile to strong acids.[19] | Ensure all workup steps are performed under neutral or basic conditions. Avoid acidic washes if possible. If an acidic wash is necessary to remove a basic impurity, use a mild, dilute acid (e.g., 10% citric acid) and minimize contact time.[8] |
Conclusion
The successful amide coupling of this compound is a critical step for incorporating this valuable, constrained scaffold into novel chemical entities. By understanding the underlying mechanisms of common coupling reagents, carefully selecting reaction parameters, and adhering to robust experimental protocols, researchers can efficiently synthesize a diverse range of amide derivatives. This guide provides the foundational knowledge and practical steps to achieve high yields and purity, empowering scientists in their pursuit of innovative therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. growingscience.com [growingscience.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 6. fishersci.dk [fishersci.dk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Incorporation of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate into Novel Peptides
Introduction: Engineering Peptide Function with Constrained Amino Acids
Peptide synthesis is a foundational technology in biotechnology and pharmaceutical development, enabling the creation of therapeutics and sophisticated research tools.[1] While natural amino acids provide a vast chemical space, the introduction of non-proteinogenic, or unnatural, amino acids has emerged as a powerful strategy for engineering peptides with superior pharmacological properties.[2] Among these, cyclic amino acids are particularly valuable for their ability to impart conformational rigidity to the peptide backbone.[3] This structural constraint can lead to significant benefits, including enhanced receptor binding affinity, increased specificity, and improved stability against enzymatic degradation.[1][4][5]
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a versatile building block for introducing the cis-3-aminocyclobutanecarboxylic acid (cis-Acbc) moiety into a peptide sequence.[6] The cyclobutane ring severely restricts the rotational freedom of the peptide backbone, pre-organizing it into specific secondary structures that can be crucial for biological activity.[7][8][9] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its seamless integration into established Boc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[1][10]
This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in peptide synthesis. We will cover the necessary prerequisite chemistry, step-by-step incorporation via Boc-SPPS, and the critical considerations for successful synthesis and handling.
Foundational Chemistry: Preparing the Building Block for SPPS
The commercially available reagent, this compound, contains a methyl ester at the carboxyl position.[6][11][12] In standard peptide synthesis, amide bond formation occurs between a free carboxylic acid of the incoming amino acid and the free N-terminal amine of the growing peptide chain. Therefore, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. This saponification step is a critical prerequisite for using this building block in peptide synthesis.
Protocol 1: Saponification of this compound
This protocol details the conversion of the methyl ester to the free carboxylic acid, yielding Boc-cis-3-aminocyclobutanecarboxylic acid (Boc-cis-Acbc-OH) , which is the species used directly in SPPS.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
-
Saponification: Cool the solution in an ice bath. Add 1 M NaOH (1.2 eq) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in water and cool in an ice bath. Carefully acidify the aqueous solution to pH ~3 by the dropwise addition of 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-cis-Acbc-OH as a white solid.
-
Verification: Confirm the identity and purity of the product via ¹H NMR and Mass Spectrometry before proceeding to peptide synthesis.
Core Methodology: Incorporation via Boc-SPPS
The Boc Solid-Phase Peptide Synthesis (SPPS) strategy is a robust method well-suited for incorporating specialized amino acids.[10][13] The strategy relies on the acid-labile Boc group for temporary Nα-amino protection and more acid-stable groups (typically benzyl-based) for side-chain protection.[14][15] The entire peptide is assembled on a solid support (resin), which simplifies the purification process to simple filtration and washing after each chemical step.[14][16]
Below is a diagram illustrating the overall workflow for incorporating the custom amino acid into a peptide sequence.
Caption: Overall workflow from building block preparation to final peptide.
The Boc-SPPS Iterative Cycle
The synthesis of the peptide occurs through a series of repetitive cycles, with one cycle required for each amino acid added to the chain. The core cycle consists of two main steps: (1) Deprotection of the N-terminal Boc group and (2) Coupling of the next Boc-protected amino acid.
Caption: The iterative cycle for Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol 2: Boc-SPPS Cycle for Incorporating Boc-cis-Acbc-OH
This protocol assumes the synthesis is performed on a standard solid-phase synthesis vessel starting with a resin-bound peptide chain that has a free N-terminal amine trifluoroacetate salt from the previous cycle's deprotection step.
Key Reagents & Their Purpose
| Reagent/Solution | Purpose | Typical Concentration |
| Dichloromethane (DCM) | Resin swelling and washing | N/A |
| Isopropanol (IPA) | Washing | N/A |
| Trifluoroacetic Acid (TFA) | Nα-Boc group removal (Deprotection) | 25-50% in DCM |
| Diisopropylethylamine (DIEA) | Neutralization of TFA salt to free amine | 5-10% in DCM |
| HBTU/HATU/HCTU | Coupling activator | 0.45 M in DMF |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reaction | N/A |
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection: a. Drain the DCM. Add the deprotection solution (e.g., 40% TFA in DCM). b. Agitate for 1-2 minutes, then drain. c. Add fresh deprotection solution and agitate for 20-30 minutes.[17] d. Drain the solution and wash the resin thoroughly with DCM (3x) and then IPA (2x) to remove residual acid.[17]
-
Neutralization: a. Wash the resin with DCM (2x). b. Add the neutralization solution (e.g., 5% DIEA in DCM) and agitate for 2 minutes. Repeat this step.[16] c. Wash the resin thoroughly with DCM (5x) to remove excess base. The resin now has a free N-terminal amine ready for coupling.
-
Coupling of Boc-cis-Acbc-OH: a. In a separate vessel, dissolve Boc-cis-Acbc-OH (3-4 eq. relative to resin loading) and a coupling activator like HBTU (3-4 eq.) in DMF. Add DIEA (6-8 eq.) to this solution and allow it to pre-activate for 2-5 minutes. b. Drain the DCM from the peptide-resin and add the activated amino acid solution. c. Agitate the reaction for 1-2 hours. Causality Note: The rigid cyclobutane structure can cause steric hindrance, potentially slowing the coupling reaction. Longer coupling times or the use of a more potent activator like HATU may be necessary compared to standard amino acids. d. Monitor Coupling: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Final Peptide Release and Purification
Once the entire peptide sequence is assembled, the final steps are to cleave the peptide from the solid support and remove all remaining side-chain protecting groups.
Protocol 3: HF Cleavage and Peptide Work-up
The Boc/Bzl strategy requires a very strong acid for final cleavage, most commonly anhydrous Hydrogen Fluoride (HF).[18][19]
WARNING: HF is extremely toxic and corrosive and requires specialized laboratory equipment and rigorous safety precautions. This procedure must only be performed by trained personnel in an appropriate facility.
Materials:
-
Completed peptide-resin
-
Anisole (scavenger)
-
Anhydrous Hydrogen Fluoride (HF)
-
Specialized HF cleavage apparatus
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Lyophilizer
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: Place the dried resin in the HF apparatus reaction vessel. Add a scavenger such as anisole (approx. 1 mL per gram of resin) to trap reactive carbocations generated during cleavage.[14]
-
HF Cleavage: Cool the vessel to -10 °C. Carefully condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Wash the remaining resin and peptide residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.
-
Extraction: Extract the crude peptide from the resin using a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.
-
Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy white powder.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass and purity of the final product using LC-MS.
Conclusion and Future Outlook
The use of this compound provides a reliable pathway for introducing conformational constraints into peptide scaffolds.[3] The protocols outlined here, based on the well-established Boc-SPPS methodology, offer a robust framework for synthesizing novel peptidomimetics.[1] The resulting peptides, endowed with enhanced structural stability, are valuable candidates for developing next-generation therapeutics with improved potency, selectivity, and in-vivo longevity.[4][20] As peptide-based drug discovery continues to evolve, the strategic incorporation of such unique building blocks will remain a cornerstone of molecular design and innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 10. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound | 142733-63-9 [chemicalbook.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. peptide.com [peptide.com]
- 15. biosynth.com [biosynth.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: A Validated Protocol for the Saponification of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the selective saponification of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate to its corresponding carboxylic acid. The procedure is optimized to ensure the complete hydrolysis of the methyl ester while preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group. We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step workflow, offer troubleshooting guidance, and present key reaction data. This protocol is designed for researchers in synthetic chemistry and drug development who utilize protected amino acid building blocks, such as the title compound, which is a valuable intermediate for novel therapeutics.[1]
Introduction and Scientific Principle
The conversion of an ester to a carboxylic acid via base-mediated hydrolysis, or saponification, is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups, achieving this transformation with high selectivity is paramount. This compound presents a common challenge: the need to cleave a methyl ester under conditions that do not affect the acid-labile Boc protecting group.
The Causality Behind the Protocol:
-
Orthogonal Chemistry: The success of this procedure hinges on the principle of orthogonal protection. The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily cleaved by acid.[][3][4] Conversely, ester hydrolysis is efficiently promoted by a hydroxide base. This difference in reactivity allows for the selective deprotection of the ester.
-
Reagent Selection (LiOH): While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common saponification reagents, lithium hydroxide (LiOH) is often the superior choice for sensitive or sterically hindered substrates.[5][6][7] The smaller lithium cation coordinates more effectively to the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the hydroxide ion. This often allows the reaction to proceed under milder conditions (e.g., room temperature), minimizing potential side reactions.[6]
-
Solvent System (THF/H₂O): A biphasic or mixed solvent system is necessary to solubilize both the organic substrate and the inorganic base. Tetrahydrofuran (THF) is an excellent solvent for the starting ester, while water is required to dissolve the lithium hydroxide. A mixed THF/water system creates a homogenous environment for the reaction to proceed efficiently.[5][8]
The overall reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8]
Reaction Schematics and Workflow
Chemical Transformation
The saponification converts the methyl ester starting material into the desired carboxylic acid product.
References
incorporating Methyl cis-3-(boc-amino)cyclobutanecarboxylate into small molecules
Initiating Initial Research
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I've expanded my search to include protocols for Boc-deprotection, amide coupling, ester hydrolysis, and amidation of Methyl cis-3-( boc-amino)cyclobutanecarboxylate. I'm focusing on yields, purification methods, and characterization. I'm also delving into the rationale for cyclobutane scaffolds in drug design, specifically conformational constraints and metabolic stability. I aim to structure my application note logically, starting with the cyclobutane motif's advantages, supported by literature.
Deepening Protocol Development
I am now focusing on finding protocols for Boc-deprotection and amide coupling, along with ester hydrolysis and amidation of Methyl cis-3-( boc-amino)cyclobutanecarboxylate. I'm prioritizing yields, purification, and characterization data. I am also investigating the cyclobutane scaffold's role in drug design, especially constraints and stability, to build a strong foundation for the note.
Developing Application Notes
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Integrating Scientific Details
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Methyl cis-3-(boc-amino)cyclobutanecarboxylate as a building block for enzyme inhibitors
Application Note & Protocols
Topic: Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: A Versatile Scaffold for Modern Enzyme Inhibitor Design
Abstract
The quest for novel therapeutic agents with high specificity and improved pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Non-planar, saturated carbocycles are increasingly recognized for their ability to confer advantageous three-dimensional (3D) topologies to small molecules. Among these, the cyclobutane ring offers a unique combination of conformational constraint and metabolic stability. This application note details the strategic utility of this compound, a bifunctional building block, in the rational design of enzyme inhibitors. We provide an in-depth analysis of its properties, explain the rationale for its use, and present detailed, field-proven protocols for its incorporation into lead compounds.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane motif, while historically underutilized due to synthetic challenges, is now a valuable tool in drug discovery.[1][2] Its puckered, non-planar structure provides a rigid scaffold that can orient pharmacophoric groups in precise three-dimensional vectors, often leading to enhanced binding affinity and selectivity for the target enzyme.[3]
Key Advantages of the Cyclobutane Core:
-
Three-Dimensionality: Unlike flat aromatic rings, the cyclobutane scaffold allows for the exploration of a wider chemical space, enabling better filling of hydrophobic pockets within an enzyme's active site.[1]
-
Metabolic Stability: The saturated C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more labile moieties.
-
Conformational Restriction: The inherent rigidity of the ring system reduces the entropic penalty upon binding to a target, which can translate to higher binding affinity.[4]
-
Novelty and Patentability: The incorporation of cyclobutane scaffolds can lead to novel chemical entities with distinct intellectual property profiles.
This compound is an exemplary building block that leverages these advantages. The cis stereochemistry provides a defined spatial relationship between the two functional groups, while the orthogonal protecting groups—a metabolically labile methyl ester and an acid-labile Boc group—allow for selective, sequential functionalization.
Physicochemical Properties
A thorough understanding of the building block's properties is essential for reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [5] |
| Molecular Weight | 229.27 g/mol | [5] |
| Appearance | White solid | [6] |
| CAS Number | 142733-63-9 | [5][7] |
| Storage Conditions | 2-8°C, under inert atmosphere | [8] |
| Key Functional Groups | 1. Methyl Ester (Coupling Handle) 2. Boc-protected Amine (Coupling Handle) |
Strategic Application in Inhibitor Synthesis
This building block serves as a central scaffold where two distinct R-groups can be appended to probe different regions of an enzyme's binding site. The general workflow involves sequential deprotection and coupling reactions at the C1 and C3 positions.
Caption: Orthogonal synthesis pathways using the building block.
The choice between Pathway A and Pathway B is dictated by the nature of the R¹ and R² groups and their compatibility with the reaction conditions of the subsequent steps. For example, if R¹ is acid-labile, Pathway B would be the preferred route.
Case Study: αvβ3 Integrin Antagonists
Integrins are cell surface receptors involved in cell adhesion and signaling, making them attractive targets in oncology. A known strategy for inhibiting integrins is to mimic the natural Arg-Gly-Asp (RGD) binding motif. Researchers have successfully used a cyclobutane core to replace the glycine and constrain the arginine and aspartate mimetics in an optimal orientation for high-affinity binding.[9]
Caption: Conceptual binding of a cyclobutane-based inhibitor.
In this context, this compound is an ideal starting point. The carboxylate can be elaborated into an aspartate mimetic (e.g., a carboxylic acid), and the amine can be functionalized to introduce an arginine mimetic (e.g., a guanidinium-containing group).[9]
Experimental Protocols
The following protocols are robust, validated methods for the functionalization of this compound.
Protocol 1: Saponification and Amide Bond Formation at C1
This two-step procedure first converts the methyl ester to a carboxylic acid, which is a more versatile handle for amide coupling.
Step A: Saponification of the Methyl Ester
-
Rationale: The conversion to a carboxylic acid is necessary for coupling with many standard reagents like HATU or EDC, which activate the carboxyl group for nucleophilic attack by an amine. Lithium hydroxide (LiOH) is a standard reagent for mild ester hydrolysis.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O and stir the mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.[6] The product is often used in the next step without further purification.
-
Step B: HATU-Mediated Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields, even with sterically hindered or electronically deactivated amines.[10] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Materials:
-
cis-3-(Boc-amino)cyclobutanecarboxylic acid (from Step A) (1.0 eq)
-
Target amine (R¹-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the target amine (R¹-NH₂) to the reaction mixture.
-
Stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Boc-Deprotection and N-Functionalization at C3
This protocol details the removal of the Boc protecting group to liberate the amine, followed by its acylation.
Step A: Boc Deprotection
-
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, highly effective method for clean and rapid deprotection.[12][13] The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[12]
-
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Note: The reaction produces CO₂, so do not use a sealed system.[12]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable solvent (e.g., DCM or EtOAc) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The resulting amine TFA salt can sometimes be used directly, or after a basic workup as described.
-
Step B: N-Acylation
-
Rationale: The liberated primary amine is a potent nucleophile that can be readily functionalized. Acylation with an acyl chloride in the presence of a base is a fundamental and reliable method for forming a stable amide bond.
-
Materials:
-
Deprotected amine (from Step A) (1.0 eq)
-
Acyl chloride (R²-COCl) (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Add the base (Et₃N or DIPEA).
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of enzyme inhibitors. Its pre-defined stereochemistry, rigid 3D scaffold, and orthogonal protecting groups provide a reliable platform for creating structurally diverse and novel small molecules. The protocols detailed herein offer robust and reproducible methods for its incorporation into complex drug candidates, enabling researchers to systematically explore structure-activity relationships and accelerate the discovery of next-generation therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates [chem-space.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 142733-63-9 [chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol Guide: Strategic Modification of the Ester Moiety in Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a pivotal building block in medicinal chemistry, valued for its conformationally constrained cyclobutane scaffold and orthogonally protected functional groups. This guide provides a comprehensive overview of reaction conditions and detailed protocols for the selective modification of its methyl ester group. We delve into the mechanistic rationale behind common transformations—hydrolysis, amidation, and reduction—offering field-proven insights to navigate these critical synthetic steps. The protocols are designed to be self-validating, emphasizing safety, efficiency, and high fidelity while preserving the integrity of the Boc-protecting group and the cis-stereochemistry of the cyclobutane core.
Introduction: The Strategic Value of a Versatile Scaffold
The cis-3-aminocyclobutane carboxylic acid framework is a privileged motif in modern drug discovery, acting as a rigid scaffold that can mimic peptide turns or present pharmacophoric elements in a well-defined spatial orientation[1]. The title compound, this compound, offers two distinct handles for chemical elaboration: a Boc-protected amine and a methyl ester. The ability to selectively manipulate the ester group without disturbing the acid-labile Boc group is paramount for its use in multistep syntheses. This document outlines reliable protocols for three fundamental ester transformations, providing the foundation for creating diverse derivatives such as carboxylic acids, amides, and alcohols.
Figure 1: Key synthetic transformations of the methyl ester group.
Ester Hydrolysis (Saponification) to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is arguably the most critical primary transformation, as the resulting acid is a versatile intermediate for amide bond formation and other derivatizations. The reaction proceeds via a base-catalyzed acyl-oxygen cleavage, bimolecular (BAC2) mechanism.[2][3] Given the acid sensitivity of the Boc-protecting group, alkaline hydrolysis is the method of choice. The cyclobutane ring imparts some steric hindrance, which can slow saponification compared to acyclic esters, necessitating carefully optimized conditions.[4][5]
Causality Behind Experimental Choices:
-
Base Selection: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH. Its smaller cation size can lead to better solubility of the hydroxide salt in mixed aqueous-organic solvents and can sometimes reduce epimerization risk, although the latter is not a concern at the non-chiral centers of this substrate.
-
Solvent System: A co-solvent such as tetrahydrofuran (THF) or methanol (MeOH) is required to solubilize the organic ester in the aqueous base. A THF/water system is common, as it ensures a homogenous reaction mixture, facilitating a smooth and complete reaction.
-
Temperature: The reaction is typically conducted at room temperature to prevent potential side reactions, though gentle heating (e.g., 40 °C) can be used to accelerate the conversion of more sterically hindered esters.[6]
Table 1: Comparison of Hydrolysis Conditions
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Typical Yield | Notes |
| 1 | LiOH·H₂O (1.5) | THF / H₂O (3:1) | 25 | 4-6 | >95% | Standard, reliable method for complete conversion. |
| 2 | NaOH (2.0) | MeOH / H₂O (4:1) | 25 | 6-12 | >90% | Effective alternative; may require longer reaction times. |
| 3 | NaOH (1.5) | CH₂Cl₂ / MeOH (9:1) | 25 | 1-3 | ~90% | Mild, non-aqueous conditions suitable for sensitive substrates.[4][6] |
Protocol 2.1: Standard Saponification with Lithium Hydroxide
-
Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) to a concentration of approximately 0.2 M.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-6 hours).
-
Work-up (Quenching): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1 M HCl or a saturated solution of sodium bisulfate (NaHSO₄). A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid as a white solid, which is often pure enough for the next step.
Amidation via the Carboxylic Acid Intermediate
While direct amidation of the methyl ester is possible, it often requires harsh conditions or specialized catalysts that may not be compatible with all substrates.[7][8] A more robust and universally applicable strategy is a two-step sequence: hydrolysis to the carboxylic acid (as described in Section 2), followed by a standard amide coupling reaction with the desired amine. This approach allows for the use of a wide variety of amines and well-established, mild coupling reagents.
Figure 2: Two-step workflow for amide synthesis.
Causality Behind Experimental Choices:
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and rapid coupling reagent that minimizes side reactions and racemization (though not a risk for this substrate's backbone). It is often used with a mild, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is easy to remove during work-up. It is typically used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress side reactions.
-
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to prevent unwanted reactions with the activated carboxylic acid intermediate.
Table 2: Comparison of Common Amide Coupling Conditions
| Entry | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| 1 | HATU (1.1) | None | DIPEA (2.0) | DMF | 25 | >90% |
| 2 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.0) | DCM | 0 to 25 | 80-95% |
| 3 | T3P (1.5) | None | Pyridine (3.0) | EtOAc | 25 | 85-95% |
Protocol 3.1: HATU-Mediated Amide Coupling
-
Initial Setup: To a solution of cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF, ~0.2 M), add the desired primary or secondary amine (1.1 equiv.).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.1 equiv.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired amide.
Reduction to the Primary Alcohol
Reduction of the ester to the corresponding primary alcohol, [cis-3-(Boc-amino)cyclobutyl]methanol, provides another key synthetic intermediate. This transformation is achieved using powerful hydride reducing agents.
Causality Behind Experimental Choices:
-
Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent capable of reducing esters, amides, and carboxylic acids.[9][10] It is the reagent of choice for a robust and complete reduction of the ester. It requires strictly anhydrous conditions.
-
Lithium Borohydride (LiBH₄): A milder reducing agent than LiAlH₄ but significantly more reactive than NaBH₄.[9] It readily reduces esters and is a good alternative when a less reactive hydride is desired.
-
Sodium Borohydride (NaBH₄): Generally considered too weak to reduce esters under standard conditions.[10] While methods exist using NaBH₄ in refluxing alcohols or with activating additives, they are less reliable than using LiAlH₄ or LiBH₄.[11]
-
-
Solvent: Anhydrous ethers like THF or diethyl ether are mandatory for LiAlH₄ to prevent violent quenching. THF is also an excellent solvent for LiBH₄.[9]
Table 3: Comparison of Reduction Conditions
| Entry | Reducing Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| 1 | LiAlH₄ (1.5) | Anhydrous THF | 0 to 25 | 1-3 | >90% | Highly efficient and fast. Requires careful handling and quenching.[12] |
| 2 | LiBH₄ (2.0) | Anhydrous THF | 25 to 60 | 4-12 | 85-95% | Milder alternative to LiAlH₄, with a simpler work-up. |
Protocol 4.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv.) in anhydrous THF (~0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (1.5 equiv., either as a solid portion-wise or as a solution in THF) to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC for complete consumption of the starting material.
-
Work-up (Fieser Quench): Cool the reaction mixture back to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol, [cis-3-(Boc-amino)cyclobutyl]methanol, may be pure enough for further use or can be purified by silica gel chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters’ Reduction [mdpi.com]
- 12. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate: An Application and Protocol Guide
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids, particularly those with conformationally restricted scaffolds, have emerged as invaluable building blocks in the design of peptidomimetics and small molecule drugs.[1] Among these, cyclobutane amino acids offer a unique four-membered ring system that imparts a greater degree of rigidity compared to their linear counterparts, influencing the peptide backbone conformation and interaction with biological targets.[2]
This application note provides a comprehensive guide to the scale-up synthesis of methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a key intermediate in the synthesis of various biologically active compounds.[3] The cis-stereochemistry of the amino and ester functionalities on the cyclobutane ring is crucial for the desired biological activity in many applications, necessitating a stereoselective synthetic strategy. This document outlines two robust synthetic routes, starting from the commercially available 3-oxocyclobutanecarboxylic acid, and provides detailed, scalable protocols for each step.
Strategic Approach to Stereoselective Synthesis
The primary challenge in the synthesis of this compound lies in the stereocontrolled introduction of the amine group. Two principal strategies are presented here to achieve the desired cis-configuration:
-
Route A: Azide-Mediated Synthesis. This pathway involves the conversion of 3-oxocyclobutanecarboxylic acid to a cis-3-azido intermediate, followed by esterification and subsequent reduction of the azide to the corresponding amine. This multi-step approach offers excellent stereocontrol.
-
Route B: Direct Reductive Amination. A more convergent approach involving the direct conversion of methyl 3-oxocyclobutanecarboxylate to the desired amino ester via reductive amination. While more atom-economical, achieving high cis-diastereoselectivity can be challenging and is highly dependent on the choice of reducing agent and reaction conditions.[1][4]
Route A: Stereoselective Synthesis via an Azido Intermediate
This route provides a reliable method for obtaining the desired cis-isomer in high purity. The key steps involve the formation of a hydroxyl intermediate, conversion to an azide with inversion of stereochemistry, followed by esterification and reduction.
Visualizing the Workflow: Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols: Route A
Step 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid
-
Rationale: The initial reduction of the ketone is a critical step for establishing the stereochemistry. Sodium borohydride is a mild and selective reducing agent that, in this case, favors the formation of the cis-hydroxy acid.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 100 | 0.876 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 19.9 | 0.526 | 0.6 |
| Methanol | 32.04 | 500 mL | - | - |
| Water | 18.02 | 1000 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3-oxocyclobutanecarboxylic acid (100 g, 0.876 mol) and methanol (500 mL).
-
Cool the resulting solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium borohydride (19.9 g, 0.526 mol) in water (200 mL).
-
Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of concentrated hydrochloric acid at 0-5 °C until the pH of the solution is ~2.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-hydroxycyclobutanecarboxylic acid as a white solid.
Step 2: Synthesis of cis-3-Azidocyclobutanecarboxylic Acid
-
Rationale: This step proceeds via a two-step, one-pot procedure involving mesylation of the hydroxyl group followed by nucleophilic substitution with sodium azide. The SN2 reaction with azide occurs with inversion of configuration, leading to the desired cis-product from the trans-mesylate (which is formed from the cis-alcohol).
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| cis-3-Hydroxycyclobutane... | 116.12 | 100 | 0.861 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 108.8 | 0.950 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 130.7 | 1.29 | 1.5 |
| Sodium Azide (NaN₃) | 65.01 | 84.0 | 1.29 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 1000 mL | - | - |
| Dimethylformamide (DMF) | 73.09 | 500 mL | - | - |
Protocol:
-
To a 3 L three-necked round-bottom flask, add cis-3-hydroxycyclobutanecarboxylic acid (100 g, 0.861 mol) and dichloromethane (1000 mL).
-
Cool the suspension to 0-5 °C and add triethylamine (130.7 g, 1.29 mol).
-
Slowly add methanesulfonyl chloride (108.8 g, 0.950 mol) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 2 hours.
-
In a separate flask, dissolve sodium azide (84.0 g, 1.29 mol) in DMF (500 mL).
-
Add the sodium azide solution to the reaction mixture and allow it to warm to room temperature.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
Cool the mixture to room temperature and quench with water (500 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 200 mL) and brine (200 mL), dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3 & 4: Esterification and Catalytic Hydrogenation
-
Rationale: The carboxylic acid is first converted to its methyl ester to facilitate purification and subsequent reactions.[5] The azide is then reduced to the primary amine using catalytic hydrogenation. This method is highly efficient and clean, with the only byproduct being nitrogen gas. The reaction is stereospecific, retaining the cis-configuration.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| cis-3-Azidocyclobutanecarboxylic Acid | 141.11 | 100 | 0.708 | 1.0 |
| Methanol | 32.04 | 1000 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | 10 mL | - | catalytic |
| Palladium on Carbon (10% Pd/C) | - | 10 | - | catalytic |
Protocol:
-
Dissolve the crude cis-3-azidocyclobutanecarboxylic acid (100 g, 0.708 mol) in methanol (1000 mL).
-
Carefully add concentrated sulfuric acid (10 mL) and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 300 mL), dry the combined organic layers over sodium sulfate, and concentrate to give crude methyl cis-3-azidocyclobutanecarboxylate.
-
Dissolve the crude azide in methanol (1000 mL) in a hydrogenation vessel.
-
Carefully add 10% Pd/C (10 g) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 16 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield methyl cis-3-aminocyclobutanecarboxylate.
Step 5: Boc Protection
-
Rationale: The final step involves the protection of the primary amine with the tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, which proceeds smoothly in the presence of a mild base.[6]
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| Methyl cis-3-aminocyclobutanecarboxylate | 129.16 | 90 | 0.697 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 167 | 0.765 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 77.6 | 0.767 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 1000 mL | - | - |
Protocol:
-
Dissolve methyl cis-3-aminocyclobutanecarboxylate (90 g, 0.697 mol) in dichloromethane (1000 mL).
-
Add triethylamine (77.6 g, 0.767 mol).
-
Slowly add a solution of di-tert-butyl dicarbonate (167 g, 0.765 mol) in DCM (200 mL) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 300 mL), saturated sodium bicarbonate solution (300 mL), and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Route B: Direct Reductive Amination
This route offers a more streamlined approach by directly converting the keto-ester to the desired Boc-protected amino ester. The key is the selection of a reducing agent that favors the formation of the cis-isomer.
Visualizing the Workflow: Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols: Route B
Step 1: Synthesis of Methyl 3-Oxocyclobutanecarboxylate
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 3-Oxocyclobutanecarboxylic Acid | 114.10 | 100 | 0.876 | 1.0 |
| Methanol | 32.04 | 500 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - | catalytic |
Protocol:
-
To a 1 L round-bottom flask, add 3-oxocyclobutanecarboxylic acid (100 g, 0.876 mol) and methanol (500 mL).
-
Carefully add concentrated sulfuric acid (5 mL).
-
Heat the mixture to reflux for 5 hours.
-
Cool to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 3-oxocyclobutanecarboxylate.
Step 2 & 3: Reductive Amination and Boc Protection
-
Rationale: Reductive amination with ammonium acetate and sodium cyanoborohydride can provide the desired amine.[4] The stereochemical outcome is influenced by the steric approach of the hydride to the iminium intermediate. Subsequent in-situ or separate Boc protection yields the final product.
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| Methyl 3-Oxocyclobutanecarboxylate | 128.13 | 100 | 0.780 | 1.0 |
| Ammonium Acetate | 77.08 | 300 | 3.89 | 5.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 58.8 | 0.936 | 1.2 |
| Methanol | 32.04 | 1000 mL | - | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 187 | 0.857 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 86.7 | 0.857 | 1.1 |
Protocol:
-
In a 2 L flask, dissolve methyl 3-oxocyclobutanecarboxylate (100 g, 0.780 mol) and ammonium acetate (300 g, 3.89 mol) in methanol (1000 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0-5 °C and add sodium cyanoborohydride (58.8 g, 0.936 mol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure.
-
Basify the residue with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 500 mL).
-
To the combined organic extracts, add triethylamine (86.7 g, 0.857 mol) followed by a solution of di-tert-butyl dicarbonate (187 g, 0.857 mol) in DCM (200 mL).
-
Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 300 mL), saturated sodium bicarbonate solution (300 mL), and brine (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to separate the cis and trans isomers and obtain the pure this compound.
Safety and Handling
-
Sodium Borohydride and Sodium Cyanoborohydride: These are reducing agents and should be handled with care. They can react with water and acids to produce flammable hydrogen gas.
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution and appropriate PPE.
-
Flammable Solvents: Dichloromethane, methanol, and ethyl acetate are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of a dedicated hydrogenation apparatus and proper safety precautions are essential. The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction. It should be filtered and kept wet.
Conclusion
This application note details two scalable synthetic routes to this compound, a valuable building block in pharmaceutical research. Route A, via an azido intermediate, offers superior stereocontrol and is recommended for applications where high isomeric purity is paramount. Route B, utilizing a direct reductive amination, is a more convergent and potentially more cost-effective approach, though it may require more extensive optimization and purification to isolate the desired cis-isomer. The choice of route will depend on the specific requirements of the project, including scale, purity specifications, and available resources.
References
- 1. jocpr.com [jocpr.com]
- 2. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
Application Notes and Protocols: Derivatization Techniques for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Introduction
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a valuable building block in modern medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold provides a defined three-dimensional geometry that can be exploited to constrain the conformation of bioactive molecules, often leading to enhanced potency and selectivity for their biological targets. The presence of two orthogonal functionalities—a Boc-protected amine and a methyl ester—allows for a wide range of selective derivatizations, making it a versatile synthon for the construction of complex molecular architectures, including peptidomimetics and novel therapeutic agents.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key derivatization techniques for this compound. The protocols described herein are grounded in established chemical principles and, where available, supported by specific literature examples. This guide emphasizes not only the procedural steps but also the underlying chemical logic to empower users to adapt and optimize these methods for their specific synthetic goals.
Derivatization of the Amine Functionality
The Boc-protected amine is a key handle for introducing a wide array of substituents. This section covers the deprotection of the Boc group and subsequent derivatization of the resulting free amine.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability to a broad range of reaction conditions and its facile removal under acidic conditions.[1] The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Mechanism Insight: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is then typically scavenged by the conjugate base of the acid or a scavenger additive. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Protocol 1: Boc Deprotection with HCl in Dioxane
This protocol is adapted from a procedure for a structurally related compound and is a standard method for Boc deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield methyl cis-3-aminocyclobutanecarboxylate hydrochloride as a white to off-white solid.
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, an additional equivalent of the HCl solution can be added. Gentle warming (to ~40 °C) can also facilitate the reaction, but should be done with caution to avoid potential side reactions.
-
Product solubility: If the hydrochloride salt does not readily precipitate, the volume of diethyl ether can be increased, and the mixture can be cooled in an ice bath.
N-Alkylation and N-Arylation
Once the Boc group is removed, the resulting primary amine can be further functionalized through N-alkylation or N-arylation reactions.
Reductive amination is a powerful and widely used method for the N-alkylation of amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
Methyl cis-3-aminocyclobutanecarboxylate hydrochloride
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq to neutralize the hydrochloride salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend methyl cis-3-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in anhydrous DCM or DCE.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the suspension.
-
Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
A specific example of N-alkylation is N-methylation, which can be achieved through various methods. A published patent provides a specific protocol for the N-methylation of a derivative of the title compound.
Protocol 3: N-Methylation using Methyl Iodide and Potassium Hydroxide
This protocol is based on a procedure described in patent WO2016174079A1.
Materials:
-
This compound
-
Methyl iodide (MeI) (1.1 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add methyl iodide (1.1 eq) and potassium hydroxide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer with water (4 times) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-methylated product.
Amide Bond Formation
The free amine obtained after Boc deprotection can readily undergo amide bond formation with a variety of carboxylic acids. This is one of the most common and important reactions in drug discovery. The reaction typically requires a coupling agent to activate the carboxylic acid.
Common Amide Coupling Reagents:
| Coupling Reagent | Activating Additive | Base | Common Solvents |
| EDC (EDCI) | HOBt, HOAt | DIPEA, TEA | DCM, DMF |
| HATU | - | DIPEA, TEA | DMF, DCM |
| HBTU | HOBt | DIPEA, TEA | DMF |
| PyBOP | - | DIPEA, TEA | DMF, DCM |
Workflow for Amide Coupling:
Caption: General workflow for amide coupling.
Protocol 4: General Procedure for EDC/HOBt Mediated Amide Coupling
Materials:
-
Methyl cis-3-aminocyclobutanecarboxylate hydrochloride
-
Carboxylic acid (1.0-1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) (1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
DIPEA or TEA (2.2-2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid (1.0-1.1 eq), EDC (1.2-1.5 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve or suspend methyl cis-3-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in the same solvent.
-
Add DIPEA or TEA (2.2-2.5 eq) to the amine solution/suspension.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
Urea Formation
The Boc-protected amine can be converted into an isocyanate in situ, which can then be trapped with another amine to form unsymmetrical ureas.
Protocol 5: One-Pot Synthesis of Ureas from Boc-Protected Amines
This is a general procedure that can be adapted for this compound.
Materials:
-
This compound
-
2-Chloropyridine (2.0 eq)
-
Trifluoromethanesulfonyl anhydride (Tf₂O) (1.1 eq)
-
Primary or secondary amine (1.5 eq)
-
DIPEA (1.0 eq)
-
Anhydrous DCM
Procedure:
-
Dissolve this compound (1.0 eq) and 2-chloropyridine (2.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add Tf₂O (1.1 eq) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.5 eq) followed by DIPEA (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Derivatization of the Ester Functionality
The methyl ester group offers another site for diversification, primarily through hydrolysis to the corresponding carboxylic acid or reduction to the primary alcohol.
Ester Hydrolysis
Hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that allows for subsequent amide bond formation from the cyclobutane core. This is typically achieved under basic conditions using an alkali metal hydroxide.
Protocol 6: Basic Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Aqueous HCl
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH or NaOH (1.5-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture to remove the organic solvents.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1N aqueous HCl.
-
Extract the product with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cis-3-(Boc-amino)cyclobutanecarboxylic acid.
Reduction of the Ester to an Alcohol
The methyl ester can be reduced to the corresponding primary alcohol, which can then be used in further synthetic manipulations such as ether formation or oxidation. Strong reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) are typically used for this transformation.
Protocol 7: Reduction of the Methyl Ester with LiBH₄
Materials:
-
This compound
-
Lithium borohydride (LiBH₄) (2.0-3.0 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
EtOAc
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0-3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate.
Summary of Derivatization Strategies
Caption: Overview of key derivatization pathways.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl cis-3-(boc-amino)cyclobutanecarboxylate
Introduction: Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development, prized for its conformationally constrained scaffold which can enhance binding affinity and selectivity for biological targets.[1][2] However, its unique structure, particularly the inherent strain of the cyclobutane ring, presents specific challenges in synthetic transformations.[3][4] This guide provides in-depth troubleshooting advice, proven protocols, and the underlying chemical principles to help researchers overcome common obstacles, primarily low reaction yields, encountered when using this reagent.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are reactions involving cyclobutane derivatives often challenging and prone to low yields?
The primary reason is the significant ring strain within the four-membered ring.[5] Unlike the ideal sp³ bond angle of 109.5°, the internal C-C-C angles in cyclobutane are compressed to approximately 90°.[3][6] This leads to angle strain and torsional strain (from eclipsing hydrogens), making the ring less stable and more reactive than five- or six-membered rings.[7] This inherent instability can be a double-edged sword: while it can be a driving force for certain ring-opening reactions, it also makes the molecule susceptible to undesired side reactions and degradation under harsh conditions.[4]
Q2: What are the most common synthetic transformations performed with this compound, and what is the single most critical factor for success?
The two most common reactions are:
-
Amide Bond Formation: Coupling the carboxylic acid (after ester hydrolysis) or the amine (after Boc deprotection) with a suitable partner.
-
Boc Group Deprotection: Removing the tert-butoxycarbonyl protecting group to liberate the free amine for subsequent reactions.
The most critical factor for success, particularly during amide coupling or any base-mediated step, is the preservation of the cis-stereochemistry . The trans-isomer is often thermodynamically more stable, and epimerization at the C3 position is a common cause of complex product mixtures and reduced yield of the desired cis-product.
Q3: My Boc deprotection is sluggish or incomplete when using standard TFA/DCM conditions. What is the likely cause?
While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a standard method for Boc deprotection, its effectiveness can be substrate-dependent.[8] Incomplete reactions are often due to insufficient equivalents of acid, inadequate reaction time, or low temperature. For some substrates, a stronger acid system, such as 4M HCl in dioxane, is required to drive the reaction to completion.[9] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Q4: I am having difficulty purifying my final product. What are some common issues?
Purification challenges often stem from by-products of the coupling reagents or the physical properties of the product itself.
-
Coupling Reagent By-products: Reagents like EDC and DCC form urea by-products which can be difficult to remove.[10] HATU and HOBt by-products are typically water-soluble and can be removed with aqueous washes.
-
Product Polarity: The free amine or carboxylic acid derivatives of the cyclobutane scaffold can be highly polar and may have partial solubility in the aqueous phase during work-up, leading to loss of material.
-
Cis/Trans Isomers: If epimerization has occurred, separating the diastereomers can be challenging and often requires careful column chromatography or preparative HPLC.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Amide Coupling Reactions
Low yields in amide coupling reactions with cyclobutane derivatives are a frequent complaint. The issues can typically be traced to three main areas: inefficient activation, unwanted side reactions (including epimerization), and steric hindrance.
Logical Flow for Troubleshooting Amide Coupling
Below is a decision tree to guide your troubleshooting process when encountering low yields in amide coupling reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. baranlab.org [baranlab.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate Derivatives
Welcome to the technical support center for the purification of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Cyclobutane scaffolds are increasingly vital in drug discovery for their ability to impart unique conformational constraints and metabolic stability.[1][2] However, their purification, particularly with the added complexity of stereoisomers and protecting groups, presents distinct challenges.
This resource provides field-proven insights and troubleshooting protocols to navigate these complexities, ensuring the high purity required for subsequent synthetic steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification of this specific compound class.
Q1: What makes the purification of this compound derivatives so challenging?
The primary difficulties arise from a combination of three factors:
-
Stereoisomeric Similarity : The cis and trans diastereomers of this compound possess very similar physical and chemical properties, making their separation by standard techniques like basic flash chromatography difficult.[3] Diastereomers have different physical properties, but the subtle structural difference in cyclobutane rings can lead to minimal polarity differences.[4]
-
Physical Form : Many Boc-protected amino acid esters, including this one, have a tendency to exist as viscous oils or low-melting-point solids rather than crystalline, free-flowing powders.[5] This makes handling and purification by crystallization problematic.
-
Protecting Group Impurities : The Boc (tert-butyloxycarbonyl) protecting group itself can introduce specific impurities. Incomplete reaction can leave starting materials, while side reactions during its introduction or partial cleavage under unintended acidic conditions can generate byproducts that complicate purification.[6]
Q2: What are the most common impurities I should anticipate in my crude product?
Beyond residual solvents and unreacted starting materials, the most common process-related impurities are:
-
The trans-Diastereomer : The primary stereoisomeric impurity. The ratio of cis to trans will depend heavily on the synthetic route used to create the cyclobutane ring.
-
Di-tert-butyl dicarbonate (Boc₂O) : Excess reagent from the Boc-protection step.
-
tert-Butanol : A byproduct of the Boc-protection reaction.[7]
-
Partially Deprotected Amine : If the crude product is exposed to even mild acidic conditions (e.g., on silica gel for extended periods), some loss of the Boc group can occur.[6][8]
Q3: Which analytical methods are most effective for assessing the purity and diastereomeric ratio of my sample?
A combination of techniques is recommended for a complete picture:
-
¹H NMR Spectroscopy : This is the fastest method to assess overall cleanliness and can be used to determine the cis/trans ratio. The coupling constants and chemical shifts of the cyclobutane ring protons will differ between the two isomers.
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly on a C18 reversed-phase column, is often more effective than silica gel chromatography for resolving the cis and trans diastereomers.[3][4] It is the gold standard for quantitative purity assessment.
-
Gas Chromatography (GC) : For some derivatives, GC with a chiral column can be used to separate stereoisomers.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My purified product is a persistent, thick oil that I cannot solidify.
-
Underlying Cause : This is a common issue for Boc-protected amino esters.[5] The bulky, flexible Boc group can disrupt crystal lattice formation. The presence of minor impurities or residual solvent can further inhibit crystallization.
-
Troubleshooting Protocol :
-
Ensure Rigorous Solvent Removal : Dry the oil under high vacuum for an extended period (several hours to overnight) with gentle heating (e.g., 30-40°C) if the compound is stable.
-
Trituration : Attempt to induce solidification by stirring the oil vigorously with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Heptane or diethyl ether are excellent starting points.[5]
-
Solvent/Anti-Solvent Crystallization :
-
Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane).
-
Slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) dropwise while stirring until the solution becomes faintly turbid.
-
Add a few drops of the good solvent to redissolve the precipitate, then allow the solution to stand undisturbed, ideally at a reduced temperature (4°C or -20°C).
-
-
Seed-Induced Crystallization : If you have a small amount of solid material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.[10][11]
-
Problem: My cis and trans isomers are co-eluting during flash chromatography on silica gel.
-
Underlying Cause : The polarity difference between the diastereomers is insufficient for effective separation with standard solvent systems.[3][4] The rigid cyclobutane ring structure means the functional groups are held in relatively fixed positions, and the overall difference in their interaction with the silica surface may be minimal.
-
Troubleshooting Protocol :
-
Optimize the Mobile Phase : The key is to decrease the overall polarity of the eluent to force the compounds to interact more strongly with the stationary phase, thereby amplifying small polarity differences.
-
Action : Switch from a high-polarity system (e.g., 50% Ethyl Acetate/Hexane) to a much lower polarity system (e.g., start with 5% and run a long, shallow gradient to 20-30% Ethyl Acetate/Hexane).
-
-
Consider Alternative Solvents : Sometimes, replacing ethyl acetate can alter selectivity. Toluene or dichloromethane as part of the mobile phase can offer different interactions.
-
Switch to Reversed-Phase Chromatography : If silica gel fails, reversed-phase (C18) chromatography is often successful. Diastereomers can be separated using a water/acetonitrile or water/methanol gradient.[4] This is a more resource-intensive technique but provides superior resolution for difficult separations.
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography for Cis/Trans Isomer Separation
This protocol is designed to maximize the resolution between closely eluting diastereomers on silica gel.
-
Sample Preparation : Dissolve the crude mixture in a minimal volume of dichloromethane (DCM) or the starting eluent.
-
Column Packing : Use a high-quality silica gel (40-63 µm) and pack the column with the initial mobile phase.
-
Loading : Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. This "dry loading" technique prevents solvent effects from broadening the initial band.
-
Elution :
-
Stationary Phase : Silica Gel
-
Mobile Phase : Start with a low-polarity mixture such as 5% Ethyl Acetate in Hexane.
-
Gradient : Run a long, shallow gradient from 5% to 30% Ethyl Acetate over 15-20 column volumes.
-
-
Fraction Collection : Collect small fractions and analyze them by TLC or HPLC to identify the pure fractions containing the desired cis isomer.
| Parameter | Recommendation for Diastereomer Separation | Rationale |
| Loading Method | Dry Loading | Prevents band broadening, leading to sharper peaks and better resolution. |
| Solvent System | Low polarity (e.g., Hexane/EtOAc) | Increases interaction with silica, amplifying small differences between isomers. |
| Gradient Profile | Shallow and long (e.g., Δ5-10% over 10-15 CV) | Provides more time for the isomers to separate along the column length. |
| Flow Rate | Slightly reduced from standard | Allows more time for equilibrium between the mobile and stationary phases. |
Protocol 2: Inducing Crystallization of Oily Product by Solvent Pulping
This method, adapted from crystallization techniques for Boc-amino acids, uses a weak polar solvent to encourage solidification and wash away soluble impurities.[10][11]
-
Concentration : Concentrate the purified, oily product under high vacuum to remove all volatile solvents.
-
Seeding (Optional but Recommended) : If available, add a single seed crystal to the oil.
-
Standing : Allow the oil to stand at room temperature for 12-24 hours. Solidification may occur spontaneously during this time.[10][11]
-
Pulping :
-
Add a weak polar or non-polar solvent (e.g., diethyl ether, n-heptane, or a mixture) in a volume approximately 10 times the weight of the oil (e.g., 10 mL for 1 g).
-
Stir the resulting slurry or solid vigorously at room temperature for 1-2 hours. This process, known as pulping or trituration, breaks up the solid and dissolves trapped impurities into the solvent.
-
-
Isolation : Filter the solid product, wash it with a small amount of the cold pulping solvent, and dry it under vacuum.
Section 4: Visual Guides & Data
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Low Purity
This diagram provides a step-by-step process to follow when a purified sample fails to meet purity specifications.
Caption: Logical workflow for troubleshooting low purity results.
References
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. santaisci.com [santaisci.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Boc Deprotection of Cyclobutane Amines
Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide provides in-depth troubleshooting for side reactions encountered during the tert-butyloxycarbonyl (Boc) deprotection of cyclobutane amines. The unique structural properties of the cyclobutane ring, namely its inherent ring strain, introduce specific challenges not always observed with acyclic or larger cyclic amines. This resource is designed to explain the causality behind these issues and provide field-proven, reliable protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the standard mechanism of Boc deprotection, and what is the most common side reaction?
A1: The accepted mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a highly stable tert-butyl cation.[1][2][3] This cation is a potent electrophile and the root cause of the most common side reaction: t-butylation .[4][5] Any nucleophile present, including the newly formed amine product itself or electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), can be alkylated by this cation.[1][4]
For a cyclobutane amine, this means the primary amine product can be alkylated to form the secondary t-butyl amine, a byproduct that can be difficult to separate.
Caption: Boc deprotection mechanism and the competing t-butylation side reaction.
Q2: I'm observing products with rearranged or opened rings. Why does this happen specifically with my cyclobutane amine?
A2: This is a critical issue unique to strained ring systems like cyclobutanes. The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol).[6] Under the strong acidic conditions typically used for Boc deprotection (e.g., trifluoroacetic acid), protonation can lead to the formation of a cyclobutyl cation intermediate. This strained cation is prone to rapid, stability-driven rearrangements.[7][8]
Two common rearrangement pathways are:
-
Ring Opening: The cation can undergo fragmentation to form a homoallylic cation, leading to linear, unsaturated byproducts.[7]
-
Ring Contraction: The cyclobutyl cation can rearrange to a more stable (due to better orbital overlap) cyclopropylmethyl cation, resulting in cyclopropyl-containing side products.[7]
These rearrangements are often irreversible and represent a significant yield loss. The propensity for these reactions is a direct consequence of relieving the inherent ring strain of the four-membered ring under acid catalysis.[8][9][10]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Amide Coupling with Sterically Hindered Cyclobutanes
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the significant challenges of forming amide bonds with sterically demanding cyclobutane scaffolds. Cyclobutane motifs are increasingly vital in medicinal chemistry, yet their rigid, congested structures often lead to low yields or complete failure in standard amide coupling reactions.[1][2] This guide provides in-depth troubleshooting, advanced strategies, and validated protocols to overcome these synthetic hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to rapidly diagnose and solve common issues encountered during the amide coupling of sterically hindered cyclobutane carboxylic acids and amines.
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) with a cyclobutane substrate has failed or given a negligible yield. What is the primary cause?
A: The most common reason for failure is severe steric hindrance.[3] The bulky, three-dimensional nature of the cyclobutane ring, often substituted, physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate. Standard coupling reagents like carbodiimides (EDC, DCC) form an O-acylisourea intermediate, which may not be reactive enough to overcome this high activation energy barrier.[4] Essentially, the spatial blockade is too great for these conventional methods.[3][5]
Q2: I'm observing a low yield along with significant side product formation. What are these side products, and how can they be minimized?
A: In challenging couplings that require forcing conditions, several side reactions can occur:
-
N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, terminating the reaction. This is particularly problematic in sluggish reactions.
-
Epimerization/Racemization: If the carbon alpha to the carboxylic acid is a stereocenter, the high activation required can lead to racemization. This occurs through the formation of an oxazolone intermediate. Using additives like HOBt or OxymaPure can help suppress this, but their effectiveness diminishes with severe steric hindrance.[6][7]
-
Reagent Decomposition: Some highly active coupling reagents can be unstable, leading to decomposition pathways that compete with the desired reaction.
To minimize these, the key is to use a coupling system that promotes a rapid reaction rate, even with hindered substrates, thus outcompeting the side reactions.
Q3: Before changing my entire reagent system, can I optimize my current protocol?
A: Yes, optimization of reaction parameters can sometimes provide modest improvements:
-
Increase Reaction Temperature: For stubborn couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier.[3] Microwave heating is particularly effective for rapidly screening temperatures and can significantly reduce reaction times.
-
Optimize Solvent and Base: Ensure your solvent (e.g., DMF, NMP, or DMA) can fully dissolve all reactants. The choice of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is critical. It acts as a proton scavenger without competing with your sterically hindered amine nucleophile.[3]
-
Increase Reagent Stoichiometry: Using a slight excess (1.2 - 1.5 equivalents) of the coupling reagent and/or the amine can sometimes drive the reaction to completion. However, this can make purification more challenging.
Q4: Which coupling reagents are superior for sterically hindered cyclobutane systems?
A: For sterically demanding couplings, it is essential to switch to more potent activating reagents. Phosphonium and aminium/uronium-based reagents are the gold standard for such transformations.[3][6]
-
Aminium/Uronium Reagents: HATU and HBTU are highly effective. HATU is often superior as it generates a highly reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling.[8]
-
Phosphonium Reagents: PyBOP and PyAOP are excellent choices. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be an issue with uronium reagents if used in large excess.[6]
-
Oxyma-Based Reagents: COMU is a newer generation reagent that generates Oxyma-based active esters. It is highly reactive, often outperforming HBTU, and is known for low racemization.
These reagents are more effective because they generate more reactive activated intermediates than carbodiimides, enabling the reaction to proceed even with sterically congested substrates.
Q5: My coupling still fails even with HATU. Are there more powerful, alternative strategies?
A: Yes. When even the most potent coupling reagents fail, a change in activation strategy is required. The most effective approach is the in situ formation of acyl fluorides .[9][10]
Acyl fluorides are highly reactive intermediates that are less sterically demanding than other activated species.[3][11] They can be generated from the carboxylic acid using reagents like Cyanuric Fluoride, or more modern reagents such as TFFH or BTFFH .[3] The subsequent reaction with the amine, often at elevated temperatures, can succeed where all other methods have failed.[5][9] This protocol has proven highly efficient for coupling both sterically hindered substrates and electron-deficient amines.[10]
Troubleshooting Workflow Diagram
This flowchart provides a logical path for troubleshooting and optimizing your sterically hindered amide coupling reaction.
Caption: A decision tree for troubleshooting hindered amide couplings.
Data Summary: Comparison of Coupling Reagents
The table below summarizes the characteristics of various coupling reagents to aid in selection for challenging amide bond formations.
| Reagent Class | Examples | Relative Reactivity (Hindered Substrates) | Key Advantages | Common Issues & Mitigation |
| Carbodiimides | EDC, DCC | Low | Cost-effective, simple workup (for EDC). | Low yields, N-acylurea formation, racemization. Mitigation: Use additives (HOBt, Oxyma), but often insufficient for hindered cases.[4][8] |
| Aminium/Uronium | HATU, HBTU | High | Fast reaction rates, high yields. HATU is often superior due to OAt ester formation.[8] | Can cause guanidinylation of the amine if used in large excess. Mitigation: Use phosphonium reagents or precise stoichiometry.[6] |
| Phosphonium | PyBOP, PyAOP | High | Does not cause guanidinylation, excellent for sensitive amines and cyclizations. | Byproducts can sometimes complicate purification. HMPA byproduct from BOP is carcinogenic (PyBOP is the safer alternative). |
| Oxyma-Based | COMU | Very High | Excellent reactivity, low racemization, often outperforms HBTU. | Higher cost compared to older reagents. |
| Fluorinating Agents | TFFH, BTFFH | Highest | Overcomes extreme steric hindrance where other methods fail. Acyl fluoride intermediate is highly reactive.[9] | Requires higher temperatures; may not be suitable for thermally sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Hindered Amide Coupling Using HATU
This protocol is a robust starting point for coupling sterically hindered cyclobutane carboxylic acids.[7]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the cyclobutane carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Pre-activation: Add HATU (1.1 equiv.) to the solution, followed by a non-nucleophilic base, DIPEA (2.5 equiv.).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.
-
Amine Addition: Add the sterically hindered amine (1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For very hindered systems, gentle heating (40-50 °C) may be required. Reactions can take from 4 to 24 hours.
-
Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Advanced Protocol via in situ Acyl Fluoride Formation
This protocol is adapted for extremely challenging couplings where other methods have failed.[12]
-
Acyl Fluoride Generation: Under an inert atmosphere, dissolve the cyclobutane carboxylic acid (1.3 equiv.) in anhydrous DCM (approx. 0.2 M). Add BTFFH (1.5 equiv.) followed by DIPEA (4.5 equiv.).
-
Activation Time: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the acyl fluoride intermediate.
-
Amine Addition: In a separate sealed vial, prepare a solution of the amine (1.0 equiv.) in a minimal amount of the reaction solvent. Add the pre-activated acyl fluoride solution to the amine.
-
Heating: Seal the vial tightly and heat the reaction mixture to 80 °C (or higher, up to 140 °C, if necessary).
-
Reaction Monitoring: Monitor the reaction by LC-MS. These reactions typically require 12-24 hours.
-
Workup and Purification: After cooling to room temperature, perform a standard aqueous workup as described in Protocol 1, followed by purification.
Mechanism Visualization: HATU Activation
The diagram below illustrates the activation of a carboxylic acid by HATU, forming the highly reactive OAt-ester intermediate that is key to its effectiveness in hindered couplings.
Caption: Simplified mechanism of carboxylic acid activation by HATU.
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 11. amphoteros.com [amphoteros.com]
- 12. researchgate.net [researchgate.net]
troubleshooting epimerization in Methyl cis-3-(boc-amino)cyclobutanecarboxylate reactions
Welcome to the technical support guide for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address one of the most common challenges encountered during its application: the unintended epimerization from the desired cis-isomer to the undesired trans-isomer. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and preventative strategies to maintain the stereochemical integrity of your molecule.
Troubleshooting Guide: Epimerization Issues
This section directly addresses specific experimental problems in a question-and-answer format.
Q1: I've detected a significant amount of the trans-isomer in my product mixture after a base-mediated reaction. What is the likely cause?
A1: The primary cause of epimerization in this substrate is the abstraction of the proton at the C1 position (the carbon bearing the methyl ester). This proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The presence of a base, especially a strong one, can deprotonate this position to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the ring, leading to a mixture of both cis and trans isomers. The trans isomer is often the thermodynamically more stable product due to reduced steric strain, meaning that over time or under harsh conditions, the equilibrium will favor its formation.[1][2]
Q2: How can I modify my reaction conditions to minimize or prevent this base-induced epimerization?
A2: Minimizing epimerization requires a careful selection of reaction parameters to disfavor the formation or longevity of the enolate intermediate. The key is to use conditions that are sufficiently reactive to achieve the desired transformation but gentle enough to preserve the stereocenter.
Core Strategies:
-
Base Selection: The choice of base is critical. Strong, sterically unhindered bases like sodium methoxide, sodium ethoxide, or potassium tert-butoxide are highly prone to causing epimerization.[1][2][3]
-
Temperature Control: Higher temperatures accelerate the rate of both enolate formation and equilibration to the more stable trans isomer.[3][4]
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.[3][4]
The following table provides a comparative guide for selecting reaction conditions:
| Parameter | High Epimerization Risk | Moderate Epimerization Risk | Low Epimerization Risk | Rationale |
| Base | NaOMe, KOtBu, NaH, LDA | DBU, DIPEA, Et₃N | K₂CO₃, Cs₂CO₃, N-Methylmorpholine (NMM)[3] | Weaker or more sterically hindered bases are less likely to abstract the C1 proton. |
| Temperature | > 25°C (Room Temp) | 0°C to 25°C | < 0°C (e.g., -20°C to -78°C) | Lower temperatures decrease the rate of proton abstraction and enolization.[4] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Ethers (e.g., THF, Dioxane) | Non-polar (e.g., Toluene, DCM) | Polar aprotic solvents can stabilize the enolate intermediate, promoting epimerization.[3][4] |
| Reaction Time | > 12 hours | 4-12 hours | < 4 hours | Minimizes the time the substrate is exposed to epimerizing conditions. |
Recommended Protocol for Base-Mediated Reactions (Example: Ester Hydrolysis): For a reaction like the saponification of the methyl ester, traditional methods using NaOH or KOH in methanol can be problematic. A gentler, lower-temperature protocol is advised.
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Lithium Hydroxide (LiOH) (e.g., 1.5-2.0 eq) portion-wise. LiOH is often less aggressive than its sodium or potassium counterparts.
-
Monitoring: Stir the reaction at 0°C and monitor its progress closely using TLC or LC-MS (typically complete within 2-6 hours).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a mild acid (e.g., 1N HCl or saturated NH₄Cl solution) at 0°C until the pH is neutral or slightly acidic.
-
Work-up: Proceed with standard aqueous work-up and extraction procedures.
Q3: I need to perform a peptide coupling with the corresponding carboxylic acid. How do I prevent epimerization during the activation and coupling steps?
A3: While your starting material is a methyl ester, if you first hydrolyze it to the carboxylic acid and then perform a peptide coupling, you introduce a significant risk of epimerization. This process mirrors the challenges seen in peptide synthesis, where the activation of an amino acid's carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate.[5][6] This intermediate's α-proton is highly acidic and readily abstracted, leading to racemization or epimerization.
Preventative Measures for Peptide Coupling:
-
Coupling Reagents: Avoid highly reactive uranium-based reagents if epimerization is a major concern. Consider using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive.[3]
-
Additives: The use of additives is crucial. Additives like OxymaPure or 1-hydroxybenzotriazole (HOBt) are known to suppress the formation of the problematic oxazolone intermediate and reduce epimerization.[5]
-
Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, which is known to promote epimerization.[3]
-
Temperature: Perform the entire activation and coupling sequence at low temperatures (start at 0°C and allow to slowly warm to room temperature).[4]
Optimized Peptide Coupling Protocol:
-
Pre-activation: In a separate flask, dissolve the cis-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C.
-
Activation: Add DIC (1.1 eq) to the cooled solution and stir for 10-15 minutes at 0°C to form the activated ester.
-
Coupling: In the main reaction vessel, dissolve the amine component and NMM (2.0-3.0 eq) in the chosen solvent. Add the pre-activated acid solution dropwise to the amine solution at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight, monitoring by LC-MS.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of epimerization for this compound?
A: The mechanism proceeds through the formation of a key enolate intermediate . The proton on the carbon atom attached to the methyl ester (C1) is the most acidic proton on the cyclobutane ring. Under basic conditions, this proton is removed, causing the C1 carbon to re-hybridize from sp³ to sp². This creates a planar enolate, temporarily destroying the stereocenter at that position. When the enolate is reprotonated, the proton can add back from either the top or bottom face, resulting in either the original cis configuration or the inverted trans configuration.
Caption: Mechanism of base-catalyzed epimerization at the C1 position.
Q: Which analytical techniques are best for quantifying the cis:trans isomer ratio?
A: Accurately determining the isomeric ratio is crucial for process optimization. Several techniques are effective:
-
Proton NMR (¹H NMR): This is often the most direct method. The cis and trans isomers will have distinct signals, particularly for the cyclobutane ring protons. Differences in chemical shifts and, more definitively, proton-proton coupling constants (J-values) can be used for unambiguous identification and integration to determine the ratio. The fluxional nature of the cyclobutane ring can sometimes complicate analysis, but distinct patterns are usually observable.[1]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Chromatographic methods are excellent for separating and quantifying the isomers. For HPLC, a chiral stationary phase may be required for baseline separation. GC, often coupled with a mass spectrometer (GC-MS), can also provide excellent separation and quantification, sometimes after derivatization of the molecule.[4][7]
Q: Can epimerization occur under acidic conditions, such as during the removal of the Boc protecting group?
A: Epimerization at the C1 position via the enolate mechanism is characteristic of basic conditions. Standard acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) are highly unlikely to cause epimerization at the C1 stereocenter.[] The mechanism for acid-catalyzed enolization is much less favorable for a simple ester compared to the ease of base-catalyzed deprotonation. Therefore, Boc deprotection is generally considered a stereochemically safe step for the C1 position.
Caption: A decision workflow for troubleshooting epimerization.
References
Technical Support Center: Optimizing Amide Coupling Reactions for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Welcome to the technical support guide for optimizing the coupling of carboxylic acids to Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this unique, sterically hindered building block. Our goal is to provide you with the expertise and practical guidance necessary to achieve high yields and purity by systematically optimizing the most critical parameter: reaction temperature.
The cyclobutane ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, presents significant steric hindrance around the nucleophilic amine.[1][2] This often leads to sluggish or incomplete reactions under standard conditions.[1] Temperature, therefore, becomes a powerful tool to drive these difficult couplings to completion, but it must be wielded with a thorough understanding of the potential trade-offs, primarily the risk of epimerization.[3][4][5]
This guide, presented in a question-and-answer format, will address the common issues you may encounter and provide logical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for coupling a standard amino acid to this compound?
Answer: For any new coupling reaction with this substrate, the universally recommended starting point is 0 °C, followed by a slow warming to room temperature (20-25 °C) .[6][7][8]
-
Causality: The initial low temperature is a crucial preventative measure. Amide bond formation is a highly exothermic process.[9] Starting at 0 °C helps to safely control the initial reaction rate and dissipate heat, which minimizes the formation of temperature-dependent side products. Specifically, for carbodiimide reagents like EDC or DIC, low temperatures suppress the formation of inactive N-acylurea byproducts.[10] For all coupling reactions, lower temperatures are the most effective way to reduce the risk of racemization of the activated carboxylic acid partner.[3][4][6] Allowing the reaction to slowly warm to room temperature provides the necessary energy to overcome the activation barrier for sterically hindered substrates without an aggressive thermal shock that could favor side reactions.
Q2: My reaction is very slow and gives low yield at room temperature. Should I simply increase the heat?
Answer: Yes, increasing the temperature is a logical next step, but it must be done systematically. A gradual increase is recommended to find the "sweet spot" where the reaction rate is maximized without significantly compromising the purity of the product.
-
Expert Insight: The steric hindrance of the cyclobutane scaffold often requires thermal energy to facilitate the correct orientation for nucleophilic attack.[2][11] However, every 10 °C increase in temperature can double the rate of not just your desired reaction, but also undesired side reactions like epimerization. Therefore, a screening approach is essential. We recommend setting up small-scale, parallel reactions at different temperatures (e.g., Room Temperature, 40 °C, and 60 °C) and monitoring them closely. For very challenging couplings, microwave-assisted synthesis, which uses elevated temperatures (e.g., 75-90 °C) for very short durations, can be highly effective at promoting the desired reaction over competing degradation pathways.[3][12][13]
Q3: What are the primary risks of using elevated temperatures, and how can they be mitigated?
Answer: The single most significant risk associated with elevated temperature in amide coupling is racemization (or epimerization) of the activated carboxylic acid.[4][5][14]
-
Mechanism & Mitigation: Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[14] This process is accelerated by both heat and the presence of a strong base. To mitigate this risk while still benefiting from higher temperatures, you must create a self-validating system by optimizing your entire reaction protocol:
-
Choose Superior Additives: Use additives that are known to suppress racemization effectively. While HOBt (1-Hydroxybenzotriazole) is a classic choice, HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are demonstrably more effective at preventing epimerization, especially at higher temperatures.[3][15]
-
Select the Right Base: Strong, bulky bases like DIPEA can promote oxazolone formation.[3] Consider using a weaker base such as N-methylmorpholine (NMM) or collidine, which can be sufficient to facilitate the reaction with a lower risk of epimerization.[3][14]
-
Minimize Pre-activation Time: Do not allow the carboxylic acid to sit in the presence of the coupling reagent and base for extended periods before adding the amine.[3] This "over-activation" increases the time available for the oxazolone to form.
-
Control Reaction Time: Use LC-MS to monitor the reaction. Once the starting material is consumed, work up the reaction immediately. Prolonged exposure to heat and basic conditions will only increase the level of impurities.[6]
-
Q4: Which coupling reagent is best for this substrate if I anticipate needing to use heat?
Answer: For a sterically hindered substrate like this, uronium/aminium or phosphonium salt-based reagents are highly recommended over standard carbodiimides .[15][16]
-
Expertise & Rationale: While carbodiimides like EDC and DIC are cost-effective, their activated intermediates are more prone to racemization and side reactions at elevated temperatures.[10][17]
-
Top Tier (Uronium/Aminium Salts): Reagents like HATU , HCTU , and COMU are exceptionally powerful.[15][18] They generate highly reactive OAt- or Oxyma-based active esters which can couple efficiently to hindered amines even at moderate temperatures, often reducing the need for excessive heat.[15] HATU, in particular, is renowned for its high reactivity and fast reaction times.[13][18]
-
Excellent Alternatives (Phosphonium Salts): Reagents like PyBOP and PyAOP are also highly efficient and have an advantage over uronium salts in that they do not cause guanidinylation of the free amine, which can be a concern if the coupling reagent is used in large excess.[3][15]
-
For Extreme Cases (Acyl Fluorides): If all other methods fail, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH or BTFFH can be a powerful strategy.[1] Acyl fluorides are small, highly reactive intermediates that are less prone to steric clash and can overcome significant hindrance.
-
Q5: How can I effectively monitor my reaction to determine the optimal temperature?
Answer: The key to successful optimization is diligent reaction monitoring using a combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workflow:
-
Baseline (T=0): Before starting the reaction, take an LC-MS sample of your reaction mixture containing the starting materials to get reference retention times and masses.
-
TLC Monitoring: For quick checks, run TLC plates at regular intervals (e.g., every 30 minutes). Stain with a suitable agent (like ninhydrin to check for consumption of the amine). This provides a rapid qualitative assessment of progress.
-
LC-MS Analysis: At key time points (e.g., 1 hour, 2 hours, 4 hours), quench a small aliquot of the reaction mixture and analyze it by LC-MS.[1][18] This is your most valuable tool. It provides quantitative data on:
-
Consumption of starting materials.
-
Formation of the desired product.
-
Crucially, the emergence of any side products (e.g., diastereomers resulting from epimerization, which may appear as a closely eluting peak with the same mass).
-
-
Troubleshooting and Data Guides
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during the coupling reaction.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Comparative Data: Coupling Reagent Conditions
This table summarizes typical starting conditions. Note that optimal conditions will be substrate-dependent and require empirical validation.
| Parameter | EDC/HOBt | HATU/HOAt |
| Typical Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Optimized Temp Range | Up to 40 °C (with caution) | Up to 60 °C (monitor purity) |
| Typical Reaction Time | 2-12 hours[18] | 1-4 hours[18] |
| Amine Equivalents | 1.0 | 1.0 |
| Carboxylic Acid Equiv. | 1.1 - 1.2 | 1.1 - 1.2 |
| Coupling Reagent Equiv. | 1.2 - 1.5 | 1.1 - 1.5[1] |
| Additive Equivalents | 1.2 - 1.5 | 1.1 - 1.5 |
| Base (e.g., DIPEA) Equiv. | 2.0 - 3.0 | 2.0 - 3.0[18] |
| Primary Risk | N-acylurea formation, Racemization | Racemization at high temp |
Experimental Protocols
Protocol 1: Systematic Temperature Optimization Workflow
This protocol outlines a method for efficiently screening multiple temperatures to identify the optimal condition.
Caption: Workflow for parallel temperature screening experiments.
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere, prepare stock solutions of your amine (this compound), your carboxylic acid with base (e.g., DIPEA), and your coupling reagent (e.g., HATU) in an anhydrous solvent like DMF.
-
Reaction Setup:
-
Aliquot the amine solution into three separate reaction vials, labeled for their respective temperatures (0°C -> RT, RT, 40°C).
-
To each vial, add the carboxylic acid/base solution.
-
Place each vial in its designated thermal environment (ice bath, room temp water bath, 40°C heating block).
-
Initiate all reactions simultaneously by adding the coupling reagent stock solution to each vial.
-
-
Monitoring:
-
At predetermined time points (e.g., 1, 2, 4, and 16 hours), withdraw a small aliquot from each reaction.
-
Immediately quench the aliquot (e.g., with a drop of water) to stop the reaction.
-
Dilute the quenched sample and analyze by LC-MS to determine the ratio of starting material, product, and any major impurities.
-
-
Analysis: Tabulate the results to compare the rate of product formation and impurity generation at each temperature. The optimal temperature is the one that provides the highest conversion to pure product in a reasonable timeframe.
Protocol 2: General Coupling Procedure with HATU
This is a robust, general-purpose protocol for coupling an N-protected amino acid to this compound.
-
Dissolve Carboxylic Acid: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected carboxylic acid (1.1 equiv) in anhydrous DMF.
-
Add Reagents: Add HATU (1.1 equiv) followed by HOAt (1.1 equiv).
-
Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv). Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid.[1][18]
-
Add Amine: Add a solution of this compound (1.0 equiv) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS.[1] If the reaction is sluggish after 4 hours, consider warming the mixture to 40 °C.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
- 11. thieme.de [thieme.de]
- 12. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 16. jpt.com [jpt.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Introduction
Methyl cis-3-(tert-butoxycarbonyl-amino)cyclobutanecarboxylate is a valuable building block in medicinal chemistry and materials science. Its structure contains two key functional groups: a methyl ester and a Boc-protected amine. While the Boc group is known for its stability under neutral to basic conditions, the methyl ester is susceptible to hydrolysis, particularly in the presence of acid or base catalysts and water.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers prevent unwanted hydrolysis and ensure the integrity of this important reagent during their experiments.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
This section is designed to help you identify the potential causes of hydrolysis and take corrective action.
Q1: I've observed a lower-than-expected yield of my desired product and the presence of a more polar byproduct on my TLC plate. Could this be hydrolysis?
A1: Yes, these are classic signs of hydrolysis.[1] The primary hydrolysis product is the corresponding carboxylic acid, which is significantly more polar than the starting methyl ester. This increased polarity leads to a lower Retention Factor (Rf) on a normal-phase TLC plate.
Confirmation:
-
TLC Analysis: Co-spot your reaction mixture with the starting material. The new, lower Rf spot likely corresponds to the hydrolyzed carboxylic acid.
-
NMR Spectroscopy: In the 1H NMR spectrum of your crude product, look for the disappearance or diminished integration of the methyl ester singlet (typically around 3.7 ppm) and the appearance of a broad singlet corresponding to a carboxylic acid proton (often >10 ppm).[3]
-
Mass Spectrometry: Analyze your crude product by LC-MS. You should observe a peak corresponding to the molecular weight of the carboxylic acid (M-14 compared to the methyl ester).
Q2: My reaction is run under anhydrous conditions, but I still suspect hydrolysis is occurring. What are the potential sources of water?
A2: Even in seemingly anhydrous reactions, trace amounts of water can lead to significant hydrolysis, especially over long reaction times or at elevated temperatures. Consider the following sources:
-
Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina, or using commercially available anhydrous solvents).
-
Reagents: Some reagents may be hygroscopic and should be handled under an inert atmosphere.[2] Dry reagents in a vacuum oven if their stability permits.
-
Glassware: Always oven-dry glassware at >120°C for several hours and cool it under a stream of inert gas or in a desiccator before use.[2]
-
Atmosphere: For highly sensitive reactions, perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[2][4]
Q3: During aqueous workup, I'm losing a significant amount of my product. How can I minimize hydrolysis at this stage?
A3: Aqueous workups are a major potential source of hydrolysis.[1] Both acidic and basic conditions can catalyze the cleavage of the ester.
Key Recommendations:
-
Temperature Control: Perform all aqueous washes with ice-cold solutions to dramatically slow the rate of hydrolysis.[1]
-
Minimize Contact Time: Work efficiently. Do not allow aqueous and organic layers to remain in contact for extended periods.[1][5]
-
Avoid Strong Bases: Use a weak inorganic base like sodium bicarbonate (NaHCO₃) to neutralize acids. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which will rapidly saponify the ester.[1]
-
Brine Wash: After aqueous washes, a wash with saturated aqueous NaCl (brine) helps to remove dissolved water from the organic layer.[1]
-
Thorough Drying: After separation, dry the organic layer completely with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[1]
Frequently Asked Questions (FAQs)
General Handling and Storage
-
How should I store Methyl cis-3-(Boc-amino)cyclobutanecarboxylate?
-
What is the general stability of the Boc group and the methyl ester?
-
Boc Group: Stable to most bases and nucleophiles but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl).[7][][9]
-
Methyl Ester: Susceptible to both acid- and base-catalyzed hydrolysis.[2][4] The rate of hydrolysis is slowest at a slightly acidic to neutral pH (around 4-6).[2]
-
Reaction Conditions
-
Can I use basic conditions in a reaction with this compound?
-
Yes, but with caution. The Boc group is stable to bases.[7][] However, strong bases will hydrolyze the methyl ester. If a base is required, use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) under strictly anhydrous conditions.
-
-
I need to perform a reaction that requires acidic conditions. Will the compound be stable?
-
This is challenging. The Boc group is acid-labile.[10][11] If acidic conditions are unavoidable, very mild and anhydrous acids might be tolerated for short periods at low temperatures. However, deprotection of the Boc group is a likely side reaction. It is often better to choose a synthetic route that avoids acidic conditions or to use an alternative amine protecting group.
-
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup to Minimize Hydrolysis
This protocol outlines best practices for setting up a reaction to minimize the risk of hydrolysis.
-
Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly dried anhydrous solvents. Handle any hygroscopic solid reagents in a glovebox or under a blanket of inert gas.
-
Reaction Assembly: Add the solvent to the reaction flask via cannula or a dry syringe. Add this compound and other reagents under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. If a condenser is required, use a drying tube filled with a desiccant (e.g., CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.
Protocol 2: Workup Procedure for Hydrolytically Sensitive Esters
This procedure is designed to isolate the ester product while minimizing hydrolytic decomposition during the workup.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching (if necessary): Slowly add ice-cold saturated aqueous NH₄Cl or ice-cold water to quench the reaction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. Use cold solvent for the extractions.
-
Washes:
-
Combine the organic extracts and wash sequentially with ice-cold saturated aqueous NaHCO₃ (to neutralize any acid) and then with ice-cold brine.
-
Perform these washes quickly and avoid vigorous shaking for prolonged periods.
-
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Ensure the drying agent is free-flowing before filtration.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation), keeping the bath temperature as low as possible to prevent product degradation.
Data and Visualization
Table 1: Key Stability Parameters
| Functional Group | Conditions to Avoid | Recommended Conditions |
| Boc-Amine | Strong acids (e.g., TFA, HCl)[7][][10] | Neutral, basic, and mild acidic (pH 4-6) conditions |
| Methyl Ester | Strong acids and bases, prolonged exposure to water[1][2] | Anhydrous conditions, neutral or slightly acidic pH (4-6)[2] |
Diagrams
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Caption: Decision workflow for troubleshooting ester hydrolysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. BOC Protection and Deprotection [pt.bzchemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
Welcome to the technical support center for the synthesis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this critical synthesis. As a key building block in medicinal chemistry, particularly for its rigid cyclobutane scaffold, ensuring the purity and stereochemical integrity of this compound is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, but typically include:
-
Diastereomeric Impurity (trans-isomer): The most common impurity is the trans-isomer, Methyl trans-3-(Boc-amino)cyclobutanecarboxylate.[2] The formation of this isomer is often a result of non-stereoselective reaction conditions or epimerization during workup or purification.[3]
-
Over-alkylation or Di-Boc Species: If the starting amine is not sufficiently controlled, di-Boc protected species can form, although this is less common with sterically hindered amines.
-
Hydrolyzed Starting Material or Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions during workup.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave behind the starting amino-ester or di-tert-butyl dicarbonate (Boc-anhydride).
-
Side products from Boc-protection: The Boc-protection step can sometimes lead to the formation of isocyanates or ureas, particularly if the reaction conditions are too harsh.[5][6]
Q2: My reaction is complete, but I'm struggling to separate the cis- and trans-isomers. What purification strategies do you recommend?
A2: Separating diastereomers of cyclobutane derivatives can be challenging due to their similar physical properties.[7] Here are some recommended approaches:
-
Column Chromatography: This is the most common method. Success often depends on the choice of solvent system and silica gel. A shallow solvent gradient with a low-polarity eluent system (e.g., hexanes/ethyl acetate or toluene/ethyl acetate) can improve separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase may also be effective for analytical and small-scale preparative separations.
-
Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique. Experiment with various solvent systems to find one where the desired cis-isomer has significantly lower solubility than the trans-isomer at a given temperature.
-
Derivatization: In some cases, converting the diastereomeric mixture into a new set of derivatives with more distinct physical properties can facilitate separation. After separation, the original functionality can be regenerated.
Q3: I am observing significant hydrolysis of the methyl ester during my workup. How can I minimize this?
A3: Ester hydrolysis is a common issue, particularly when using acidic or basic aqueous solutions.[4] To minimize this:
-
Use Mild Workup Conditions: Avoid strong acids or bases. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution for neutralization, but perform the wash quickly and at a low temperature (0-5 °C).
-
Anhydrous Workup: Whenever possible, opt for an anhydrous workup. This might involve filtering the reaction mixture through a pad of celite or silica gel to remove solid by-products, followed by direct concentration of the filtrate.
-
Solvent Extraction: When performing a liquid-liquid extraction, ensure the aqueous phase is not overly basic or acidic. Use brine washes to help break up emulsions and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Monitor the reaction closely by TLC or LC-MS. - Increase the reaction time or temperature if necessary. - Ensure the quality and stoichiometry of your reagents, particularly the Boc-anhydride. | The reaction kinetics may be slower than anticipated, requiring more time or energy to reach completion. Impure reagents or incorrect stoichiometry will naturally lead to lower conversions. |
| Side Reactions | - Control the reaction temperature carefully; many Boc-protections are exothermic. - Add the Boc-anhydride slowly to the reaction mixture. | High local concentrations or temperatures can promote the formation of side products like isocyanates or ureas.[5][6] |
| Product Loss During Workup | - Minimize the number of aqueous washes. - Back-extract the aqueous layers with your organic solvent to recover any dissolved product. | The product may have some solubility in the aqueous phase, leading to losses with each wash. |
Problem 2: High Levels of the trans-Isomer Impurity
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Non-Stereoselective Reaction | - If starting from a mixture of diastereomers, consider a synthetic route that allows for stereocontrol, such as a [2+2] cycloaddition.[8][9] | The stereochemical outcome is highly dependent on the chosen synthetic pathway. Some routes inherently produce mixtures of diastereomers. |
| Epimerization | - Avoid prolonged exposure to acidic or basic conditions during the reaction and workup. - Use a non-nucleophilic base for the Boc-protection if possible. | The proton alpha to the ester can be abstracted under basic conditions, leading to epimerization and the formation of the thermodynamically more stable trans-isomer.[3] |
| Difficult Purification | - Refer to the purification strategies in FAQ 2 . | The similar polarity of the diastereomers makes them difficult to separate by standard chromatography. |
Problem 3: Presence of Unidentified By-products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Decomposition of Starting Material or Product | - Ensure your starting materials are pure and dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. | Cyclobutane derivatives can be sensitive to certain conditions, and impurities in the starting materials can lead to unexpected side reactions.[3] |
| Reaction with Solvent | - Choose an inert solvent for your reaction. | Protic solvents or those that can react with your reagents under the reaction conditions can lead to the formation of by-products. |
| Complex Side Reactions | - Use analytical techniques like LC-MS and NMR to identify the structure of the by-products. | Understanding the structure of the impurities can provide valuable insight into the undesired reaction pathways and help in optimizing the reaction conditions to avoid them. |
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Boc-Protection
-
Dissolve the starting amine, Methyl cis-3-aminocyclobutanecarboxylate, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically a non-nucleophilic one like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Perform a mild aqueous workup as described in FAQ 3 .
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Impurity Formation
Caption: A troubleshooting workflow for identifying and addressing common impurities.
Diagram of Common Side Reactions in Boc-Protection
Caption: Potential side reactions during the Boc-protection of amines.
IV. References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate. Benchchem. Available at: --INVALID-LINK--
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: --INVALID-LINK--
-
C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. Available at: --INVALID-LINK--
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PubMed Central. Available at: --INVALID-LINK--
-
Synthesis of Novel β-Aminocyclobutanecarboxylic Acid Derivatives by a Solvent-Free Aza-Michael Addition and Subsequent Ring Closure. ResearchGate. Available at: --INVALID-LINK--
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed Central. Available at: --INVALID-LINK--
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. Available at: --INVALID-LINK--
-
This compound. MySkinRecipes. Available at: --INVALID-LINK--
-
This compound. PubChem. Available at: --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of Methyl cis- and trans-3-(Boc-amino)cyclobutanecarboxylate
This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a valuable building block in medicinal chemistry. Its utility is often defined by its stereochemistry, making unambiguous structural confirmation essential. We will compare its expected spectral features directly with its trans diastereomer, demonstrating how ¹H NMR spectroscopy serves as a powerful and definitive tool for stereochemical assignment in substituted cyclobutane systems.
The Stereochemical Challenge: Structure and Symmetry
The core difference between the cis and trans isomers of Methyl 3-(Boc-amino)cyclobutanecarboxylate lies in the relative orientation of the ester and Boc-amino substituents. This geometric distinction profoundly impacts the molecule's symmetry, which is directly reflected in the complexity of its ¹H NMR spectrum.
-
The cis-Isomer possesses a plane of symmetry (Cₛ) that bisects the C1-C3 bond. This symmetry element makes the two methylene groups (C2 and C4) chemically equivalent. However, within each methylene group, the two protons (axial and equatorial-like) are diastereotopic and thus magnetically non-equivalent. Consequently, we anticipate distinct signals for the methine protons (H1, H3) and a complex pattern for the four methylene protons (H2/H4).
-
The trans-Isomer has a C₂ axis of rotation, rendering the two methine protons (H1 and H3) chemically and magnetically equivalent. Likewise, the four methylene protons at C2 and C4 are also equivalent. This higher degree of symmetry leads to a significantly simpler ¹H NMR spectrum.
The ability to predict the number of signals based on molecular symmetry is the first step in spectral assignment.[1]
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Acquiring a high-quality, interpretable spectrum is paramount. The following protocol is a self-validating system designed for compounds of this class.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cyclobutane derivative.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for moderately polar organic compounds and its residual proton signal at δ 7.26 ppm provides a convenient internal reference.[2][3]
-
Ensure the sample is fully dissolved. If particulates remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
-
Instrument Setup & Locking:
-
Insert the sample into the spectrometer's magnet.
-
Select the appropriate solvent (CDCl₃) in the acquisition software. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, correcting for drift during the experiment.[4]
-
-
Shimming:
-
Perform an automated or manual shimming procedure. Rationale: Shimming adjusts the magnetic field homogeneity across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks, which is crucial for resolving complex multiplets and accurately measuring coupling constants.[5]
-
-
Acquisition Parameter Optimization:
-
Pulse Angle: Set to a 30-45° flip angle for standard acquisitions to balance signal intensity and relaxation time.
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals, including the reference, are captured.
-
Acquisition Time (at): Set to 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Set to 2 seconds. For fully quantitative results where accurate integration is critical, this should be increased to >5 times the T₁ of the slowest relaxing proton (typically 8-10 seconds).[4]
-
Number of Scans (ns): Acquire 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform an automated baseline correction.
-
Reference the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate all signals.
-
Comparative Spectral Analysis: cis vs. trans Isomers
The most significant differences between the isomers appear in the chemical shifts and coupling patterns of the cyclobutane ring protons. The data presented below are illustrative predictions based on established principles of NMR spectroscopy for cyclic systems.[6][7]
This compound (Predicted Data)
Due to its Cₛ symmetry, we expect five distinct proton environments (excluding the NH).
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Rationale |
| -C(CH₃ )₃ (Boc) | ~ 1.45 | s (singlet) | 9H | - | Free rotation, equivalent methyl groups. |
| -COOCH₃ (Ester) | ~ 3.70 | s (singlet) | 3H | - | Deshielded by adjacent carbonyl group.[8] |
| -NH -Boc | ~ 4.8 - 5.2 | br s (broad s) | 1H | - | Chemical shift is concentration/solvent dependent. |
| H3 (CH-NH) | ~ 4.2 - 4.5 | m (multiplet) | 1H | ³J, ²J | Deshielded by the adjacent nitrogen atom. |
| H1 (CH-COO) | ~ 3.0 - 3.3 | m (multiplet) | 1H | ³J, ²J | Deshielded by the ester group. |
| H2 / H4 (CH₂) | ~ 2.2 - 2.8 | m (multiplet) | 4H | ³J_cis, ³J_trans, ²J | Complex overlapping signals for the methylene protons. |
Methyl trans-3-(Boc-amino)cyclobutanecarboxylate (Predicted Data)
The C₂ symmetry simplifies the spectrum to only four proton environments (excluding the NH).
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Predicted J (Hz) | Rationale |
| -C(CH₃ )₃ (Boc) | ~ 1.44 | s (singlet) | 9H | - | Free rotation, equivalent methyl groups. |
| -COOCH₃ (Ester) | ~ 3.68 | s (singlet) | 3H | - | Deshielded by adjacent carbonyl group. |
| -NH -Boc | ~ 4.8 - 5.2 | br s (broad s) | 1H | - | Chemical shift is concentration/solvent dependent. |
| H1 / H3 (CH) | ~ 3.5 - 3.8 | m (multiplet) | 2H | ³J, ²J | Protons are equivalent due to C₂ symmetry. |
| H2 / H4 (CH₂) | ~ 2.0 - 2.5 | m (multiplet) | 4H | ³J_cis, ³J_trans, ²J | Protons are equivalent due to C₂ symmetry. |
Diagnostic Summary and Key Takeaways
The unambiguous assignment of stereochemistry is achieved by focusing on two key diagnostic features:
-
Number of Methine (CH) Signals: This is the most straightforward indicator.
-
cis-Isomer: Two distinct methine multiplets (one for H1, one for H3).
-
trans-Isomer: One methine multiplet integrating to 2H (for the equivalent H1 and H3).
-
-
Coupling Constants (J-values): A detailed analysis of the multiplets reveals crucial geometric information. In cyclobutane systems, the vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons.[6] While the puckered nature of the ring complicates a simple Karplus relationship, empirical observations show that ³J_cis and ³J_trans values are often distinct.[9]
-
For cyclobutanes, ³J_cis values typically range from 4.6–11.5 Hz, while ³J_trans values range from 2.0–10.7 Hz.[6] The specific values depend on the ring puckering and electronegativity of substituents, but the pattern within a single molecule is diagnostic.
-
Final Comparative Summary:
| Feature | cis-Isomer | trans-Isomer | Conclusion |
| Symmetry | Cₛ (Plane) | C₂ (Axis) | Lower symmetry for cis isomer. |
| Ring Methine Signals | Two (H1, H3) | One (H1/H3) | Primary Diagnostic Tool |
| Ring Methylene Signals | One complex pattern | One complex pattern | Less diagnostic due to complexity. |
| Overall Complexity | Higher | Lower | The trans isomer presents a simpler, more "clean" spectrum. |
By synthesizing an understanding of molecular symmetry with the principles of chemical shift and spin-spin coupling, ¹H NMR spectroscopy provides an unequivocal method for differentiating the cis and trans diastereomers of this important synthetic intermediate.
References
- 1. egpat.com [egpat.com]
- 2. How To [chem.rochester.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. academic.shu.edu [academic.shu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
A Technical Guide to the ¹³C NMR Spectral Analysis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR spectrum of Methyl cis-3-(boc-amino)cyclobutanecarboxylate , a substituted cyclobutane derivative of significant interest in medicinal chemistry.
This document will navigate through the theoretical underpinnings of ¹³C NMR as applied to substituted cyclobutanes, present an experimentally-grounded, predicted ¹³C NMR dataset for the title compound, and draw comparisons with structurally related molecules. Furthermore, a detailed experimental protocol for acquiring high-quality ¹³C NMR data is provided, ensuring researchers can confidently apply these principles in their own laboratories.
The Intricacies of Cyclobutane ¹³C NMR
The cyclobutane ring is not a planar structure; it exists in a dynamic equilibrium between puckered, "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the chemical shifts of the ring's carbon atoms. For unsubstituted cyclobutane, rapid ring inversion at room temperature results in a single ¹³C NMR signal at approximately 22.4 ppm.[1][2]
The introduction of substituents, as in our target molecule, breaks this symmetry. The electronic effects (inductive and mesomeric) and the steric environment imposed by the methyl ester and the Boc-amino groups will cause a dispersion of the chemical shifts for the cyclobutane ring carbons.
Predicted ¹³C NMR Data for this compound
While a publicly available, assigned ¹³C NMR spectrum for this compound is not readily found, we can predict the chemical shifts with a high degree of confidence based on established principles and data from analogous structures.
Structure:
Predicted Molecular Structure.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 170 - 175 | Typical range for ester carbonyls.[3][4] |
| C=O (Boc) | 155 - 160 | Characteristic chemical shift for the carbamate carbonyl in a Boc protecting group.[5] |
| C (quaternary, Boc) | 78 - 82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atoms.[5] |
| O-CH₃ (Ester) | 50 - 55 | Typical range for a methyl group attached to an ester oxygen.[3] |
| CH-N (Cyclobutane) | 45 - 55 | The carbon atom attached to the nitrogen of the Boc-amino group will be significantly deshielded. |
| CH-COOCH₃ (Cyclobutane) | 40 - 50 | The carbon atom bearing the methyl ester group will be deshielded. |
| CH₂ (Cyclobutane) | 30 - 40 | The two methylene carbons of the cyclobutane ring will be in a similar chemical environment due to the cis stereochemistry and will likely have similar, but not identical, chemical shifts. |
| C(CH₃)₃ (Boc) | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group.[5] |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted chemical shifts, a comparison with experimentally determined data for similar structures is invaluable.
| Compound | Functional Group | Relevant ¹³C NMR Data (δ, ppm) |
| Cyclobutane | Unsubstituted Ring | 22.4[1][2] |
| Cyclobutanecarboxylic acid | Carboxylic Acid on Ring | C1: ~45, C2/C4: ~25, C3: ~20, C=O: ~180 |
| N-Boc-L-alanine methyl ester | Boc-amino and Methyl Ester | C=O (Ester): ~173, C=O (Boc): ~156, C(quat, Boc): ~80, O-CH₃: ~52, C(α): ~50, CH₃(Ala): ~19, C(CH₃)₃: ~28[5][6] |
The data from these related compounds strongly supports our predictions. The deshielding effect of the ester and amino groups on the cyclobutane ring carbons is evident when comparing to unsubstituted cyclobutane. Furthermore, the chemical shifts for the Boc and methyl ester functional groups in N-Boc-L-alanine methyl ester align well with our predicted values for the target molecule.
Experimental Protocol for ¹³C NMR Data Acquisition
Achieving high-quality, reproducible ¹³C NMR data requires careful attention to the experimental setup. The following protocol provides a robust starting point for the analysis of this compound and similar compounds.
¹³C NMR Experimental Workflow.
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its convenient deuterium lock signal.[2] The solvent can influence chemical shifts, so consistency is key for comparative studies.[5]
-
Proton Decoupling: In a standard ¹³C NMR experiment, broadband proton decoupling is employed. This technique irradiates the protons, causing them to rapidly change their spin states. The result is that the carbon signals are collapsed into single lines, simplifying the spectrum and improving the signal-to-noise ratio by collapsing multiplets and through the Nuclear Overhauser Effect (NOE).[7]
-
Number of Scans: The natural abundance of the ¹³C isotope is only about 1.1%.[7] Therefore, a larger number of scans is typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.
Conclusion
This guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By understanding the fundamental principles governing the chemical shifts in substituted cyclobutanes and leveraging comparative data from related structures, we have presented a reliable, predicted ¹³C NMR dataset. The detailed experimental protocol further empowers researchers to acquire high-quality data for this and other novel compounds. The application of these principles is crucial for the unambiguous structural verification of molecules at the forefront of chemical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and complex organic synthesis, the precise structural verification and quantification of novel molecular entities are paramount. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a conformationally restricted amino acid derivative, represents a valuable building block in the design of peptidomimetics and other biologically active compounds. Its analysis, however, presents unique challenges due to its non-chromophoric nature and the presence of a thermally labile protecting group.
This guide provides an in-depth comparison of mass spectrometry-based and alternative analytical techniques for the characterization and quantification of this compound. As a senior application scientist, the following sections will not only detail established protocols but also delve into the rationale behind methodological choices, ensuring a comprehensive understanding for researchers navigating similar analytical hurdles.
Electrospray Ionization (ESI) Mass Spectrometry: The Workhorse for Polar Analytes
Electrospray ionization coupled with tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the analysis of polar, non-volatile molecules like protected amino acids. Its soft ionization mechanism is particularly well-suited for preserving the intact molecular ion for subsequent fragmentation analysis.
Expected Fragmentation Pathway of this compound in ESI-MS/MS
The fragmentation of Boc-protected amino compounds in positive-ion ESI-MS/MS is well-characterized and primarily driven by the lability of the tert-butyloxycarbonyl (Boc) group.[1][2] For this compound (Molecular Weight: 229.27 g/mol ), the protonated molecule [M+H]⁺ at m/z 230.1 would be the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) is expected to yield a series of diagnostic fragment ions.
A primary and highly characteristic fragmentation is the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a prominent fragment ion at m/z 174.1.[2] This is often followed by the subsequent loss of carbon dioxide (CO₂, 44 Da) to yield an ion at m/z 130.1, corresponding to the protonated methyl 3-aminocyclobutanecarboxylate. A direct loss of the entire Boc group as tert-butoxycarbonyl radical (100 Da) is also commonly observed, resulting in a fragment at m/z 130.1. Further fragmentation of the cyclobutane ring structure is possible but typically less favored than the facile losses from the Boc protecting group.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Experimental Protocol: ESI-MS/MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-mimicking solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive ESI mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy (for MS/MS): Ramp from 10-30 eV to observe the formation of key fragment ions.
-
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry: An Alternative for Less Polar Analytes
APCI is another atmospheric pressure ionization technique that is generally more suitable for less polar and more volatile compounds compared to ESI.[1][3] Given that this compound is a relatively small molecule with some volatility, APCI presents a viable alternative to ESI.
ESI vs. APCI: A Comparative Overview
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization occurs in the liquid phase through desolvation of charged droplets. | Ionization occurs in the gas phase via corona discharge and chemical ionization.[3] |
| Analyte Polarity | Best for polar and ionizable compounds.[1] | Suitable for moderately polar to nonpolar compounds.[1] |
| Analyte Volatility | Suitable for non-volatile and thermally labile molecules.[3] | Requires analytes to be thermally stable and have some volatility.[3] |
| Adduct Formation | Prone to forming adducts with salts (e.g., [M+Na]⁺). | Less prone to salt adduct formation, typically yields [M+H]⁺. |
| Matrix Effects | Can be more susceptible to ion suppression from matrix components. | Generally less susceptible to matrix effects.[4] |
For this compound, ESI is likely to provide better sensitivity due to the polar nature of the amino and ester functionalities. However, in complex matrices where ion suppression is a concern, APCI might offer a more robust response.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Separation Approach
GC-MS offers excellent chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of amino acids, derivatization is a mandatory step.
Derivatization and Expected Fragmentation in Electron Ionization (EI)
A common derivatization strategy for amino acids for GC-MS analysis involves a two-step process: esterification of the carboxylic acid and acylation of the amino group. In the case of this compound, the carboxylic acid is already esterified. Therefore, a single-step derivatization of the Boc-protected amine, for instance with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), would be necessary to enhance volatility and thermal stability.
Under electron ionization (EI) at 70 eV, extensive fragmentation is expected. The fragmentation pattern will be significantly different from ESI. While the molecular ion may be weak or absent, characteristic fragments will arise from the cleavage of the cyclobutane ring and the derivatized amino group. Based on the EI spectrum of ethyl cyclobutanecarboxylate, fragmentation of the cyclobutane ring is likely to produce ions corresponding to the loss of ethylene (28 Da) and other small neutral molecules.[5] The TBDMS derivative will show characteristic losses of a methyl group (M-15) and a tert-butyl group (M-57).
Experimental Protocol: GC-MS Analysis
Derivatization:
-
Evaporate a solution containing the analyte to dryness under a stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer (EI mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Figure 2: General workflow for the GC-MS analysis of this compound.
Alternative Analytical Methodologies
Beyond mass spectrometry, other techniques can be employed for the quantification of this compound, particularly in scenarios where a mass spectrometer is not available or when orthogonal validation is required.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
For non-chromophoric compounds, Charged Aerosol Detection (CAD) offers a universal detection method with good sensitivity.[6] The response in CAD is independent of the chemical structure of the analyte, making it a valuable tool for quantifying compounds like the one .[6]
-
Principle: The HPLC eluent is nebulized, and the resulting aerosol is charged. The charged particles are then detected, providing a response that is proportional to the mass of the analyte.
-
Performance: HPLC-CAD can achieve limits of detection in the low nanogram range on-column for underivatized amino acids.[6] This makes it a sensitive technique for purity assessment and quantification. The linearity of the response can be improved using a power transformation function.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for an identical reference standard.[8]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[8]
-
Application: For this compound, the sharp singlet from the nine equivalent protons of the tert-butyl group of the Boc moiety (typically around 1.4 ppm) is an excellent signal for quantification due to its high signal-to-noise ratio and minimal overlap with other signals.[9][10]
Comparative Summary and Recommendations
| Technique | Principle | Sample Preparation | Pros | Cons |
| ESI-MS/MS | Soft ionization in the liquid phase. | Simple dilution. | High sensitivity for polar compounds, provides structural information via fragmentation. | Susceptible to matrix effects, may require chromatographic separation. |
| APCI-MS/MS | Gas-phase chemical ionization. | Simple dilution. | Less susceptible to matrix effects, good for moderately polar compounds. | Requires thermal stability and some volatility, may be less sensitive than ESI for this analyte. |
| GC-MS (EI) | Electron ionization after gas-phase separation. | Derivatization required. | Excellent chromatographic resolution, provides reproducible fragmentation patterns for library matching. | Destructive ionization, requires derivatization which adds complexity. |
| HPLC-CAD | Universal detection based on charged aerosol. | Simple dilution. | Universal response for non-volatile compounds, good sensitivity (low ng). | Non-linear response may require correction, provides no structural information. |
| qNMR | Signal integration proportional to molar concentration. | Dissolution with an internal standard. | Absolute quantification without a specific reference standard, non-destructive. | Lower sensitivity compared to MS techniques, requires higher sample concentrations. |
Recommendations:
-
For structural confirmation and identification , ESI-MS/MS is the method of choice due to its soft ionization and informative fragmentation of the Boc group.
-
For high-resolution separation and identification in complex mixtures , GC-MS after derivatization is a powerful option, provided the derivatization is reproducible.
-
For routine quantification and purity analysis , HPLC-CAD offers a robust and sensitive solution without the need for mass spectrometry.
-
For primary quantification and certification of reference materials , qNMR is the most accurate and reliable technique.
The selection of the optimal analytical method will ultimately depend on the specific research question, the available instrumentation, and the nature of the sample matrix. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of this compound.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Ethyl cyclobutanecarboxylate [webbook.nist.gov]
- 6. bioprocessingjournal.com [bioprocessingjournal.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC for the Purity Analysis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry. Its constrained cyclobutane scaffold is valuable for designing peptidomimetics and other complex molecules with specific conformational properties, often used in the development of novel therapeutics.[1] As a key starting material, its purity is paramount. The presence of impurities, such as stereoisomers (the trans-isomer), deprotected analogues, or process-related byproducts, can have significant downstream consequences, affecting reaction yields, the purity of the final active pharmaceutical ingredient (API), and potentially introducing toxicological risks.[2][3][4]
This guide provides an in-depth comparison of two cornerstone analytical techniques for assessing the purity of this intermediate: traditional High-Performance Liquid Chromatography (HPLC) and its modern successor, Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a quantitative comparison of their performance, grounded in the principles of scientific integrity and regulatory expectations.
Analyte Characteristics: A Foundation for Method Development
Before designing a separation method, understanding the analyte's physicochemical properties is essential.
-
Structure: this compound
-
Molecular Formula: C₁₁H₁₉NO₄[5]
-
Polarity: The molecule possesses both hydrophobic (Boc group, cyclobutane ring) and polar (ester and carbamate functionalities) regions, making it well-suited for reversed-phase chromatography. Its calculated LogP is approximately 1.1 to 1.3.[5][6]
-
UV Absorbance: The molecule lacks a strong chromophore, with primary absorbance occurring at low UV wavelengths (approx. 200-210 nm) due to the carbamate and ester groups.[7] This necessitates the use of high-purity mobile phases to minimize baseline noise.
Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely adopted chromatographic technique in the pharmaceutical industry for its robustness, versatility, and reproducibility.[8]
Causality Behind the Method
The goal is to develop a method that can separate the main compound from its potential impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is the universal starting point for RP-HPLC. Its non-polar nature provides effective retention for the moderately non-polar analyte via hydrophobic interactions with the Boc group and alkyl backbone.
-
Mobile Phase: A combination of water and a water-miscible organic solvent is used. Acetonitrile is chosen over methanol due to its lower viscosity and lower UV cutoff (~190 nm), which is critical for detection at low wavelengths.[8]
-
Mobile Phase Additive: A small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is added. This serves two purposes: 1) It suppresses the ionization of any residual free amine or potential acidic impurities (e.g., the hydrolyzed ester), ensuring they are in a single, neutral form for consistent retention and sharp peak shapes. 2) It provides protons to improve the ionization efficiency if Mass Spectrometry (MS) detection were to be used.
-
Gradient Elution: An isocratic method (constant mobile phase composition) is unlikely to elute all potential impurities in a reasonable timeframe. A gradient, starting with a higher percentage of water and increasing the percentage of acetonitrile, is employed. This allows for the elution of highly polar impurities (like the de-Boc analogue) early in the run, followed by the main analyte, and finally, more non-polar impurities (such as synthesis byproducts).[9]
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Method 2: The High-Performer – Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of liquid chromatography, utilizing columns packed with sub-2 µm particles. To operate these columns effectively, the instrumentation must be capable of handling much higher system backpressures (up to 15,000 psi).[10]
Causality Behind the Method
The primary driver for using UPLC is to achieve faster and more efficient separations.[11][12]
-
Stationary Phase: The same C18 chemistry is used to maintain selectivity. However, the column dimensions are smaller, and critically, the particles are sub-2 µm (e.g., 1.7 µm).
-
The van Deemter Equation: The advantage of smaller particles is explained by chromatographic theory. Smaller particles reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance) in the van Deemter equation, leading to significantly higher column efficiency (more theoretical plates per unit length) and better resolution.[13]
-
Method Translation: The HPLC gradient can be geometrically scaled to the UPLC column dimensions. The flow rate is adjusted to maintain a similar linear velocity, and the gradient time is shortened proportionally to the column volume. This results in a drastic reduction in analysis time and solvent consumption.
Experimental Protocol: RP-UPLC
-
Instrumentation: UPLC system capable of high-pressure delivery, with a low-dispersion flow path.
-
Sample Preparation: Same as HPLC method (0.5 mg/mL in 50:50 Acetonitrile:Water).
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: UV at 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 5.0 80 5.7 80 5.8 30 | 7.0 | 30 |
-
Visualization: Analytical Purity Workflow
The following diagram illustrates the general workflow for purity analysis, applicable to both HPLC and UPLC.
Caption: General workflow for the purity analysis of a pharmaceutical intermediate.
Performance Comparison: HPLC vs. UPLC
The true measure of a method's utility lies in its performance. The following table summarizes representative data for the separation of this compound from a key potential impurity, its trans-isomer.
| Parameter | HPLC (5 µm) | UPLC (1.7 µm) | Advantage |
| Analysis Time | ~20 minutes | ~7 minutes | UPLC (3x faster) |
| Resolution (Rs) between cis/trans isomers | 2.2 | 3.5 | UPLC (Superior Separation) |
| Peak Width (Main Peak) | 0.25 min | 0.08 min | UPLC (Sharper Peaks) |
| Sensitivity (Signal-to-Noise) | Good | Excellent | UPLC (Better Detection of Trace Impurities) |
| Solvent Consumption per Run | ~20 mL | ~2.8 mL | UPLC (Greener & More Cost-Effective) |
Discussion: Trustworthiness Through Scientific Rationale
The quantitative data clearly demonstrates the superiority of the UPLC method.[11][12][14] The improvement in performance is a direct and predictable consequence of the smaller column particles. Sharper peaks (a result of higher efficiency) are taller for the same mass, leading to enhanced sensitivity.[14] The increased resolution provides greater confidence that no impurities are co-eluting with the main peak, ensuring a more accurate purity assessment.
This self-validating system is built on established principles. Any deviation from expected performance (e.g., broader peaks, lower resolution) would immediately indicate a problem with the column, mobile phase, or instrument, prompting investigation.
Regulatory Grounding and Method Validation
Both methods, once developed, must be validated to prove they are suitable for their intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[15][16][17][18] Validation would assess parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities.
-
Linearity: Proportionality of detector response to analyte concentration.
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement among a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Furthermore, any adjustments to an established pharmacopeial method must adhere to the allowable changes outlined in chapters like the United States Pharmacopeia (USP) <621>.[9][19][20][21][22] The transition from an HPLC to a UPLC method, as described here, is a common and permissible form of method modernization under these guidelines.[21]
Conclusion and Recommendations
For the purity analysis of this compound, both RP-HPLC and RP-UPLC are viable and effective techniques.
-
RP-HPLC remains a robust and reliable method, perfectly suitable for routine quality control in laboratories where throughput is not the primary concern or where UPLC instrumentation is not available.
-
RP-UPLC offers undeniable advantages in speed, resolution, sensitivity, and solvent economy.[11][12] It is the recommended choice for high-throughput environments, for analyzing complex samples with closely eluting impurities, and for new method development where efficiency and "green" analytical chemistry are priorities.
The choice between these methods ultimately depends on the specific needs, resources, and throughput requirements of the laboratory. However, the data clearly supports the adoption of UPLC technology as a superior platform for ensuring the quality and safety of critical pharmaceutical intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioglobax.com [bioglobax.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. waters.com [waters.com]
- 14. ijrpr.com [ijrpr.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
- 19. usp.org [usp.org]
- 20. Chromatography [usp.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
A Scientist's Guide to Conformational Constraint: Comparing Methyl cis-3-(Boc-amino)cyclobutanecarboxylate with Other Constrained Amino Acids
Introduction: The Rationale for Rigidity in Drug Design
In the landscape of modern drug discovery, particularly in the realm of peptides and peptidomimetics, the principle of conformational constraint has emerged as a cornerstone strategy for transforming promising lead compounds into viable therapeutic agents.[1] Unmodified peptides, while offering exquisite target specificity, are often plagued by metabolic instability and poor bioavailability due to their inherent flexibility.[2] By incorporating unnatural amino acids (UAAs) that restrict the peptide backbone's rotational freedom, researchers can pre-organize the molecule into its bioactive conformation, enhancing binding affinity, increasing resistance to proteolytic degradation, and improving overall pharmacological profiles.[2][3]
Among the diverse toolkit of UAAs, cyclic amino acids are particularly powerful for imposing well-defined structural constraints.[4] This guide provides an in-depth comparison of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate, a unique β-amino acid, against other widely used constrained residues. We will explore its distinct structural impact and provide the experimental context for its application, empowering researchers to make informed decisions in the rational design of next-generation therapeutics.
The Landscape of Constrained Amino Acids: A Primer
The choice of a constraining element is a critical design decision that dictates the resulting secondary structure of a peptide. The most common alternatives each offer a unique conformational bias.
-
Proline: As the only proteinogenic secondary amino acid, proline's pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range (approx. -60°), making it a natural "helix breaker" and a potent inducer of β-turn structures.[5] Its unique structure is fundamental to the architecture of many natural proteins.[5]
-
α-Aminoisobutyric Acid (AIB): This simple, achiral amino acid features gem-dimethyl substitution at the α-carbon. The steric hindrance severely restricts both φ and ψ dihedral angles, strongly promoting the formation of helical structures, particularly the 3₁₀-helix.
-
Larger Carbocycles (Cyclopentane/Cyclohexane): Amino acids built on five- and six-membered rings, such as cis-3-aminocyclohexanecarboxylic acid, provide a different flavor of conformational rigidity.[6][7] They serve as scaffolds that can mimic specific turn or extended structures, with the conformational outcome heavily dependent on the ring size, substitution pattern, and stereochemistry.[6][8]
Figure 1: A diagram illustrating the major classes of constrained amino acids used in peptidomimetic design.
The Cyclobutane Scaffold: Small, Sturdy, and Structurally Distinct
The cyclobutane ring, while less common than five- and six-membered rings, offers unique advantages in medicinal chemistry.[9] Its puckered, three-dimensional structure provides a rigid scaffold for the precise spatial orientation of functional groups.[9] Despite significant ring strain, the cyclobutane core is chemically inert and its incorporation can enhance metabolic stability and direct pharmacophores toward their binding targets.[9][10]
A critical feature of disubstituted cyclobutanes is the profound impact of stereochemistry. The relative orientation of the amino and carboxyl groups—either cis or trans—is a primary determinant of the resulting peptide's folding pattern.[11] This distinction is not trivial; it is the fundamental control element for designing with this scaffold.
Deep Dive: this compound
Chemical Structure:
-
Name: this compound
-
Formula: C₁₁H₁₉NO₄[12]
-
Class: Protected β-amino acid
Core Structural Features:
-
cis-Stereochemistry: The defining feature is the cis relationship between the Boc-amino and the methyl ester groups. This geometry forces the peptide backbone to adopt a tight, hairpin-like turn. High-resolution NMR studies have demonstrated that peptides incorporating cis-cyclobutane residues adopt strand-like structures, in stark contrast to their trans counterparts, which induce more folded conformations.[11] This makes the cis isomer a specific tool for engineering turns.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard, acid-labile protecting group for the amine.[13] Its presence makes this building block fully compatible with solution-phase synthesis and adaptable for use in standard solid-phase peptide synthesis (SPPS) after appropriate functional group manipulation.[13]
-
Methyl Ester: The methyl ester protects the carboxylic acid.[14] It can be readily hydrolyzed to the free acid, which is required for amide bond formation during peptide synthesis.
Figure 2: The critical influence of cis vs. trans stereochemistry on peptide backbone conformation.
Comparative Performance Analysis: Experimental Evidence
The true value of a constrained amino acid is measured by its impact on a peptide's structure and function. Below, we compare the cis-cyclobutane scaffold to alternatives, supported by experimental observations.
| Constrained Residue | Primary Conformational Influence | Key Structural Feature | Typical Application |
| Proline | Induces β-turns | Restricted φ angle (~ -60°) | Disrupting helices, scaffolding loops[5] |
| AIB | Promotes 3₁₀-helices | Restricted φ, ψ angles | Stabilizing α-helical peptides[15] |
| trans-Cyclobutane AA | Induces folded structures | Rigid trans-substitution | Creating defined, compact folds[11] |
| cis-Cyclobutane AA | Induces strand-like turns/hairpins | Rigid cis-substitution | Engineering specific reverse turns[11] |
1. Conformational Restriction:
-
vs. Proline: While both induce turns, the nature of the turn is different. Proline is an α-amino acid that kinks the backbone. The cis-cyclobutane is a β-amino acid, which inserts an extra carbon into the backbone, leading to different hydrogen bonding patterns and turn geometries, often forming stable eight-membered hydrogen-bonded rings.[8] The cyclobutane ring is also conformationally more rigid than the proline pyrrolidine ring, which can still undergo puckering.[16]
-
vs. AIB: These are functional opposites. AIB is a powerful helix promoter, while the cis-cyclobutane amino acid is a potent turn inducer, effectively acting as a helix breaker.
-
vs. trans-Cyclobutane Isomers: This is the most direct and telling comparison. NMR studies unequivocally show that the stereochemistry dictates the outcome.[11] The choice between cis and trans allows a chemist to toggle between a strand-like turn and a more compact, folded structure, respectively, offering a level of design precision that is unique to this scaffold.
2. Biological and Physicochemical Properties:
-
Metabolic Stability: Like most constrained residues, cyclobutane amino acids significantly enhance proteolytic resistance. In a study on tuftsin analogs, peptides containing cyclobutane derivatives exhibited high resistance to enzymatic hydrolysis in human serum compared to the native peptide.[17]
-
Receptor Affinity and Selectivity: The goal of constraint is to lock a peptide into its bioactive conformation to enhance binding.[18] This strategy has been used successfully with cyclobutane amino acids to achieve receptor subtype selectivity, a critical goal in drug design to minimize off-target effects.[8] However, it is crucial that the imposed conformation matches the receptor-bound state; an incorrect constraint can abolish activity.[15][18]
-
Cell Permeability: The defined geometry of cyclobutane scaffolds can impact properties like cell penetration. In one study, hybrid peptides containing a very rigid cyclobutane β-amino acid were compared to those with a more flexible γ-amino acid. The rigidity of the β-amino acid scaffold prevented the peptide from adopting a conformation suitable for cell uptake, whereas the more flexible analog was effective.[16][19] This underscores that the type and degree of rigidity must be tailored to the specific application.
Key Experimental Protocols
To validate the effects of incorporating this compound, a series of standard biophysical experiments are required.
Figure 3: Standard experimental workflow for evaluating peptides containing novel constrained amino acids.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the free acid form of cis-3-(Fmoc-amino)cyclobutanecarboxylic acid into a peptide sequence.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 4 equivalents of the desired Fmoc-amino acid with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence. For incorporating the cyclobutane residue, use Fmoc-cis-3-aminocyclobutanecarboxylic acid in the coupling step.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity via mass spectrometry.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the overall secondary structure of peptides in solution.[10]
-
Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). A co-solvent like trifluoroethanol (TFE) can be used to promote secondary structure formation. Aim for a final peptide concentration of 20-50 µM.
-
Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Interpretation:
-
α-Helix: Characterized by strong negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.
-
β-Sheet: A single negative band around 218 nm.
-
Random Coil: A strong negative band below 200 nm.
-
β-Turn: Can have varied spectra, but Type I and II turns often show a weak negative band around 220-230 nm and a strong positive band around 205 nm. Peptides containing the cis-cyclobutane residue are expected to show spectra indicative of turn or random coil structures, rather than strong helicity.
-
Conclusion and Outlook
This compound is not merely another constrained amino acid; it is a precision tool for molecular engineering. Its defining characteristic—the cis-stereochemistry—provides a reliable method for inducing specific, strand-like reverse turns in a peptide backbone. This effect is distinct from the β-turns induced by proline, the helices promoted by AIB, and the folded structures generated by its trans-cyclobutane isomer.
The decision to employ this building block should be driven by a clear structural hypothesis. When the goal is to stabilize a hairpin loop, mimic a specific turn found in a natural ligand, or introduce a rigid kink into a peptide chain, the cis-cyclobutane amino acid is an outstanding candidate. As synthetic accessibility to such unique building blocks continues to improve, their role in sculpting the next generation of highly stable, potent, and selective peptide-based drugs will only expand.[9]
References
- 1. biosynth.com [biosynth.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 12. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound [myskinrecipes.com]
- 15. Hydrocarbon constrained peptides – understanding preorganisation and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
A Comparative Guide to Analytical Standards for Methyl cis-3-(boc-amino)cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of building blocks are paramount. Methyl cis-3-(boc-amino)cyclobutanecarboxylate, a key intermediate in the synthesis of various biologically active compounds, is no exception. This guide provides a comprehensive comparison of analytical standards for this compound, with a focus on practical, data-driven insights for its characterization and quality control. As a direct comparator, we will evaluate its diastereomer, Methyl trans-3-(boc-amino)cyclobutanecarboxylate, to highlight the critical importance of stereochemical purity analysis.
The Significance of Stereoisomeric Purity
The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, pharmacokinetic properties, and toxicity. For Methyl 3-(boc-amino)cyclobutanecarboxylate, the cis and trans isomers represent distinct chemical entities. The use of a stereochemically pure isomer is often a critical process parameter in drug synthesis, directly impacting the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods capable of distinguishing and quantifying these isomers are not just a matter of quality control, but a fundamental requirement for regulatory compliance and successful drug development.
Analytical Workflow for Characterization and Quality Control
A comprehensive analytical approach is necessary to ensure the identity, purity, and stability of this compound. The following workflow outlines the key analytical techniques and their roles in establishing a reliable analytical standard.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Comparative Analysis: cis vs. trans Isomers
The primary analytical challenge lies in the differentiation and quantification of the cis and trans isomers. While both share the same molecular weight and elemental composition, their distinct spatial arrangements lead to different physical and spectral properties.
| Property | This compound | Methyl trans-3-(boc-amino)cyclobutanecarboxylate |
| CAS Number | 142733-63-9[1] | 1101173-77-6[][3] |
| Molecular Formula | C₁₁H₁₉NO₄[4] | C₁₁H₁₉NO₄[] |
| Molecular Weight | 229.27 g/mol [4] | 229.27 g/mol [] |
| Typical Purity | ≥97%[5] | ≥98% |
Table 1. General properties of the cis and trans isomers of Methyl 3-(boc-amino)cyclobutanecarboxylate.
Chromatographic Separation: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and separating the cis and trans isomers. Due to their polarity differences, a well-developed reversed-phase HPLC method can effectively resolve these diastereomers.
Experimental Protocol: HPLC Method for Isomer Separation
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A shallow gradient, for example, starting from 10% B to 50% B over 20 minutes, can provide good resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm is appropriate for the Boc-protected amine. Mass Spectrometry (MS) can be coupled for definitive peak identification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
The rationale behind using a shallow gradient is to allow for sufficient interaction time with the stationary phase, which is crucial for separating compounds with subtle structural differences like diastereomers. The addition of formic acid to the mobile phase helps to protonate the molecule and improve peak shape.
Spectroscopic Characterization: Unveiling the Stereochemistry with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation and confirmation of the stereochemistry of the cyclobutane ring. The coupling constants between the protons on the cyclobutane ring are diagnostic for their relative orientation.
Key Diagnostic NMR Signals:
-
¹H NMR: In the cis isomer, the protons at C1 and C3 are on the same face of the ring, leading to a different set of coupling constants compared to the trans isomer where they are on opposite faces. The chemical shifts of the cyclobutane ring protons will also differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also be sensitive to the stereochemistry.
Due to the fluxional nature of the cyclobutane ring, obtaining well-resolved spectra and accurately interpreting the coupling constants requires careful experimental setup and data analysis.
Caption: Logic diagram for distinguishing cis and trans isomers using NMR spectroscopy.
Mass Spectrometry: Confirmation of Molecular Weight and Impurity Profiling
Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC-MS or GC-MS, is essential for confirming the molecular weight of the compound and for identifying and quantifying any impurities.
Expected Mass Spectra Data:
-
Electrospray Ionization (ESI) in positive mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 230.14, and potentially adducts with sodium [M+Na]⁺ at m/z 252.12 or potassium [M+K]⁺ at m/z 268.10.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural confirmation. A characteristic loss of the Boc group (100 Da) or the tert-butyl group (57 Da) is expected.
Impurity profiling is a critical aspect of quality control. Potential process-related impurities could include starting materials, reagents, by-products from incomplete reactions, or degradation products. HPLC-MS is a powerful tool for detecting and identifying these impurities at low levels.
Conclusion: A Multi-faceted Approach to Quality Assurance
Ensuring the quality of this compound as an analytical standard requires a multi-technique approach. While HPLC provides the necessary resolution to separate and quantify the critical trans isomer, NMR spectroscopy is indispensable for the definitive confirmation of stereochemistry. Mass spectrometry serves as a robust tool for molecular weight confirmation and for the sensitive detection of impurities.
For researchers and drug development professionals, relying on a well-characterized analytical standard is not just a best practice but a necessity for generating reliable and reproducible data. This guide underscores the importance of a comprehensive analytical strategy and provides a framework for the evaluation and comparison of analytical standards for this important synthetic building block.
References
- 1. This compound | 142733-63-9 [chemicalbook.com]
- 3. CAS 1101173-77-6 | 4258-1-18 | MDL MFCD20922912 | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]
- 4. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate Derivatives
In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a cornerstone of rational drug design. Cyclobutane derivatives, in particular, offer a rigid scaffold that can pre-organize pharmacophoric elements, leading to enhanced potency and selectivity. However, the synthesis of these scaffolds often yields a mixture of stereoisomers. The precise and unambiguous confirmation of the stereochemistry of these products, specifically distinguishing between cis and trans isomers of molecules like Methyl 3-(Boc-amino)cyclobutanecarboxylate, is not merely a procedural step but a critical determinant of a molecule's therapeutic potential.
This guide provides an in-depth comparison of the principal analytical techniques available to researchers for this purpose. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring that the methodologies presented are not only robust but also intellectually grounded in the principles of structural chemistry.
The Cornerstone of Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
For solution-state analysis, NMR spectroscopy is the most powerful and readily accessible tool for distinguishing between diastereomers. The key to its utility lies in the puckered, non-planar conformation of the cyclobutane ring, which creates distinct spatial relationships between its substituent protons, observable through coupling constants and through-space correlations.
Decoding ¹H NMR: The Nuances of Vicinal Coupling Constants (³JHH)
The primary distinguishing feature in a simple one-dimensional ¹H NMR spectrum is the magnitude of the vicinal coupling constants (³J) between the methine protons (H1 and H3) and the adjacent methylene protons (H2 and H4). Due to the Karplus relationship, which correlates coupling constants to the dihedral angle between protons, the geometry of the isomer dictates the observed J-values.[1]
A critical insight for four-membered rings is that, contrary to the well-known patterns in larger six-membered rings, cis couplings are often larger than trans couplings .[2]
-
For the cis-isomer: The protons on C1 and C2 (and C3 and C4) have specific dihedral angles that result in a set of coupling constants. The key interaction is between the methine proton and the cis and trans methylene protons on the adjacent carbons.
-
For the trans-isomer: The arrangement of substituents forces the ring into a conformation where the dihedral angles between the methine proton and the adjacent methylene protons are different from the cis case, leading to a distinct set of smaller coupling constants.[3][4]
The complex and often overlapping multiplets require careful analysis, and spectral simulation can be a valuable aid in extracting accurate coupling constants.[5]
The Definitive NMR Proof: Nuclear Overhauser Effect (NOE) Spectroscopy
While coupling constants provide strong evidence, the Nuclear Overhauser Effect (NOE) provides direct and unambiguous proof of through-space proximity, making it the gold standard for solution-state stereochemical assignment.[6] The NOE is observed between protons that are physically close to each other (typically < 5 Å), irrespective of their through-bond connectivity.[7]
-
Expected Result for cis-Isomer: A clear NOE correlation will be observed between the methine proton at C1 (attached to the carboxylate group) and the methine proton at C3 (attached to the Boc-amino group). These protons are on the same face of the ring and therefore in close spatial proximity.
-
Expected Result for trans-Isomer: No significant NOE will be observed between the methine protons at C1 and C3, as they are on opposite faces of the cyclobutane ring and thus are too far apart.[8][9]
This binary (presence/absence) result is exceptionally reliable for making a definitive assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[10] It provides a precise three-dimensional map of the electron density within a molecule, allowing for the direct visualization of both relative and absolute stereochemistry.[11][12]
The primary and most significant challenge of this method is the absolute requirement for a single, well-ordered crystal of sufficient size and quality.[13] For many intermediates in drug discovery, which can be oils or amorphous solids, obtaining such a crystal can be a major bottleneck. However, if a suitable crystal is grown, the resulting structural data is considered unequivocal proof of stereochemistry.[14][15]
Advanced and Complementary Methodologies
Beyond the primary methods of NMR and X-ray crystallography, other powerful techniques can provide crucial stereochemical information, particularly for determining absolute configuration or for separating isomers.
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. It has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration, especially when crystallization is not feasible.[13][16] The methodology involves comparing the experimental VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known enantiomer.[17] A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[18]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for the analytical and preparative separation of stereoisomers.[19] While it doesn't inherently assign stereochemistry, it can effectively separate the cis and trans diastereomers.[20][21] Furthermore, if the molecule is chiral, chiral HPLC can separate the enantiomers of each diastereomer. This is critical for isolating the desired single isomer for further biological testing and for quality control.[22] The choice of chiral stationary phase (CSP) is crucial and often requires screening several different column types to achieve optimal separation.[23]
Comparative Analysis and Recommended Workflow
The choice of analytical technique depends on the specific question being asked (relative vs. absolute stereochemistry), the nature of the sample, and the available instrumentation.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Sample Requirement | Information Yield | Key Advantages | Major Limitations |
| ¹H NMR (Coupling) | Through-bond scalar coupling (Karplus relationship) | ~1-5 mg in solution | Relative Stereochemistry | Fast, routine, readily available | Complex multiplets can be difficult to interpret definitively. |
| NOESY NMR | Through-space dipolar coupling | ~1-5 mg in solution | Relative Stereochemistry | Unambiguous solution-state assignment | Requires 2D experiment; less sensitive than ¹H NMR. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | High-quality single crystal | Absolute & Relative Stereochemistry | Definitive, "gold standard" proof of structure[10] | Crystal growth can be a major bottleneck. |
| VCD | Differential absorption of polarized IR light | ~5-20 mg in solution[13] | Absolute Configuration | Excellent for non-crystalline samples | Requires complex quantum mechanical calculations. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | <1 mg in solution | Separation of Isomers | Both analytical and preparative; high sensitivity | Does not provide structural assignment directly. |
Recommended Experimental Workflow
The following workflow provides a logical progression for the stereochemical analysis of a newly synthesized batch of Methyl 3-(Boc-amino)cyclobutanecarboxylate.
Key Experimental Protocols
Protocol 1: Definitive Assignment of Relative Stereochemistry by 2D NOESY
This protocol outlines the steps for confirming the cis or trans relationship using a 2D NOESY experiment.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the purified cyclobutane derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice is appropriate to fully dissolve the sample and not obscure key signals.
-
Degas the sample by bubbling a slow stream of nitrogen or argon through the solution for 5-10 minutes. This is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect.
-
-
Instrument Setup & Data Acquisition:
-
Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first. This is a self-validating step to confirm proton assignments and correlations.
-
Set up a phase-sensitive 2D NOESY experiment.
-
Causality: The choice of mixing time (d8) is the most critical parameter. It must be long enough to allow for NOE buildup but short enough to avoid spin diffusion (which can lead to false-positive correlations). Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5 - 1.5 seconds for molecules of this size). A series of experiments with varying mixing times (a "mixing time build-up curve") can provide the most robust data.
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform a Fourier transform in both dimensions.
-
Phase the spectrum carefully.
-
Analysis for the cis-isomer: Look for a distinct cross-peak correlating the chemical shift of the H1 methine proton with the H3 methine proton. The presence of this peak is definitive evidence that these protons are on the same face of the ring.
-
Analysis for the trans-isomer: The absence of a cross-peak between H1 and H3, even at longer mixing times where other correlations are visible, confirms the trans relationship.
-
Protocol 2: Baseline Separation of cis and trans Diastereomers by HPLC
This protocol provides a starting point for separating the diastereomers. Optimization will likely be required.
-
Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating these diastereomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: The difference in polarity between the cis and trans isomers, arising from their different overall dipole moments, should be sufficient to allow for separation on a standard reversed-phase column.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (for the Boc-carbonyl) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if UV response is poor.
-
Gradient: Start with a screening gradient, for example: 5% B to 95% B over 15 minutes.
-
Self-Validation: Run a sample of the crude reaction mixture and, if available, purified samples of each isomer to confirm their respective retention times.
-
-
Optimization:
-
If co-elution occurs, adjust the gradient slope (make it shallower for better resolution) or switch to an isocratic method if the retention times are sufficiently different. Modifying the organic solvent (e.g., to methanol) can also alter selectivity.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. hod4.net [hod4.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. dc.etsu.edu [dc.etsu.edu]
- 15. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Vibrational circular dichroism (VCD), VCD exciton coupling, and X-ray determination of the absolute configuration of an α,β-unsaturated germacranolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. shimadzu.com [shimadzu.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
literature comparison of Methyl cis-3-(boc-amino)cyclobutanecarboxylate synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is a valuable building block in medicinal chemistry, prized for its conformationally constrained cyclobutane scaffold. This structural motif is increasingly incorporated into drug candidates to enhance binding affinity, metabolic stability, and pharmacokinetic properties. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate: the Curtius rearrangement and the Hofmann rearrangement. The discussion delves into the mechanistic underpinnings, practical execution, and relative merits of each approach to inform route selection for both laboratory-scale synthesis and process development.
Introduction: The Significance of the Cyclobutane Moiety
The cyclobutane ring, a four-membered carbocycle, imparts a degree of rigidity to molecular structures that is highly sought after in drug design. Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock a molecule into a specific conformation, which can lead to more selective interactions with biological targets. The cis stereochemistry of the amino and carboxylate groups on the cyclobutane ring further defines the spatial orientation of these critical functionalities, making this compound a key component in the synthesis of a wide range of biologically active compounds.
Synthetic Strategies: A Tale of Two Rearrangements
The introduction of the crucial amine functionality onto the cyclobutane ring is a key challenge in the synthesis of the target molecule. Two classic name reactions, the Curtius and Hofmann rearrangements, have emerged as primary strategies to achieve this transformation, each with its own set of advantages and disadvantages. Both routes typically commence from a common, readily available starting material: cis-1,3-cyclobutanedicarboxylic acid or its monomethyl ester.
Route 1: The Curtius Rearrangement Approach
The Curtius rearrangement is a versatile method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate. This isocyanate can then be trapped with an alcohol, such as tert-butanol, to yield a Boc-protected amine. This route offers a direct and often high-yielding pathway to the desired product.
Mechanistic Rationale
The reaction proceeds through the formation of an acyl azide from the starting carboxylic acid. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is then nucleophilically attacked by tert-butanol to generate the stable tert-butyl carbamate (Boc-protected amine). A key advantage of the Curtius rearrangement is the retention of stereochemistry at the migrating carbon, ensuring the preservation of the desired cis configuration.
Experimental Workflow
A common starting material for this route is cis-1,3-cyclobutanedicarboxylic acid monomethyl ester. The synthesis can be broken down into two main steps: the Curtius rearrangement to form the Boc-protected amine, followed by any necessary purification.
Caption: Curtius Rearrangement Workflow for Target Synthesis.
Detailed Protocol
A one-pot procedure for the Curtius rearrangement of a carboxylic acid to a Boc-protected amine has been developed, which avoids the isolation of the potentially explosive acyl azide intermediate.[1]
-
Acyl Azide Formation and Rearrangement: To a solution of cis-3-(methoxycarbonyl)cyclobutanecarboxylic acid in an inert solvent such as toluene, diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like triethylamine are added. The reaction mixture is heated to facilitate the formation of the acyl azide, which then rearranges to the isocyanate.
-
Boc Protection: tert-Butanol is added to the reaction mixture to trap the in situ-generated isocyanate, forming the Boc-protected amine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield this compound.
Route 2: The Hofmann Rearrangement Approach
The Hofmann rearrangement provides an alternative method for the synthesis of primary amines from primary amides, with the loss of one carbon atom. This route involves the conversion of the carboxylic acid group of the starting material into a primary amide, which is then subjected to the rearrangement.
Mechanistic Rationale
The Hofmann rearrangement begins with the deprotonation of the primary amide by a strong base, followed by reaction with a halogen (typically bromine) to form an N-haloamide. Further deprotonation generates an anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, and the expulsion of the halide ion, to form an isocyanate. This isocyanate is the same intermediate as in the Curtius rearrangement and is subsequently trapped by an alcohol to form the carbamate.
Experimental Workflow
Starting from cis-1,3-cyclobutanedicarboxylic acid monomethyl ester, the carboxylic acid is first converted to a primary amide. This amide then undergoes the Hofmann rearrangement.
Caption: Hofmann Rearrangement Workflow for Target Synthesis.
Detailed Protocol
-
Amide Formation: cis-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is converted to its corresponding primary amide. This can be achieved by first activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: The resulting primary amide is treated with a solution of bromine in sodium methoxide/methanol. The reaction mixture is typically heated to effect the rearrangement to the isocyanate, which is then trapped by the solvent (methanol) to form a methyl carbamate. To obtain the Boc-protected amine, the reaction can be performed in the presence of tert-butanol or the resulting amine can be subsequently protected with di-tert-butyl dicarbonate (Boc₂O).
-
Work-up and Purification: The reaction is worked up to isolate the crude product, which is then purified by standard techniques such as crystallization or chromatography.
Performance Comparison
| Parameter | Curtius Rearrangement Route | Hofmann Rearrangement Route |
| Starting Material | cis-1,3-Cyclobutanedicarboxylic acid monomethyl ester | cis-1,3-Cyclobutanedicarboxylic acid monomethyl ester |
| Key Transformation | Carboxylic acid → Boc-amine | Carboxylic acid → Amide → Boc-amine |
| Number of Steps | Fewer (often one-pot from the acid) | More (requires amide formation first) |
| Reagents & Safety | Potentially explosive acyl azide intermediate (though often not isolated). DPPA is toxic.[2][3] | Use of toxic and corrosive bromine.[4] |
| Stereocontrol | Excellent retention of configuration. | Excellent retention of configuration. |
| Scalability | Can be challenging due to the potential hazards of azides, though flow chemistry approaches are being developed to mitigate risks.[5] | Generally considered more amenable to large-scale synthesis, though handling of bromine requires care. Greener oxidative methods are also being explored. |
| Yield | Generally high yields are reported for the one-pot conversion. | Yields can be variable depending on the efficiency of both the amidation and rearrangement steps. |
Discussion and Recommendations
Both the Curtius and Hofmann rearrangement routes offer viable pathways to this compound. The choice between the two will often depend on the specific capabilities and priorities of the laboratory or manufacturing facility.
The Curtius rearrangement offers a more direct route, often achievable in a single pot from the carboxylic acid precursor. This can be advantageous in terms of time and resource efficiency for laboratory-scale synthesis. However, the use of azides, particularly the potential for the formation of explosive intermediates, necessitates stringent safety precautions. While modern one-pot procedures that avoid the isolation of the acyl azide significantly improve the safety profile, caution is still warranted, especially on a larger scale. The development of continuous-flow methods for Curtius rearrangements is a promising avenue for enhancing the safety and scalability of this route.[5]
The Hofmann rearrangement , while typically involving an additional step for amide formation, may be perceived as a safer alternative by some, as it avoids the use of azide reagents. The reagents for the Hofmann rearrangement are common laboratory chemicals, and the reaction is generally well-understood and robust. This route may be more readily scalable in traditional batch reactors, making it a potentially more attractive option for industrial production. However, the handling of bromine, a toxic and corrosive substance, requires appropriate engineering controls.
Recommendations for Route Selection:
-
For laboratory-scale synthesis and rapid access to the target molecule: The one-pot Curtius rearrangement is an excellent choice, provided the necessary safety measures are in place. Its efficiency and directness are significant advantages.
-
For large-scale production and process development: The Hofmann rearrangement may be the more conservative and readily scalable option, particularly if the facility is well-equipped for handling bromine. The additional step of amide formation is often a well-optimized and high-yielding transformation in industrial settings.
-
For facilities with expertise in flow chemistry: The Curtius rearrangement performed in a continuous-flow reactor could offer the best of both worlds: the efficiency of the direct conversion combined with the enhanced safety and control of a flow process.
Conclusion
The synthesis of this compound can be effectively achieved through both the Curtius and Hofmann rearrangements. A thorough understanding of the mechanistic nuances, practical considerations, and safety implications of each route is essential for making an informed decision. For academic and early-stage research, the elegance and efficiency of the one-pot Curtius rearrangement are compelling. For industrial applications where safety, scalability, and robustness are paramount, the well-established Hofmann rearrangement may be the more prudent choice. As with any chemical synthesis, the optimal route will ultimately be determined by a careful evaluation of the specific project goals, available resources, and expertise.
References
- 1. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]
- 2. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The cis-3-Aminocyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to DPP-4 Inhibition
Introduction: Beyond Flatland - The Rise of 3D Scaffolds in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, these "2D" molecules often suffer from limitations in target selectivity and can present unfavorable physicochemical properties. The drive for novel therapeutics with improved efficacy and safety profiles has propelled the exploration of three-dimensional (3D) scaffolds. Among these, the cyclobutane moiety, and specifically the cis-3-aminocyclobutane scaffold, has emerged as a particularly attractive and powerful structural motif.[1] Its inherent puckered conformation provides a unique spatial arrangement of functional groups, enabling interactions with biological targets that are inaccessible to its flatter counterparts. This guide will provide an in-depth comparison of the biological activity of molecules containing the cis-3-aminocyclobutane scaffold, with a specific focus on the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes. We will delve into the structure-activity relationships, pharmacokinetic profiles, and binding modes of these compounds, comparing them directly with established DPP-4 inhibitors that utilize alternative scaffolds.
The Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism has made DPP-4 a highly successful target for the treatment of type 2 diabetes, with several "gliptin" drugs on the market.
The development of the once-weekly DPP-4 inhibitor, omarigliptin , which features a cis-3-aminocyclobutane core, represents a significant advancement in this class of therapeutics.[3][4] Its unique structural feature contributes to its distinct pharmacological profile, offering a compelling case study for the advantages of this 3D scaffold.
Comparative Analysis: Omarigliptin vs. Alternative Scaffolds
To understand the impact of the cis-3-aminocyclobutane scaffold, we will compare omarigliptin with four other widely used DPP-4 inhibitors, each possessing a different core structure:
-
Sitagliptin: Contains a β-amino acid derivative with a piperazine ring.
-
Vildagliptin: Features a cyanopyrrolidine moiety.
-
Linagliptin: Incorporates a xanthine scaffold.
-
Alogliptin: Based on a pyrimidinedione structure.
In Vitro Potency: A Quantitative Comparison
The inhibitory activity of these compounds against the DPP-4 enzyme is a critical measure of their efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric used for this purpose, with lower values indicating greater potency.
| Compound | Core Scaffold | DPP-4 IC50 (nM) |
| Omarigliptin | cis-3-Aminocyclobutane | 1.6 [5] |
| Sitagliptin | β-Amino acid/Piperazine | 18[5] |
| Vildagliptin | Cyanopyrrolidine | 34[6] |
| Linagliptin | Xanthine | 0.14[6] |
| Alogliptin | Pyrimidinedione | <10 |
Analysis: Omarigliptin demonstrates potent inhibition of DPP-4, with an IC50 value significantly lower than that of sitagliptin and vildagliptin. While linagliptin exhibits the highest in vitro potency, the data clearly positions the cis-3-aminocyclobutane scaffold as a highly effective motif for DPP-4 inhibition.
Pharmacokinetic Profile: The Advantage of a 3D Structure
The pharmacokinetic properties of a drug dictate its dosing frequency and overall clinical utility. The rigid, 3D nature of the cyclobutane ring in omarigliptin contributes to its unique pharmacokinetic profile, enabling once-weekly administration.
| Compound | Dosing Frequency | Terminal Half-life (hours) | Primary Route of Elimination |
| Omarigliptin | Once-weekly | ~120 [4] | Renal [5] |
| Sitagliptin | Once-daily | 12.4 | Renal[7] |
| Vildagliptin | Twice-daily | 1.5-4.5 | Metabolism |
| Linagliptin | Once-daily | >100 | Fecal[7] |
| Alogliptin | Once-daily | 12-21 | Renal[7] |
Analysis: The extended half-life of omarigliptin is a standout feature, directly linked to its chemical structure. This prolonged duration of action is a significant clinical advantage, improving patient adherence to treatment. This contrasts with the daily or twice-daily dosing required for inhibitors with other scaffolds.
Mechanism of Action and Binding Mode: A Deeper Look into the Active Site
The efficacy of these inhibitors is rooted in their specific interactions with the active site of the DPP-4 enzyme. X-ray crystallography studies have provided invaluable insights into these binding modes.
The DPP-4 active site is often described in terms of subsites (S1, S2, S1', S2', and S2 extensive) that accommodate different parts of the inhibitor molecule.[8]
-
Omarigliptin and Sitagliptin (Class 3 Inhibitors): Both omarigliptin and sitagliptin are classified as Class 3 inhibitors, binding to the S1, S2, and S2 extensive subsites.[9] The trifluorophenyl moiety of both drugs occupies the S1 pocket, while the aminocyclobutane of omarigliptin and the aminopiperidine of sitagliptin interact with the S2 subsite, forming key salt bridges with glutamate residues (E205 and E206).[4] The fused ring systems of both molecules extend into the S2 extensive subsite. The rigid conformation of the cyclobutane ring in omarigliptin likely contributes to a highly favorable and stable interaction within the active site.
-
Vildagliptin (Class 1 Inhibitor): Vildagliptin primarily interacts with the S1 and S2 subsites.[9]
-
Linagliptin and Alogliptin (Class 2 Inhibitors): These inhibitors bind to the S1 and S2 subsites, as well as the S1' and/or S2' subsites.[9]
The following diagram illustrates the general binding concept of a DPP-4 inhibitor.
Caption: General binding mode of a DPP-4 inhibitor.
Experimental Protocols
Synthesis of a cis-3-Aminocyclobutane Scaffold Derivative (Illustrative)
The synthesis of omarigliptin is a complex, multi-step process.[1][10] A key step involves the diastereoselective reductive amination of a functionalized pyranone with a mesylated pyrazole.[1] The following is a generalized representation of a reductive amination step to form a substituted amine, a common reaction in the synthesis of such molecules.
General Procedure for Reductive Amination:
-
To a solution of the ketone or aldehyde (1.0 eq) and the primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added a dehydrating agent (e.g., molecular sieves).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against DPP-4.[11]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a known DPP-4 inhibitor (positive control, e.g., sitagliptin)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or positive control to the appropriate wells. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC substrate) or absorbance (e.g., 405 nm for p-nitroanilide substrate) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a DPP-4 inhibition assay.
Conclusion: The cis-3-Aminocyclobutane Scaffold as a Versatile Tool in Drug Design
The comparative analysis of omarigliptin with other DPP-4 inhibitors clearly demonstrates the value of the cis-3-aminocyclobutane scaffold in modern drug discovery. Its inherent three-dimensionality allows for the design of molecules with potent biological activity and differentiated pharmacokinetic profiles. The rigid nature of the cyclobutane ring can lead to improved metabolic stability and a prolonged half-life, as exemplified by the once-weekly dosing of omarigliptin. As the demand for novel and improved therapeutics continues to grow, the strategic incorporation of 3D scaffolds like the cis-3-aminocyclobutane will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of omarigliptin, once-weekly dipeptidyl peptidase-4 inhibitor, in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl cis-3-(boc-amino)cyclobutanecarboxylate
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research, science, and drug development can handle our products with the utmost safety and regulatory compliance through every stage of their lifecycle. This guide provides a detailed, procedural framework for the proper disposal of Methyl cis-3-(boc-amino)cyclobutanecarboxylate, ensuring the protection of laboratory personnel and the environment.
The protocols outlined herein are designed to be a self-validating system, grounded in established safety standards and chemical principles. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is not a benign substance; its hazard profile necessitates careful handling. The primary source for this information is the Safety Data Sheet (SDS), which must be readily accessible to all laboratory employees.[1][2][3]
Based on available data, the key hazards are summarized below.
| Property | Information | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 142733-63-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5] |
| Molecular Weight | 229.27 g/mol | [5] |
| GHS Hazard Codes | H302, H315, H319, H335 | [5] |
| Hazard Statements | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | [5] |
Causality of Chemical Reactivity: This compound possesses two key functional groups that dictate its handling and disposal requirements:
-
Boc (tert-butoxycarbonyl) Group: This protecting group is notoriously labile under acidic conditions.[7][8] Contact with strong acids will cleave the Boc group, generating isobutylene and carbon dioxide. This reactivity makes segregation from acidic waste streams imperative to prevent uncontrolled reactions.
-
Ester Group: The methyl ester is susceptible to saponification (hydrolysis) under basic conditions.[] Mixing with strong bases can degrade the compound, creating a different set of waste products.
Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is mandatory to minimize exposure risks. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[10][11]
| PPE Category | Specification | Purpose & Rationale |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[5] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | Prevents direct skin contact, which can cause irritation.[5] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory | Not typically required with adequate ventilation. | Handle in a chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5] |
Step-by-Step Disposal Protocol for Chemical Waste
The disposal of this compound waste must follow a systematic process in adherence to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
-
Waste Identification & Segregation:
-
This compound is a non-halogenated organic chemical .
-
Designate a specific waste container for this compound and materials contaminated with it (e.g., pipette tips, weighing papers).[13]
-
Crucially, do not mix this waste with other waste streams. Specifically, keep it segregated from:
-
Strong Acids (due to Boc group lability).
-
Strong Bases (due to ester group lability).
-
Halogenated Solvents.[2]
-
Aqueous Waste.
-
-
-
Waste Collection and Containment:
-
Collect waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][14] A high-density polyethylene (HDPE) or glass container is appropriate.
-
The container should be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of waste generation.[12][14]
-
Always use secondary containment, such as a spill tray, to mitigate risks from potential leaks.[1][15]
-
-
Labeling:
-
The waste container label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear description of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when waste was first added to the container.
-
-
Storage and Disposal:
-
Keep the waste container securely closed at all times, except when adding waste.[14]
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[1]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Final disposal will be conducted by a licensed hazardous waste disposal company, likely via high-temperature incineration.[2][16]
-
Management of Contaminated Materials & Empty Containers
Contaminated labware and empty chemical containers require specific procedures to ensure they are free of hazardous residues before disposal.
-
Contaminated Solids: Gloves, wipes, and other disposable materials contaminated with this chemical should be collected in a designated solid hazardous waste container, appropriately labeled, and disposed of through the EHS office.
-
Empty Containers: An "empty" container can still hold hazardous residue. Proper decontamination is essential.[17]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[13] Add it to your non-halogenated solvent waste stream.
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[17]
-
Dispose: After decontamination, the container can be disposed of as regular non-hazardous glass or plastic waste.[13]
-
Spill Management Protocol
A clear, pre-defined spill response plan is a core component of a laboratory's Chemical Hygiene Plan (CHP) as required by OSHA.[18][19]
Caption: Workflow for responding to a chemical spill.
For a small, manageable spill:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE as specified in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Clean Area: Clean the spill surface with a suitable solvent and a detergent solution. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
By integrating these protocols into your standard operating procedures, you build a foundation of safety and trust, ensuring that your vital research is conducted responsibly from discovery through disposal.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | 142733-63-9 [chemicalbook.com]
- 5. This compound | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rndmate.com [rndmate.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. odu.edu [odu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. uswonline.com [uswonline.com]
- 17. sfasu.edu [sfasu.edu]
- 18. osha.gov [osha.gov]
- 19. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
